molecular formula C16H29NO7 B611199 Boc-aminooxy-PEG4-propargyl CAS No. 1895922-77-6

Boc-aminooxy-PEG4-propargyl

Cat. No.: B611199
CAS No.: 1895922-77-6
M. Wt: 347.40 g/mol
InChI Key: LVCVPFTXEQBJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Boc-aminooxy-PEG4-propargyl is a PEG derivative containing a propargyl group and t-Boc-aminooxy group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage. PEG Linkers may be useful in the development of antibody drug conjugates.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO7/c1-5-6-19-7-8-20-9-10-21-11-12-22-13-14-23-17-15(18)24-16(2,3)4/h1H,6-14H2,2-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCVPFTXEQBJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001149938
Record name 3,6,9,12,15-Pentaoxa-2-azaoctadec-17-ynoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1895922-77-6
Record name 3,6,9,12,15-Pentaoxa-2-azaoctadec-17-ynoic acid, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1895922-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15-Pentaoxa-2-azaoctadec-17-ynoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-aminooxy-PEG4-propargyl: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-aminooxy-PEG4-propargyl is a versatile, heterobifunctional crosslinker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates three key chemical features: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a tetraethylene glycol (PEG4) spacer, and a terminal propargyl group. This unique combination of functionalities allows for a two-step, orthogonal conjugation strategy, making it an invaluable linker for the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

The propargyl group facilitates covalent linkage to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The Boc-protected aminooxy group, upon deprotection under mild acidic conditions, readily reacts with aldehyde or ketone moieties to form a stable oxime bond. The hydrophilic PEG4 spacer enhances the aqueous solubility of the linker and the resulting conjugates, which can improve their pharmacokinetic properties and reduce non-specific interactions.

Chemical and Physical Properties

This compound is a well-defined molecule with specific chemical and physical properties that are crucial for its application in bioconjugation.

PropertyValueReference
CAS Number 1895922-77-6[1]
Molecular Formula C16H29NO7[1]
Molecular Weight 347.41 g/mol [1]
Appearance White to off-white solid or viscous oil
Purity Typically ≥95%[2]
Solubility Soluble in DMSO, DMF, Dichloromethane (B109758)[1][3]
Storage Conditions Store at -20°C for long-term stability[1]

Key Reactions and Experimental Protocols

The utility of this compound lies in its ability to undergo two distinct and highly selective conjugation reactions.

Boc Deprotection of the Aminooxy Group

The removal of the Boc protecting group is the first step to enable the aminooxy functionality for conjugation. This is typically achieved under mild acidic conditions.

Experimental Protocol: Boc Deprotection

  • Dissolution: Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM) or a mixture of DCM and methanol.

  • Acidification: Add an excess of an acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4 M).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

  • Work-up: Upon completion, remove the acid and solvent under reduced pressure. The resulting deprotected aminooxy-PEG4-propargyl can be used directly in the next step or after purification.

Oxime Ligation

The deprotected aminooxy group reacts specifically with aldehydes or ketones to form a stable oxime linkage.

Experimental Protocol: Oxime Ligation with an Aldehyde-Modified Protein

  • Preparation of Reactants:

    • Prepare a solution of the deprotected aminooxy-PEG4-propargyl in an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.5).

    • Prepare a solution of the aldehyde-modified protein in the same buffer.

  • Conjugation:

    • Add the aminooxy-PEG4-propargyl solution to the protein solution. A molar excess of the linker (e.g., 10-50 fold) is typically used.

    • The reaction can be accelerated by the addition of a catalyst, such as aniline, at a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.

  • Purification: Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Characterize the resulting conjugate by SDS-PAGE, mass spectrometry, and functional assays.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group undergoes a highly efficient and specific click reaction with an azide-functionalized molecule in the presence of a copper(I) catalyst.

Experimental Protocol: CuAAC with an Azide-Modified Small Molecule

  • Preparation of Reactants:

    • Dissolve the propargyl-functionalized biomolecule (e.g., the product from the oxime ligation) in an aqueous buffer (e.g., PBS).

    • Dissolve the azide-modified small molecule in a compatible solvent (e.g., DMSO).

  • Preparation of Catalyst Solution:

  • Conjugation:

    • To the solution of the propargyl-functionalized biomolecule, add the azide-modified small molecule.

    • Add the THPTA ligand, followed by CuSO4.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours.

  • Purification: Purify the final conjugate using an appropriate method, such as SEC, dialysis, or chromatography.

  • Characterization: Characterize the final product by mass spectrometry, HPLC, and other relevant analytical techniques.

Applications in Drug Development

The unique properties of this compound make it a powerful tool for the construction of sophisticated therapeutic agents.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. This compound can be used to link the antibody to the drug in a controlled and site-specific manner.

ADC_Synthesis_Workflow cluster_antibody_mod Antibody Modification cluster_linker_prep Linker Preparation cluster_conjugation Conjugation Steps Antibody Monoclonal Antibody Oxidized_Ab Antibody with Aldehyde Group Antibody->Oxidized_Ab Oxidation Linker_Ab Antibody-Linker Conjugate Oxidized_Ab->Linker_Ab Boc_Linker Boc-aminooxy- PEG4-propargyl Deprotected_Linker Aminooxy- PEG4-propargyl Boc_Linker->Deprotected_Linker Boc Deprotection (Acid) Deprotected_Linker->Linker_Ab Oxime Ligation ADC Antibody-Drug Conjugate (ADC) Linker_Ab->ADC Drug Azide-modified Cytotoxic Drug Drug->ADC Click Chemistry (CuAAC) PROTAC_Synthesis_Workflow cluster_components PROTAC Components cluster_synthesis PROTAC Assembly POI_ligand Target Protein (POI) Ligand with Aldehyde Intermediate POI Ligand-Linker Intermediate POI_ligand->Intermediate E3_ligand E3 Ligase Ligand with Azide PROTAC Final PROTAC Molecule E3_ligand->PROTAC Click Chemistry (CuAAC) Boc_Linker Boc-aminooxy- PEG4-propargyl Deprotected_Linker Aminooxy- PEG4-propargyl Boc_Linker->Deprotected_Linker Boc Deprotection Deprotected_Linker->Intermediate Oxime Ligation Intermediate->PROTAC

References

In-Depth Technical Guide to Boc-aminooxy-PEG4-propargyl: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Boc-aminooxy-PEG4-propargyl, a versatile heterobifunctional linker. This molecule is of significant interest in the fields of bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs) due to its distinct reactive moieties that allow for sequential and orthogonal conjugation strategies.

Core Chemical Identity and Properties

This compound is characterized by a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity and flexibility to the linker. One terminus of the PEG chain is functionalized with a propargyl group, containing a terminal alkyne, while the other end features a Boc-protected aminooxy group. This arrangement allows for a two-step conjugation process, making it a valuable tool in the construction of complex biomolecular architectures.

PropertyValueSource
CAS Number 1895922-77-6[1]
Chemical Formula C16H29NO7[1]
Molecular Weight 347.41 g/mol [1]
IUPAC Name tert-butyl ((3,6,9,12-tetraoxapentadec-14-yn-1-yl)oxy)carbamate[1]
SMILES O=C(OC(C)(C)C)NOCCOCCOCCOCCOCC#C[1]
Purity Typically ≥95%[2]
Appearance White to off-white solid or oil[3]
Solubility Soluble in DMSO, DMF, and other organic solvents[4]

Chemical Structure and Reactivity

The unique utility of this compound stems from its two distinct reactive functionalities:

  • Boc-Protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) protecting group provides stability during storage and initial reaction steps. Upon removal under mild acidic conditions, the deprotected aminooxy group readily reacts with aldehydes and ketones to form a stable oxime linkage. This reaction is highly chemoselective and can be performed under physiological conditions.

  • Propargyl Group: The terminal alkyne of the propargyl group is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable triazole ring with an azide-functionalized molecule, offering high efficiency and orthogonality to many other chemical transformations used in bioconjugation.

The hydrophilic PEG4 spacer not only enhances the aqueous solubility of the linker and its conjugates but also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. It is important to note that optimal reaction conditions, such as solvent, temperature, and stoichiometry, may vary depending on the specific substrates and should be determined empirically.

Boc Deprotection and Oxime Ligation

This two-step, one-pot procedure first removes the Boc protecting group, followed by the formation of an oxime bond with a carbonyl-containing molecule.

Materials:

  • This compound

  • Aldehyde or ketone-functionalized molecule

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (B109758) (DCM) or a suitable organic solvent

  • Aniline (B41778) or other nucleophilic catalyst (optional, to accelerate oxime formation)

  • Phosphate-buffered saline (PBS) or another appropriate buffer at a slightly acidic to neutral pH (e.g., pH 5.5-7.0)

Protocol:

  • Boc Deprotection:

    • Dissolve this compound in anhydrous DCM.

    • Add an excess of TFA (e.g., 10-50% v/v) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by thin-layer chromatography (TLC) or mass spectrometry.

    • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting deprotected aminooxy-PEG4-propargyl can be used directly in the next step.

  • Oxime Ligation:

    • Dissolve the deprotected aminooxy-PEG4-propargyl and the aldehyde or ketone-containing molecule in a suitable buffer (e.g., PBS at pH 6.0). A co-solvent like DMSO may be used to aid solubility.

    • For accelerated ligation, a catalyst such as aniline can be added to a final concentration of 10-100 mM.

    • Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS).

    • Purify the resulting conjugate using standard techniques such as HPLC or size-exclusion chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl group of the linker and an azide-functionalized molecule.

Materials:

  • Propargyl-functionalized molecule (e.g., the product from the oxime ligation)

  • Azide-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or another copper-stabilizing ligand

  • A suitable solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Protocol:

  • Prepare a stock solution of the copper catalyst by pre-mixing CuSO4 and THPTA in a 1:5 molar ratio in water.

  • In a reaction vessel, dissolve the propargyl-containing molecule and the azide-containing molecule in the chosen solvent system.

  • Add the pre-mixed CuSO4/THPTA solution to the reaction mixture to a final copper concentration of 50-250 µM.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours.

  • Monitor the reaction progress by LC-MS or another suitable analytical method.

  • Upon completion, the reaction can be quenched by the addition of a chelating agent like EDTA.

  • Purify the final conjugate using appropriate chromatographic techniques.

Applications in Drug Development

The unique characteristics of this compound make it a powerful tool in the development of novel therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach a cytotoxic payload to an antibody. For instance, the antibody can be engineered to contain an aldehyde group, which reacts with the deprotected aminooxy end of the linker. Subsequently, an azide-modified cytotoxic drug can be attached to the propargyl end via a click reaction.

PROTACs

For PROTACs, which consist of two ligands connected by a linker to induce protein degradation, this compound can serve as the central scaffold. One ligand (e.g., for an E3 ligase) can be attached via oxime ligation, while the other ligand (for the target protein) can be conjugated using click chemistry.

Visualizing Workflows and Pathways

To better illustrate the utility of this compound, the following diagrams, generated using Graphviz, depict a general experimental workflow and a simplified ADC signaling pathway.

G cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Click Chemistry This compound This compound Deprotection (TFA) Deprotection (TFA) This compound->Deprotection (TFA) Aminooxy-PEG4-propargyl Aminooxy-PEG4-propargyl Deprotection (TFA)->Aminooxy-PEG4-propargyl Oxime Ligation Product Oxime Ligation Product Aminooxy-PEG4-propargyl->Oxime Ligation Product Aldehyde/Ketone Molecule Aldehyde/Ketone Molecule Aldehyde/Ketone Molecule->Oxime Ligation Product CuAAC Reaction CuAAC Reaction Oxime Ligation Product->CuAAC Reaction Azide Molecule Azide Molecule Azide Molecule->CuAAC Reaction Final Conjugate Final Conjugate CuAAC Reaction->Final Conjugate

Caption: General workflow for dual conjugation using this compound.

ADC_Pathway ADC in Circulation ADC in Circulation Target Cell Target Cell ADC in Circulation->Target Cell 1. Targeting ADC Binding to Antigen ADC Binding to Antigen Target Cell->ADC Binding to Antigen 2. Binding Internalization (Endocytosis) Internalization (Endocytosis) ADC Binding to Antigen->Internalization (Endocytosis) Lysosome Lysosome Internalization (Endocytosis)->Lysosome Linker Cleavage Linker Cleavage Lysosome->Linker Cleavage 3. Payload Release Drug Release Drug Release Linker Cleavage->Drug Release Apoptosis Apoptosis Drug Release->Apoptosis 4. Cell Death

References

An In-depth Technical Guide to Boc-aminooxy-PEG4-propargyl (CAS 1895922-77-6)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-aminooxy-PEG4-propargyl is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal alkyne (propargyl group), a protected aminooxy group, and a hydrophilic tetraethylene glycol (PEG4) spacer, offers researchers a powerful tool for the precise and efficient assembly of complex biomolecular conjugates.[1] This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.

The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the stable and specific linkage to azide-modified molecules.[2][3] Concurrently, the tert-butyloxycarbonyl (Boc)-protected aminooxy moiety, upon deprotection under mild acidic conditions, becomes available to react with aldehyde or ketone functionalities to form a stable oxime bond.[2][3] The intervening PEG4 spacer not only enhances aqueous solubility but also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[1][2] These features make it an ideal linker for applications such as the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][]

Core Properties and Specifications

All quantitative data for this compound are summarized in the table below for clarity and easy reference.

PropertyValueSource(s)
CAS Number 1895922-77-6[2]
Chemical Formula C₁₆H₂₉NO₇[2]
Molecular Weight 347.41 g/mol [2]
Exact Mass 347.1944 u[2]
Purity ≥95% - 98%[1][3]
Appearance White to off-white solid or oilGeneral
Solubility Soluble in DMSO, DMF, Dichloromethane; enhanced aqueous solubility due to PEG spacer[2]
Storage Conditions Short-term (days to weeks): 0 - 4°C; Long-term (months to years): -20°C. Store in a dry, dark place.[2]
Elemental Analysis C: 55.32%, H: 8.41%, N: 4.03%, O: 32.24%[2]
Synonyms tert-butyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]carbamate[1]

Key Applications and Reaction Mechanisms

The dual functionality of this linker allows for a sequential and controlled conjugation strategy. This is particularly valuable in the synthesis of complex architectures like ADCs, where an antibody is linked to a potent cytotoxic drug.

G cluster_0 Application: Antibody-Drug Conjugate (ADC) Synthesis linker This compound step1 Step 1: Click Chemistry (CuAAC) linker->step1 azide_drug Azide-Modified Cytotoxic Drug azide_drug->step1 antibody Antibody with Engineered Aldehyde/Ketone Site step3 Step 3: Oxime Ligation (pH 4-7) antibody->step3 intermediate Boc-aminooxy-PEG4-Drug Conjugate step1->intermediate step2 Step 2: Boc Deprotection (e.g., TFA) intermediate->step2 activated_linker Aminooxy-PEG4-Drug Conjugate step2->activated_linker activated_linker->step3 adc Final Antibody-Drug Conjugate (ADC) step3->adc

Figure 1: Workflow for ADC Synthesis.

The diagram above illustrates a common workflow. First, the propargyl group of the linker is conjugated to an azide-modified drug via click chemistry. Following this, the Boc protecting group is removed, exposing the reactive aminooxy group. Finally, this group is ligated to an aldehyde or ketone on a target antibody to form the final ADC. The order of conjugation can be reversed depending on the stability and nature of the biomolecules involved.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key reactions involving this compound. These are general protocols and may require optimization for specific substrates and applications.

Protocol 1: Boc Group Deprotection

This procedure removes the Boc protecting group to expose the reactive aminooxy functionality. The use of a scavenger is recommended to prevent side reactions with sensitive amino acid residues if present.

Materials:

  • Boc-protected substrate (e.g., Boc-aminooxy-PEG4-Drug Conjugate)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Scavenger (e.g., Triisopropylsilane (TIS), Water)

  • Diethyl ether, cold

  • Nitrogen or Argon gas

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Reagent Preparation: Prepare a deprotection cocktail. A common mixture is 95% TFA, 2.5% Water, and 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Deprotection Reaction: Add the deprotection cocktail to the substrate solution. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure (rotary evaporation).

  • Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected product as a TFA salt.

  • Isolation: Collect the precipitate by filtration or centrifugation, washing it several times with cold diethyl ether to remove residual scavengers.

  • Drying: Dry the final product under a high vacuum. The resulting aminooxy-functionalized molecule is now ready for oxime ligation.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the propargyl group to an azide-containing molecule.

Materials:

  • Propargyl-functionalized molecule (e.g., this compound)

  • Azide-functionalized molecule

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium Ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

  • Copper ligand, e.g., THPTA or TBTA (optional, but recommended for biomolecules)

  • Reaction Buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)

Procedure:

  • Preparation: In a microcentrifuge tube, dissolve the propargyl-containing molecule and the azide-containing molecule in the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of one reagent is often used to drive the reaction to completion.

  • Catalyst Premix: If using a ligand, premix the CuSO₄ solution with the ligand solution before adding to the reaction.

  • Initiation: Add the reagents in the following order: a. The solution of propargyl and azide (B81097) reactants. b. The CuSO₄ solution (or CuSO₄/ligand premix). c. The freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state.

  • Reaction: Mix the components thoroughly by gentle vortexing or inversion. Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (12-24 hours).

  • Monitoring and Purification: Monitor the reaction by LC-MS or HPLC. Once complete, the product can be purified from the catalyst and excess reagents using methods appropriate for the conjugate, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

Protocol 3: Oxime Ligation

This protocol details the reaction between the deprotected aminooxy group and an aldehyde or ketone. The reaction is most efficient at a slightly acidic pH, but can be performed at neutral pH with the aid of a catalyst.[5][6]

Materials:

  • Aminooxy-functionalized molecule (from Protocol 4.1)

  • Aldehyde or Ketone-functionalized molecule

  • Reaction Buffer: 0.1 M Sodium Acetate Buffer (pH 4.5-5.5) or Phosphate-Buffered Saline (PBS, pH 7.4)

  • Catalyst (optional): Aniline (B41778) or p-phenylenediamine (B122844) stock solution (e.g., 100 mM in reaction buffer).[7][8][9]

Procedure:

  • Dissolution: Dissolve the aminooxy-functionalized molecule and the aldehyde/ketone-functionalized molecule in the chosen reaction buffer. Equimolar amounts or a slight excess of the aminooxy component are typically used.

  • Catalysis (if needed): For reactions at or near neutral pH, the rate can be significantly enhanced by the addition of a catalyst.[9] Add the aniline or p-phenylenediamine catalyst to the reaction mixture to a final concentration of 10-20 mM.

  • Reaction: Incubate the mixture at room temperature for 2-16 hours. The reaction rate is dependent on pH, concentration, and the presence of a catalyst.[7] Mild heating (e.g., 37-40°C) can sometimes improve the reaction rate and yield.[10]

  • Monitoring and Purification: Monitor the formation of the stable oxime bond by LC-MS. The final conjugate can be purified using standard biochemical techniques such as dialysis, size-exclusion chromatography, or HPLC.

Logical Workflow Visualization

The versatility of this compound allows for two primary conjugation pathways, depending on which terminus is reacted first. This choice depends on the stability and handling properties of the respective conjugation partners.

G start This compound p1_step1 React Propargyl (Click Chemistry) start->p1_step1 Path 1 p2_step1 Deprotect Boc (Acid) start->p2_step1 Path 2 p1_intermediate Boc-aminooxy-PEG4-MoleculeA p1_step1->p1_intermediate p1_step2 Deprotect Boc (Acid) p1_intermediate->p1_step2 p1_activated Aminooxy-PEG4-MoleculeA p1_step2->p1_activated p1_step3 React Aminooxy (Oxime Ligation) p1_activated->p1_step3 end_node MoleculeB-Linker-MoleculeA p1_step3->end_node p2_intermediate Aminooxy-PEG4-propargyl p2_step1->p2_intermediate p2_step2 React Aminooxy (Oxime Ligation) p2_intermediate->p2_step2 p2_activated MoleculeB-PEG4-propargyl p2_step2->p2_activated p2_step3 React Propargyl (Click Chemistry) p2_activated->p2_step3 p2_step3->end_node

Figure 2: Alternative Conjugation Strategies.

References

for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to Boc-aminooxy-PEG4-propargyl

This technical guide provides an in-depth overview of the bifunctional linker, this compound, a valuable tool in bioconjugation and drug development. It details the molecule's physicochemical properties, experimental protocols for its use, and visual representations of the underlying chemical workflows. This information is intended to support researchers in the fields of antibody-drug conjugate (ADC) and proteolysis-targeting chimera (PROTAC) development, as well as other advanced bioconjugation applications.

Core Physicochemical Properties

This compound is a versatile linker molecule featuring a propargyl group for click chemistry, a Boc-protected aminooxy group for oxime ligation, and a hydrophilic tetraethylene glycol (PEG4) spacer. This combination of functionalities allows for the sequential and orthogonal conjugation of different molecular entities. The PEG spacer enhances aqueous solubility and can reduce steric hindrance of the conjugated molecules.[]

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Weight 347.41 g/mol [2][3]
Chemical Formula C₁₆H₂₉NO₇[2][3]
Exact Mass 347.1944 u[3]
Elemental Analysis C: 55.32%, H: 8.41%, N: 4.03%, O: 32.24%[3]
CAS Number 1895922-77-6[2][3][4]

Experimental Protocols

The utility of this compound lies in its ability to participate in two distinct and highly specific conjugation reactions: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and oxime ligation. The following protocols provide a general framework for these procedures. Note that optimization of reaction conditions (e.g., stoichiometry, concentration, temperature, and reaction time) is often necessary for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule (e.g., protein, peptide, cytotoxic drug)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium ascorbate (B8700270)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent (e.g., DMSO, if needed to dissolve reactants)

Procedure:

  • Reactant Preparation:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).

    • Dissolve the azide-containing molecule in the reaction buffer to a desired concentration.

  • Catalyst Preparation:

    • Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).

    • Prepare a stock solution of THPTA or TBTA (e.g., 100 mM in water or DMSO).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • Reaction Setup:

    • In a reaction vessel, combine the azide-containing molecule and this compound (typically at a 1:5 to 1:20 molar ratio of azide (B81097) to linker).

    • Add the THPTA or TBTA ligand to the reaction mixture, followed by the CuSO₄ solution. A typical final concentration for the copper catalyst is 1-2 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Purification:

    • Purify the resulting conjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove excess reagents and byproducts.

Protocol 2: Boc Deprotection and Oxime Ligation

This protocol outlines the removal of the Boc protecting group and subsequent conjugation to an aldehyde- or ketone-containing molecule.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Aldehyde- or ketone-containing molecule (e.g., modified antibody, drug payload)

  • Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)

  • Quenching solution (e.g., Tris buffer)

Procedure:

  • Boc Deprotection:

    • Lyophilize the Boc-protected conjugate to remove water.

    • Resuspend the dried conjugate in a solution of TFA in a suitable solvent (e.g., 50% TFA in dichloromethane).

    • Incubate for 30-60 minutes at room temperature.

    • Remove the TFA by evaporation under a stream of nitrogen or by repeated co-evaporation with a solvent like methanol.

  • Oxime Ligation:

    • Dissolve the deprotected aminooxy-PEG4-conjugate in the reaction buffer.

    • Add the aldehyde- or ketone-containing molecule. The molar ratio should be optimized, but a starting point is a 1:3 to 1:10 ratio of the aminooxy-conjugate to the carbonyl compound.

    • Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by analytical methods.

  • Purification:

    • Purify the final conjugate using an appropriate chromatographic technique (e.g., SEC, reverse-phase HPLC) to remove unreacted starting materials and byproducts.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key experimental workflows involving this compound.

G cluster_0 Step 1: Click Chemistry cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Oxime Ligation Boc_Linker This compound Reaction_1 CuAAC Reaction (CuSO4, NaAsc, Ligand) Boc_Linker->Reaction_1 Azide_Molecule Azide-Containing Molecule (e.g., Drug) Azide_Molecule->Reaction_1 Boc_Conjugate Boc-Protected Conjugate Reaction_1->Boc_Conjugate Deprotection TFA Treatment Boc_Conjugate->Deprotection Aminooxy_Conjugate Aminooxy-Functionalized Conjugate Deprotection->Aminooxy_Conjugate Reaction_2 Oxime Formation Aminooxy_Conjugate->Reaction_2 Carbonyl_Molecule Aldehyde/Ketone-Containing Molecule (e.g., Antibody) Carbonyl_Molecule->Reaction_2 Final_Conjugate Final Bioconjugate (e.g., ADC) Reaction_2->Final_Conjugate

Caption: Sequential bioconjugation workflow using this compound.

G cluster_path1 Path 1: Click Chemistry First cluster_path2 Path 2: Oxime Ligation First Start This compound Decision Choose First Conjugation Partner Start->Decision Click React with Azide Decision->Click Azide Partner Deprotect2 Boc Deprotection Decision->Deprotect2 Carbonyl Partner Deprotect1 Boc Deprotection Click->Deprotect1 Oxime1 React with Aldehyde/Ketone Deprotect1->Oxime1 End Final Bioconjugate Oxime1->End Oxime2 React with Aldehyde/Ketone Deprotect2->Oxime2 Click2 React with Azide Oxime2->Click2 Click2->End

References

An In-Depth Technical Guide to t-Boc-aminooxy-PEG4-propargyl: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-aminooxy-PEG4-propargyl is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and chemical biology.[1][2] Its unique architecture, featuring a protected aminooxy group, a tetraethylene glycol (PEG) spacer, and a terminal propargyl group, offers researchers a versatile tool for the precise construction of complex biomolecular conjugates.[3][4][5] The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable mask for the highly reactive aminooxy functionality, allowing for a sequential and controlled conjugation strategy.[1] The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific formation of stable triazole linkages.[3][6] The hydrophilic PEG4 spacer enhances the aqueous solubility and reduces the steric hindrance of the resulting conjugates, which is particularly advantageous in biological systems.[1] This guide provides a comprehensive overview of the properties of t-Boc-aminooxy-PEG4-propargyl, detailed experimental protocols for its use, and visualizations of relevant workflows and pathways.

Core Properties of t-Boc-aminooxy-PEG4-propargyl

The utility of t-Boc-aminooxy-PEG4-propargyl as a linker is underpinned by its distinct physical and chemical properties. These properties are summarized in the tables below, based on data from various chemical suppliers.

Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₁₆H₂₉NO₇[3]
Molecular Weight 347.41 g/mol [3]
Appearance Solid powder[3]
Purity Typically >95% or >98%[1][3][4]
CAS Number 1895922-77-6[3]
IUPAC Name tert-butyl ((3,6,9,12-tetraoxapentadec-14-yn-1-yl)oxy)carbamate[3]
SMILES O=C(OC(C)(C)C)NOCCOCCOCCOCCOCC#C[3]
InChI Key LVCVPFTXEQBJOW-UHFFFAOYSA-N[3]
Solubility and Storage
PropertyRecommendationReference(s)
Solubility Soluble in DMSO.[3]
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry, dark. Long term (months to years): -20 °C.[3]
Shipping Conditions Shipped under ambient temperature as a non-hazardous chemical. Stable for a few weeks during ordinary shipping.[3]

Key Applications and Experimental Workflows

t-Boc-aminooxy-PEG4-propargyl is a key reagent in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its bifunctional nature allows for the sequential or orthogonal ligation of two different molecular entities.

General Experimental Workflow

The general workflow for utilizing t-Boc-aminooxy-PEG4-propargyl in a bioconjugation experiment involves a two-step ligation process, often with a deprotection step. The order of the ligation reactions (click chemistry or oxime ligation) can be chosen based on the stability of the reaction partners and the overall synthetic strategy.

G General Experimental Workflow for t-Boc-aminooxy-PEG4-propargyl cluster_0 Step 1: First Ligation (Click Chemistry) cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Ligation (Oxime Formation) A Azide-containing Biomolecule 1 C Cu(I) catalyst (e.g., CuSO4/Sodium Ascorbate) B t-Boc-aminooxy-PEG4-propargyl D Intermediate 1: Boc-protected conjugate C->D E Intermediate 1 F Acidic Conditions (e.g., TFA in DCM) G Intermediate 2: Deprotected aminooxy conjugate F->G H Intermediate 2 J Final Conjugate H->J I Aldehyde/Ketone-containing Biomolecule 2 I->J

A generalized workflow for bioconjugation using t-Boc-aminooxy-PEG4-propargyl.

Detailed Experimental Protocols

The following sections provide detailed protocols for the key chemical transformations involving t-Boc-aminooxy-PEG4-propargyl. These are intended as a starting point, and optimization may be necessary for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl group of t-Boc-aminooxy-PEG4-propargyl and an azide-functionalized molecule.

Materials:

  • t-Boc-aminooxy-PEG4-propargyl

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., DMSO, DMF, or a mixture with water)

  • Purification supplies (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Dissolve the azide-containing molecule and a slight molar excess (e.g., 1.1 equivalents) of t-Boc-aminooxy-PEG4-propargyl in the chosen solvent.

  • Prepare a fresh stock solution of copper(II) sulfate in water.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • Add the copper(II) sulfate solution to the reaction mixture to a final concentration of approximately 100-200 µM.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or TLC.

  • Upon completion, the product can be purified by an appropriate method such as HPLC or size-exclusion chromatography to remove the catalyst and unreacted starting materials.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the reactive aminooxy functionality.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen or argon source

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected conjugate in DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction by LC-MS or TLC until the starting material is consumed.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting deprotected product can often be used in the next step without further purification. If necessary, residual TFA can be removed by co-evaporation with toluene.

Protocol 3: Oxime Ligation

This protocol describes the reaction of the deprotected aminooxy group with an aldehyde or ketone to form a stable oxime linkage.

Materials:

  • Deprotected aminooxy conjugate from Protocol 2

  • Aldehyde or ketone-containing molecule

  • Reaction buffer (e.g., phosphate-buffered saline (PBS) at pH 6.5-7.5)

  • Aniline (B41778) (optional, as a catalyst)

  • Purification supplies

Procedure:

  • Dissolve the deprotected aminooxy conjugate and a slight molar excess of the aldehyde or ketone-containing molecule in the reaction buffer.

  • If a catalyst is used, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE if one of the components is a protein.

  • Upon completion, purify the final conjugate using an appropriate method such as size-exclusion chromatography or affinity chromatography to remove unreacted components.

Application in PROTAC Development

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. t-Boc-aminooxy-PEG4-propargyl is an ideal linker for PROTAC synthesis due to its ability to connect a target protein binder and an E3 ligase binder.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism of a PROTAC, which is facilitated by a flexible linker like t-Boc-aminooxy-PEG4-propargyl.

G PROTAC Mechanism of Action POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex TernaryComplex->E3 TernaryComplex->PROTAC Recycled UbPOI Ubiquitinated POI TernaryComplex->UbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbPOI->Proteasome Recognition Proteasome->Degradation Degradation

The catalytic cycle of a PROTAC, leading to target protein degradation.

Conclusion

t-Boc-aminooxy-PEG4-propargyl is a powerful and versatile heterobifunctional linker that has become an indispensable tool for researchers in drug development and chemical biology. Its well-defined structure and predictable reactivity enable the precise and efficient construction of complex bioconjugates such as ADCs and PROTACs. The protocols and workflows presented in this guide provide a solid foundation for the successful application of this important molecule in a variety of research settings. As the fields of targeted therapeutics and chemical biology continue to evolve, the demand for sophisticated and reliable linkers like t-Boc-aminooxy-PEG4-propargyl is expected to grow, further solidifying its role in the development of next-generation therapies.

References

The Dual-Action Mechanism of Boc-Aminooxy-PEG4-Propargyl: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-aminooxy-PEG4-propargyl is a heterobifunctional linker that plays a pivotal role in modern bioconjugation, chemical biology, and drug development. Its unique architecture, featuring a protected aminooxy group and a terminal alkyne, allows for a two-step, orthogonal conjugation strategy. This enables the precise and stable linkage of distinct molecular entities, such as proteins, peptides, and small molecules, with reporter tags, imaging agents, or cytotoxic payloads. This guide provides an in-depth exploration of the core mechanisms of action—oxime ligation and copper-catalyzed alkyne-azide cycloaddition (CuAAC)—and presents the associated quantitative data, experimental protocols, and workflow visualizations essential for its effective application.

Introduction: The Architecture of a Versatile Linker

This compound is a chemical tool designed for precision and versatility. Its structure consists of three key components:

  • Boc-protected Aminooxy Group (-ONH-Boc) : This functional group is the precursor to a reactive aminooxy group (-ONH2). The tert-butyloxycarbonyl (Boc) protecting group ensures the aminooxy moiety remains inert until its strategic removal under acidic conditions. The deprotected aminooxy group specifically reacts with aldehydes or ketones to form a stable oxime bond.

  • Propargyl Group (-CH2-C≡CH) : This group contains a terminal alkyne, which is one of the key reactants in the highly efficient and bioorthogonal "click chemistry" reaction, most commonly the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

  • PEG4 Linker (-(CH2CH2O)4-) : The tetra-polyethylene glycol spacer provides several advantages, including increased aqueous solubility, reduced steric hindrance between the conjugated molecules, and minimized immunogenicity.

This dual functionality allows for a sequential and controlled conjugation process. One molecule can be attached via oxime ligation, followed by the attachment of a second molecule via click chemistry, without cross-reactivity.

Core Mechanisms of Action

The utility of this compound is rooted in two powerful and orthogonal bio-conjugation reactions: oxime ligation and click chemistry.

Step 1: Boc Deprotection and Oxime Ligation

The first reactive site is the Boc-protected aminooxy group. The process involves two stages:

  • Boc Deprotection : The Boc group is typically removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), to yield a free, reactive aminooxy group.

  • Oxime Ligation : The newly exposed aminooxy group reacts with an aldehyde or ketone on the target molecule. This reaction proceeds efficiently in aqueous solutions, typically at a slightly acidic pH (4.0-6.0), to form a highly stable oxime linkage (-O-N=C-).

Oxime Ligation Pathway cluster_0 Boc Deprotection cluster_1 Oxime Ligation Boc_Linker Boc-NH-O-PEG4-Propargyl Free_Aminooxy H2N-O-PEG4-Propargyl Boc_Linker->Free_Aminooxy 1. Protonation 2. Loss of t-butyl cation 3. Decarboxylation Deprotection H+ (e.g., TFA) Deprotection->Boc_Linker Conjugate Molecule A-N=C-O-PEG4-Propargyl Free_Aminooxy->Conjugate Target_Aldehyde Molecule A (with Aldehyde/Ketone) Target_Aldehyde->Conjugate Nucleophilic attack Dehydration Catalyst Aniline Catalyst (pH 4.0-6.0) Catalyst->Target_Aldehyde CuAAC_Mechanism cluster_0 CuAAC Catalytic Cycle cluster_1 Catalyst Generation (in situ) Catalyst Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Intermediate Catalyst->Cu_Acetylide Coordination Alkyne R1-C≡CH (from Conjugate A) Alkyne->Cu_Acetylide Azide N3-R2 (Molecule B) Metallacycle Six-membered Cu-Triazolide Intermediate Azide->Metallacycle Cycloaddition Cu_Acetylide->Metallacycle Product Triazole Product R1-Triazole-R2 Metallacycle->Product Protonolysis Product->Catalyst Regeneration CuSO4 Cu(II)SO4 Cu_I Cu(I) CuSO4->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_I Reduction Experimental_Workflow cluster_linker Linker Preparation cluster_conjugation Sequential Conjugation Start Start: Aldehyde-Protein A Step1 Step 1: Linker Activation - Dissolve Linker in org. solvent - Add TFA for Boc deprotection - Evaporate solvent Step2 Step 2: Oxime Ligation - Resuspend activated linker - Add to Protein A solution - Adjust pH to ~4.5 with Aniline buffer - Incubate 2-4 hours at RT Start->Step2 Add activated linker Purify1 Purification 1 (Size Exclusion Chromatography) Remove excess linker Step2->Purify1 Intermediate Intermediate Product: Protein A-Oxime-PEG4-Propargyl Purify1->Intermediate Step3 Step 3: Click Reaction (CuAAC) - Add Azide-Dye B - Add premixed Cu(I) catalyst:  (CuSO4 + Ascorbate + THPTA) - Incubate 1 hour at RT Intermediate->Step3 Purify2 Purification 2 (Size Exclusion Chromatography) Remove excess dye and catalyst Step3->Purify2 Final Final Conjugate: Protein A-Linker-Dye B Purify2->Final

An In-depth Technical Guide to the Solubility of Boc-aminooxy-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-aminooxy-PEG4-propargyl, a heterobifunctional linker commonly used in the fields of bioconjugation, proteomics, and drug discovery, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][] Due to the limited availability of direct quantitative solubility data in public literature, this guide combines inferred solubility characteristics based on its structural components with detailed experimental protocols for determining precise solubility in various solvents.

Molecular Structure and Inferred Solubility

This compound (tert-butyl ((3,6,9,12-tetraoxapentadec-14-yn-1-yl)oxy)carbamate) is comprised of three key functional components that dictate its solubility profile:

  • t-Boc (tert-Butyloxycarbonyl) Group: This is a bulky, lipophilic protecting group that enhances solubility in nonpolar organic solvents.

  • PEG4 (Polyethylene Glycol) Spacer: The four-unit polyethylene (B3416737) glycol chain is hydrophilic and flexible, significantly improving solubility in aqueous media and a wide range of polar organic solvents.[3] The ether backbone of the PEG linker is a key determinant of its solubility and can create a hydration shell, mitigating nonspecific binding.[3][]

  • Propargyl Group: This terminal alkyne is a reactive handle for click chemistry and contributes to the molecule's overall polarity.

Based on these structural features, a broad solubility range can be predicted. The amphiphilic nature of the molecule, with both hydrophobic (t-Boc) and hydrophilic (PEG4) regions, suggests miscibility with a variety of solvent classes.

Qualitative and Quantitative Solubility Data

While precise, high-resolution quantitative data for this compound is not widely published, information from suppliers and data for structurally analogous compounds provide a strong predictive foundation.

Table 1: Summary of Known and Inferred Solubility of this compound and Analogs

SolventSolvent TypeReported Solubility of this compoundInferred Solubility from Analogs (e.g., t-Boc-Aminooxy-PEG2-amine)
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleReadily Soluble
Dichloromethane (DCM)ChlorinatedSolubleReadily Soluble
Dimethylformamide (DMF)Polar AproticSolubleReadily Soluble
Acetonitrile (ACN)Polar AproticSolubleExpected to be Soluble
Tetrahydrofuran (THF)EtherSolubleExpected to be Soluble
WaterAqueousThe hydrophilic PEG spacer increases solubility in aqueous media.[3]Soluble

Note: "Soluble" indicates that suppliers list the solvent as suitable for dissolution, though concentrations are not specified. For precise applications, experimental verification is strongly recommended.

Experimental Protocol: Determining Equilibrium Solubility

For researchers requiring precise quantitative solubility data, the "shake-flask" method is a reliable and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[5][6]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a controlled temperature and pressure.

Materials:

  • This compound (solid powder)

  • Selected analytical-grade solvents (e.g., DMSO, Water, PBS, DCM)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial (e.g., 5-10 mg). The key is to have undissolved solid remaining after equilibration.

    • Accurately dispense a known volume of the desired solvent (e.g., 1.0 mL) into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should appear as a slurry with visible undissolved solid.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method to determine the concentration of the dissolved compound.

    • Generate a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

  • Data Reporting:

    • The solubility is reported as the mean concentration from replicate experiments (n=3 is recommended) in units such as mg/mL or molarity (mol/L) at the specified temperature.

The following diagram outlines the workflow for this experimental protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial and place on orbital shaker B->C D Shake at constant temperature (24-48h) C->D E Centrifuge to pellet excess solid D->E F Filter supernatant (0.22 µm filter) E->F H Analyze standards and sample by HPLC F->H G Prepare standard solutions G->H I Calculate concentration from calibration curve H->I J Final Solubility Value I->J Report solubility (e.g., mg/mL)

Workflow for Determining Equilibrium Solubility.

Application in Bioconjugation: A Logical Workflow

This compound is not involved in natural signaling pathways but is a critical tool for chemically linking molecules. Its bifunctional nature allows for a two-step conjugation strategy. The propargyl group can react with an azide-containing molecule via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"). Subsequently, the Boc-protecting group can be removed under acidic conditions to reveal an aminooxy group, which can then be conjugated to a molecule containing an aldehyde or ketone.

The diagram below illustrates the logical workflow for utilizing this compound in a typical bioconjugation application.

G A Molecule 1 (Azide-functionalized) C Step 1: Click Chemistry (e.g., CuAAC) A->C B This compound B->C D Intermediate Conjugate (Boc-protected) C->D E Step 2: Boc Deprotection (Acidic Conditions) D->E F Activated Intermediate (Aminooxy-functionalized) E->F H Step 3: Oxime Ligation F->H G Molecule 2 (Aldehyde/Ketone-functionalized) G->H I Final Bioconjugate (Molecule 1 - PEG4 - Molecule 2) H->I

Bioconjugation workflow using the linker.

References

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the field of bioconjugation and drug delivery, serving as a crucial protecting group for amines in polyethylene (B3416737) glycol (PEG) linkers. Its acid-labile nature allows for controlled, sequential synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated therapeutics.[1][2] This technical guide provides a comprehensive overview of the Boc protecting group's role in PEG linkers, detailing its chemical properties, applications, and the experimental protocols necessary for its successful implementation.

Core Principles of Boc Protection in PEG Linkers

The primary function of the Boc group is to temporarily block the reactivity of a primary or secondary amine on a PEG linker.[1] This protection is essential for directing chemical reactions to other functional groups on the linker or a conjugated molecule. The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many synthetic steps.[1] Its key feature is its facile removal under acidic conditions, which regenerates the free amine for subsequent conjugation.[1][3][4]

Heterobifunctional PEG linkers, which possess a Boc-protected amine at one terminus and another reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[1][] This allows for a controlled, stepwise assembly of complex molecules, preventing unwanted side reactions.[1] The incorporation of a PEG spacer enhances the solubility and stability of drugs, improves pharmacokinetic properties, and can reduce toxicity.[3][6]

Data Presentation: Quantitative Analysis of Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is critical for the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these processes.[1]

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [1]

ProcessReagent(s)Solvent(s)Temperature (°C)Time (h)Typical Yield (%)
Protection Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), DIPEADichloromethane (DCM) or Tetrahydrofuran (THF)Room Temperature3-12>95
Deprotection Trifluoroacetic acid (TFA) (20-50% v/v)Dichloromethane (DCM)0 to Room Temperature1-2>95
Deprotection 4M HCl in 1,4-dioxane1,4-dioxaneRoom Temperature1-4>90

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [7][8]

Acidic ReagentConcentrationSolventTypical Reaction TimeNotes
Trifluoroacetic acid (TFA)20-55% (v/v)Dichloromethane (DCM)5-30 minCommonly used; higher concentrations can lead to faster deprotection but may require scavengers to prevent side reactions.
Hydrochloric acid (HCl)4 M1,4-dioxane30-60 minAn alternative to TFA; can be advantageous for substrates sensitive to TFA.

Table 3: Comparison of Boc and Fmoc Protecting Groups [1][][10]

FeatureBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Cleavage Condition Strong Acid (e.g., TFA)Base (e.g., Piperidine)
Stability Stable to bases and nucleophilesStable to acids
Orthogonality Orthogonal to Fmoc and Cbz groupsOrthogonal to Boc and t-butyl-based side-chain protecting groups
Application Solid-phase peptide synthesis (SPPS), solution-phase synthesisSolid-phase peptide synthesis (SPPS), particularly for complex peptides

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.[1]

Protocol for Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[1]

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM or THF in a round-bottom flask.

  • Add DIPEA (typically 2-3 equivalents relative to the amine).[1]

  • Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[1]

  • Stir the reaction mixture at room temperature for 3-12 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.[1]

  • Characterize the product by NMR and MS to confirm its identity and purity.[1]

Protocol for Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[1][7]

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.[7]

  • Cool the solution to 0°C in an ice bath.[7]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate contains sensitive functional groups, a scavenger such as TIS (2.5-5% v/v) can be added to trap the tert-butyl cation and prevent side reactions.[7]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[7]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[7]

  • Co-evaporation with toluene (B28343) can help remove residual TFA.[7]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1][7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

Protocol for Solid-Phase Synthesis using a Boc-Amino-PEG-Resin

This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for solid-phase peptide synthesis (SPPS).[1]

Materials:

  • Boc-amino-PEG-resin (e.g., PAM resin)

  • Boc-protected amino acids

  • Coupling reagents (e.g., DCC/HOBt, HBTU)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[1]

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[1]

  • Washing: Wash the resin thoroughly with DCM and then DMF.[1]

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.[1]

  • Amino Acid Coupling: Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes. Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature. Monitor the coupling reaction using a qualitative test (e.g., ninhydrin (B49086) test).[1]

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.[1]

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.[1]

  • Final Cleavage: After the final amino acid is coupled and the terminal Boc group is removed, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).[1]

Mandatory Visualization

Signaling Pathways, Experimental Workflows, and Logical Relationships

Boc_Protection_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_products Products Amino_PEG H₂N-PEG-R Nucleophilic_Attack Nucleophilic Attack Amino_PEG->Nucleophilic_Attack Boc_Anhydride (Boc)₂O Boc_Anhydride->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Boc_Protected_PEG Boc-HN-PEG-R Tetrahedral_Intermediate->Boc_Protected_PEG Byproducts t-BuOH + CO₂ Tetrahedral_Intermediate->Byproducts

Caption: Boc Protection Mechanism.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_intermediates Intermediates cluster_products Products Boc_Protected_PEG Boc-HN-PEG-R Protonation Protonation of Carbonyl Boc_Protected_PEG->Protonation Acid H⁺ (e.g., TFA) Acid->Protonation Protonated_Boc Protonated Boc-PEG Protonation->Protonated_Boc Fragmentation Fragmentation Carbamic_Acid Carbamic Acid Intermediate Fragmentation->Carbamic_Acid t_Butyl_Cation tert-Butyl Cation Fragmentation->t_Butyl_Cation Protonated_Boc->Fragmentation Deprotected_PEG_Amine H₃N⁺-PEG-R Carbamic_Acid->Deprotected_PEG_Amine Isobutylene_CO2 Isobutylene + CO₂ Carbamic_Acid->Isobutylene_CO2 Decarboxylation t_Butyl_Cation->Isobutylene_CO2 Deprotonation

Caption: Boc Deprotection Mechanism.

SPPS_Workflow Start Start | Boc-Amino-PEG-Resin Swell_Resin Resin Swelling (DCM/DMF) Start->Swell_Resin Boc_Deprotection Boc Deprotection (50% TFA in DCM) Swell_Resin->Boc_Deprotection Wash_Neutralize Washing & Neutralization (DCM/DMF, DIPEA) Boc_Deprotection->Wash_Neutralize Couple_AA Amino Acid Coupling (Boc-AA, HBTU/DIPEA) Wash_Neutralize->Couple_AA Wash Washing (DMF/DCM) Couple_AA->Wash Repeat_Cycle Repeat Cycle? Wash->Repeat_Cycle Repeat_Cycle->Boc_Deprotection Yes Final_Cleavage Final Cleavage (HF or TFMSA) Repeat_Cycle->Final_Cleavage No End End | Purified Peptide Final_Cleavage->End

Caption: SPPS Workflow with Boc-PEG-Resin.

References

The Propargyl Group: A Linchpin in Click Chemistry for Scientific Advancement

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the landscape of chemical synthesis, bioconjugation, and materials science. At the heart of its most prominent reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), lies the unassuming yet highly versatile propargyl group. This terminal alkyne functionality is the key that unlocks a world of efficient and specific molecular connections. This technical guide provides a comprehensive exploration of the pivotal role of the propargyl group in click chemistry, offering insights into its reactivity, detailed experimental protocols, and its application in cutting-edge research and drug development.

The Core of Reactivity: The Propargyl Group in CuAAC

The propargyl group, characterized by a terminal carbon-carbon triple bond (a terminal alkyne), is the essential functional group from the alkyne side in the CuAAC reaction. Its reactivity stems from the ability of the terminal alkyne's acidic proton to be readily replaced by a copper(I) ion, forming a copper acetylide intermediate.[1][2] This step is crucial for the subsequent cycloaddition with an azide (B81097), leading to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring.[3] This reaction is lauded for its high efficiency, quantitative yields, and remarkable tolerance to a wide array of functional groups, making it an ideal ligation strategy in complex chemical environments.[3][4]

The mechanism of the CuAAC reaction is widely accepted to proceed through a dinuclear copper intermediate, which is believed to be the kinetically favored pathway. This multi-step process, initiated by the formation of the copper-acetylide, underscores the propargyl group's indispensable role in activating the alkyne for this powerful transformation.

Quantitative Analysis of CuAAC Reactions

The efficiency of the CuAAC reaction is influenced by several factors, including the nature of the propargyl substrate, the choice of ligand, and the reaction conditions. The following tables summarize quantitative data from various studies to provide a comparative overview for experimental design.

Table 1: Comparative Reaction Times and Yields for Various Propargyl Substrates in CuAAC

Propargyl SubstrateAzide PartnerLigandSolventReaction TimeYield (%)Reference
Propargyl AmineBenzyl AzideTHPTAWater< 30 min>95%[5]
Propargyl AlcoholPhenyl AzideTBTAt-BuOH/H₂O (1:1)1-4 h~95%[6]
Propargyl EtherCoumarin AzideTHPTAAqueous Buffer< 30 min>90%[5]
N-propargylamideCoumarin AzideTHPTAAqueous Buffer< 1 h>90%[5]
PhenylacetyleneBenzyl AzideNoneWater8 h91%[7]

Table 2: Effect of Ligands on CuAAC Reaction Rate with a Propargyl Substrate

LigandCopper SourceSolventRelative RateReference
NoneCuSO₄/Ascorbate (B8700270)WaterBaseline[7]
TBTACuSO₄/Ascorbatet-BuOH/H₂OSignificantly Accelerated[1]
THPTACuSO₄/AscorbateWaterHighly Accelerated[5]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful implementation of CuAAC reactions. Below are methodologies for both a general solution-phase synthesis and a bioconjugation application.

Protocol 1: General Solution-Phase Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

Materials:

  • Propargylated substrate (1.0 equivalent)

  • Azide substrate (1.0-1.2 equivalents)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, 1-5 mol%)

Procedure:

  • In a round-bottom flask, dissolve the propargylated substrate and the azide in the chosen solvent.

  • If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water. If using a ligand like TBTA, it can be pre-mixed with the CuSO₄ solution.

  • To the stirring reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution (or the pre-mixed catalyst/ligand solution).

  • Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Bioconjugation of a Propargylated Protein with an Azide-Containing Label

Materials:

  • Propargylated protein solution (e.g., in PBS buffer)

  • Azide-containing label (e.g., fluorescent dye, biotin) (2-10 equivalents)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Aminoguanidine (B1677879) (optional, to scavenge reactive oxygen species)[8]

Procedure:

  • Prepare stock solutions: THPTA (e.g., 50 mM in water), CuSO₄·5H₂O (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and the azide label in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the propargylated protein solution with the azide-containing label.

  • Add the THPTA solution to the mixture.

  • Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM. A ligand-to-copper ratio of 5:1 is often used.[8]

  • If using, add aminoguanidine to a final concentration of around 5 mM.[8]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[8]

  • Gently mix the reaction by inverting the tube or using a rotator. Avoid vigorous vortexing, which can denature the protein.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the labeled protein from excess reagents using a desalting column (size-exclusion chromatography) or dialysis.

Troubleshooting Common CuAAC Reaction Issues

ProblemPotential CauseSuggested SolutionReference
Low or No Yield Inactive Cu(I) catalyst (oxidation)Degas solvents and run under inert atmosphere; use fresh sodium ascorbate.[6][9]
Poor substrate solubilityUse a co-solvent like DMSO or DMF; gentle heating may be applied.[1]
Steric hindrance at the reaction siteIncrease reaction time and/or temperature; consider a longer linker.[6]
Copper chelation by the substrateUse a stabilizing ligand (TBTA, THPTA); add a sacrificial metal like Zn(II).[8][10]
Side Reactions Oxidative homocoupling of the alkyne (Glaser coupling)Ensure a reducing environment with sufficient sodium ascorbate; maintain anaerobic conditions.[1][6]
Degradation of sensitive biomoleculesUse a copper-stabilizing ligand to minimize reactive oxygen species; lower the reaction temperature.[2][8]
Difficult Purification Residual copper catalystWash with an aqueous solution of a chelating agent like EDTA; use silica gel plug filtration.[1]

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and the application of propargyl-based click chemistry in a research context.

CuAAC_Workflow General Experimental Workflow for CuAAC reagent_prep Reagent Preparation (Propargyl & Azide Substrates, Catalyst, Ligand, Reductant) reaction_setup Reaction Setup (Dissolve Substrates, Degas if needed) reagent_prep->reaction_setup catalyst_add Catalyst Addition (Add Reductant then Copper Source) reaction_setup->catalyst_add reaction Reaction (Stir at Room Temperature) catalyst_add->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quench, Extract) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product (1,4-disubstituted 1,2,3-triazole) purification->product

Caption: A generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

PPI_Mapping Workflow for Mapping Protein-Protein Interactions using Click Chemistry cluster_cell In-Cell Steps cluster_biochem Biochemical Steps cell_culture Cell Culture with Metabolic Labeling (e.g., Azide-modified amino acid) crosslinking In vivo Cross-linking cell_culture->crosslinking lysis Cell Lysis crosslinking->lysis click_reaction Click Reaction (Add Propargyl-Biotin Probe, Cu(I) catalyst, Ligand) lysis->click_reaction enrichment Affinity Purification (Streptavidin Beads) click_reaction->enrichment digestion On-bead Protein Digestion enrichment->digestion ms_analysis LC-MS/MS Analysis (Identify Cross-linked Peptides) digestion->ms_analysis data_analysis Data Analysis (Identify Interacting Proteins and Interaction Sites) ms_analysis->data_analysis ppi_network Protein-Protein Interaction Network data_analysis->ppi_network

Caption: A workflow for identifying protein-protein interactions using in vivo cross-linking and click chemistry-based enrichment.[11][12]

Drug_Dev_Workflow Drug Development Workflow Incorporating Click Chemistry cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Optimization scaffold Propargylated Scaffold/Pharmacophore click_library CuAAC Click Chemistry scaffold->click_library azide_fragments Azide-derivatized Fragment Library azide_fragments->click_library compound_library Diverse Compound Library (Triazole-linked) click_library->compound_library hts High-Throughput Screening (HTS) compound_library->hts hit_id Hit Identification hts->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: A streamlined drug discovery workflow leveraging the propargyl group and click chemistry for rapid library synthesis.[13][14]

References

The Aminooxy Functionality: An In-depth Technical Guide to Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the covalent linking of molecules to proteins, peptides, nucleic acids, and other biomolecules is a cornerstone of modern research and therapeutic development. Among the array of chemical tools available, the aminooxy functionality has emerged as a robust and versatile option for creating stable and specific bioconjugates. This technical guide provides a comprehensive overview of the core principles of aminooxy-based bioconjugation, with a focus on the underlying chemistry, practical applications, and detailed experimental considerations.

The primary reaction involving the aminooxy group is the formation of an oxime bond with a carbonyl group (an aldehyde or a ketone). This ligation is characterized by its high chemoselectivity, proceeding efficiently under mild, aqueous conditions, which are crucial for maintaining the integrity of sensitive biomolecules.[1] The resulting oxime linkage is significantly more stable than analogous imine and hydrazone bonds, a critical feature for bioconjugates intended for in vivo applications.[2][3][4]

This guide will delve into the quantitative aspects of oxime ligation kinetics and stability, present detailed experimental protocols, and provide visual representations of key pathways and workflows to aid researchers in the successful application of this powerful technology.

Core Principles of Aminooxy Bioconjugation

The foundation of aminooxy bioconjugation lies in the reaction between an aminooxy group (-O-NH₂) and a carbonyl group (aldehyde or ketone) to form a stable oxime linkage (-O-N=C). This reaction is a type of nucleophilic addition-elimination.

Mechanism of Oxime Ligation

The formation of an oxime bond is a two-step process:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminooxy group attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Dehydration: The tetrahedral intermediate then undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the oxime.

The reaction is typically most efficient under slightly acidic conditions (pH 4-5), which facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic, and also protonates the hydroxyl group in the intermediate, making it a better leaving group.[2] However, with the use of catalysts, the reaction can proceed efficiently at neutral pH.[2][5]

Mechanism of Oxime Ligation.
Catalysis of Oxime Ligation

While oxime ligation can proceed without a catalyst, particularly at acidic pH, the reaction rate at neutral pH can be slow for many applications. Aniline (B41778) and its derivatives have been widely used as catalysts to significantly accelerate the reaction.[2][6] The catalytic mechanism involves the formation of a more reactive Schiff base intermediate with the carbonyl compound, which is then displaced by the aminooxy nucleophile.[2]

Aniline_Catalysis_Mechanism cluster_catalytic_cycle Catalytic Cycle carbonyl Carbonyl Compound (R¹R²C=O) schiff_base Schiff Base Intermediate (R¹R²C=N-Ar) carbonyl->schiff_base + Aniline carbonyl->schiff_base aniline Aniline Catalyst schiff_base->carbonyl - Aniline oxime Oxime Product (R¹R²C=N-O-R³) schiff_base->oxime + H₂N-O-R³ schiff_base->oxime aminooxy Aminooxy Compound (H₂N-O-R³) regenerated_aniline Aniline

Aniline-Catalyzed Oxime Ligation.

More recently, other catalysts such as m-phenylenediamine (B132917) (mPDA) have been shown to be even more efficient than aniline, offering up to a 15-fold increase in reaction rate.[7][8] This is partly due to the higher aqueous solubility of mPDA, allowing for its use at higher concentrations.[7][8]

Data Presentation: Quantitative Analysis

A key advantage of aminooxy bioconjugation is the ability to achieve high efficiency and stability. The following tables summarize quantitative data on reaction kinetics and linkage stability.

Table 1: Reaction Kinetics of Oxime Ligation
CarbonylAminooxyCatalyst (Concentration)pHSecond-Order Rate Constant (k_obs) (M⁻¹s⁻¹)Reference
Citral (aldehyde)Dansyl-aminooxyAniline (50 mM)7.348.9[9]
Citral (aldehyde)Dansyl-aminooxymPDA (50 mM)7.378.2[9]
2-Pentanone (ketone)Dansyl-aminooxyAniline (100 mM)7.50.082[10]
2-Pentanone (ketone)Dansyl-aminooxymPDA (100 mM)7.50.20[10]
Aldehyde-functionalized proteinDansyl-aminooxyAniline (100 mM)7.0Minimal reaction in 90s[11]
Aldehyde-functionalized proteinDansyl-aminooxymPDA (750 mM)7.0Complete reaction in ~90s[11]
p-acetyl phenylalanine-containing protein (ketone)Aminooxy-PEG (5 mM)Aniline (100 mM)7.0Slow reaction[7]
p-acetyl phenylalanine-containing protein (ketone)Aminooxy-PEG (5 mM)mPDA (500 mM)7.0Efficient PEGylation[7]
Table 2: Hydrolytic Stability of Oxime vs. Hydrazone Linkages
LinkagepHHalf-life (t₁/₂)Relative Stability (vs. Oxime)Reference
Oxime7.0Very high (stable)1[2][12]
Methylhydrazone7.0Significantly lower~600-fold less stable[12]
Acetylhydrazone7.0Significantly lower~300-fold less stable[12]
Semicarbazone7.0Significantly lower~160-fold less stable[12]
Hydrazone7.2183 hours-[2]
Hydrazone5.04.4 hours-[2]

Note: The stability of the oxime linkage is significantly greater than that of hydrazone linkages, with rate constants for oxime hydrolysis being nearly 1000-fold lower than for simple hydrazones.[4][13]

Table 3: Reported Yields for Aminooxy Bioconjugation
BiomoleculeModifying ReagentConjugation PartnerYieldReference
PeptideBoc-aminooxyacetic acidDisaccharide (Cellobiose)90%[14]
Disulfide-rich peptideFmoc-AoaD-glucose>95%[15]
Disulfide-rich peptideFmoc-AoaFDG>95%[15]
Aldehyde-labeled CNTF-CVIAAlexafluor-488-Complete reaction[7]

Applications in Research and Drug Development

The robustness and specificity of the aminooxy functionality have led to its widespread adoption in various fields.

  • Antibody-Drug Conjugates (ADCs): The high stability of the oxime linkage is crucial for developing ADCs where a cytotoxic drug is attached to a monoclonal antibody. This ensures that the drug remains conjugated to the antibody in circulation and is only released at the target site.

  • PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins and peptides can increase their in vivo half-life. Aminooxy-based PEGylation provides a stable and efficient method for this modification.

  • Glycobiology: Aminooxy functional groups are used to label and study glycoproteins and other carbohydrates.[1] This is often achieved by oxidizing the carbohydrate's sialic acid residues to generate aldehydes, which can then be reacted with an aminooxy-containing probe.

  • Protein-Protein Interactions: Bioconjugation with aminooxy groups can be used to create probes for studying protein-protein interactions.

  • Surface Immobilization: Biomolecules can be immobilized on surfaces for applications such as biosensors and microarrays using oxime ligation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving aminooxy bioconjugation.

Protocol 1: General Labeling of an Aldehyde- or Ketone-Containing Protein

This protocol describes the general procedure for labeling a protein that has been engineered to contain an aldehyde or ketone functionality.

Materials:

  • Aldehyde- or ketone-functionalized protein

  • Aminooxy-functionalized probe (e.g., fluorescent dye, biotin)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Aniline or m-phenylenediamine catalyst (optional, but recommended for neutral pH)

  • DMSO or DMF for dissolving the aminooxy probe

  • Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

  • Prepare the Protein Solution: Dissolve the aldehyde- or ketone-containing protein in PBS to a final concentration of 1-10 mg/mL.

  • Prepare the Aminooxy Probe Solution: Dissolve the aminooxy-functionalized probe in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).

  • Prepare the Catalyst Solution (Optional): Prepare a stock solution of aniline or m-phenylenediamine in the reaction buffer.

  • Reaction Setup:

    • To the protein solution, add the aminooxy probe stock solution to achieve a 10-50 molar excess of the probe over the protein.

    • If using a catalyst, add the catalyst stock solution to the reaction mixture. The final concentration of the catalyst can range from 10 mM to 750 mM, depending on the desired reaction rate.[7][11]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-16 hours. The reaction time will depend on the reactivity of the carbonyl group, the concentration of reactants, and the presence and concentration of a catalyst.

  • Purification: Remove the excess unreacted probe and catalyst from the conjugated protein using a suitable purification method such as size exclusion chromatography, dialysis, or tangential flow filtration.

  • Characterization: Characterize the resulting bioconjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

Protocol 2: Labeling of Glycoproteins via Periodate (B1199274) Oxidation

This protocol is for labeling glycoproteins that do not naturally contain accessible aldehyde or ketone groups. Mild oxidation with sodium periodate generates aldehydes on sialic acid residues.

Materials:

Procedure:

  • Oxidation:

    • Dissolve the glycoprotein in the reaction buffer.

    • Add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM.

    • Incubate the reaction on ice for 15-30 minutes in the dark.

  • Quenching: Stop the oxidation reaction by adding the quenching solution.

  • Buffer Exchange: Remove the excess periodate and quenching reagent by performing a buffer exchange into PBS, pH 7.4, using a desalting column or dialysis.

  • Aminooxy Labeling: Proceed with the labeling reaction as described in Protocol 1 , starting from step 4.

Experimental_Workflow_Antibody_Labeling start Start: Glycoprotein (e.g., Antibody) oxidation 1. Periodate Oxidation (Generate Aldehydes on Glycans) start->oxidation quenching 2. Quench Reaction (e.g., with Glycerol) oxidation->quenching buffer_exchange1 3. Buffer Exchange (Remove excess reagents) quenching->buffer_exchange1 ligation 4. Oxime Ligation (+ Aminooxy-Probe & Catalyst) buffer_exchange1->ligation incubation 5. Incubation (Room temp or 37°C) ligation->incubation purification 6. Purification (e.g., SEC, Dialysis) incubation->purification characterization 7. Characterization (SDS-PAGE, MS, UV-Vis) purification->characterization end End: Labeled Glycoprotein characterization->end Bioconjugation_Strategy_Decision_Tree decision decision outcome outcome start Start: Need for Bioconjugation q1 Does the biomolecule have an accessible aldehyde or ketone? start->q1 direct_ligation Proceed with direct oxime ligation q1->direct_ligation Yes q2 Can an aldehyde/ketone be introduced? q1->q2 No a1_yes Yes a1_no No q3 Is rapid reaction at neutral pH required? direct_ligation->q3 introduce_carbonyl Introduce carbonyl via: - Periodate oxidation of glycans - Enzymatic modification - Site-directed mutagenesis q2->introduce_carbonyl Yes other_chem Consider alternative bioconjugation chemistry q2->other_chem No a2_yes Yes a2_no No introduce_carbonyl->q3 use_catalyst Use a catalyst (e.g., mPDA) q3->use_catalyst Yes acidic_ph Perform reaction at acidic pH (4-5) q3->acidic_ph No a3_yes Yes a3_no No final_ligation Perform Oxime Ligation use_catalyst->final_ligation acidic_ph->final_ligation end Successful Bioconjugate final_ligation->end

References

The Pivotal Role of PEG Linkers in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, the precise engineering of drug candidates is paramount to enhancing their efficacy and safety. Among the chemical tools that have revolutionized drug design, Polyethylene Glycol (PEG) linkers have emerged as a cornerstone technology. This in-depth technical guide explores the core principles of PEG linkers in drug discovery, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their quest for novel and improved therapies.

Fundamental Properties and Advantages of PEG Linkers

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer that, when used as a linker, imparts several advantageous properties to therapeutic molecules.[][2] The process of covalently attaching PEG chains to a drug, known as PEGylation, can significantly improve its pharmacokinetic and pharmacodynamic profile.[3][4]

The primary benefits of incorporating PEG linkers include:

  • Enhanced Solubility: PEG's hydrophilic nature can significantly increase the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.[]

  • Prolonged Systemic Circulation: By increasing the hydrodynamic volume of a drug, PEGylation reduces its renal clearance, thereby extending its plasma half-life.[5][6] This allows for less frequent dosing, improving patient compliance.

  • Reduced Immunogenicity: The flexible PEG chains can mask antigenic epitopes on the surface of protein-based drugs, reducing their recognition by the immune system and minimizing the risk of an immune response.[7][8]

  • Improved Stability: PEG linkers can protect drugs from enzymatic degradation, enhancing their stability in biological environments.[9]

  • Controlled Drug Release: In the context of drug conjugates, particularly Antibody-Drug Conjugates (ADCs), the choice of a cleavable or non-cleavable PEG linker allows for precise control over the release of the cytotoxic payload at the target site.[]

Quantitative Impact of PEG Linkers on Drug Properties

The physicochemical properties of the PEG linker, such as its molecular weight and length, have a quantifiable impact on the resulting drug conjugate. The following tables summarize key quantitative data from various studies.

Table 1: Effect of PEG Molecular Weight on Pharmacokinetic Parameters
Drug/MoleculePEG Molecular Weight (kDa)Change in Half-life (t½)Change in Clearance RateReference
Affibody-MMAE Conjugate0 (No PEG)19.6 min-[10]
42.5-fold increase-[10]
1011.2-fold increase-[10]
Poly-L-lysine Dendrimers< 201-10 hoursRapid renal clearance[11]
> 301-3 daysReduced renal clearance[11]
PEG Polymer618 minutes-[12]
5016.5 hours-[12]
Table 2: Impact of PEG Linker Length on ADC Efficacy and Tolerability
ADC PropertyPEG Linker SizeObservationReference
In Vitro Cytotoxicity Reduction (vs. no PEG)4 kDa4.5-fold[5]
10 kDa22-fold[5]
In Vivo Tolerability (Mice)< PEG8Not tolerated[13]
≥ PEG8Tolerated[13]
Plasma Clearance (Rats)< PEG8Rapidly increased[13]
≥ PEG8Reduced[13]
Table 3: Immunogenicity Profile of PEGylated Therapeutics
PEGylated DrugPatient PopulationAnti-PEG Antibody InductionQuantitative ObservationReference
PEGylated Liposomal DoxorubicinCancer PatientsNo significant increase in IgG/IgMAntibody titers decreased between treatment cycles[14]
COVID-19 mRNA Vaccine (PEGylated Lipid Nanoparticles)Healthy VolunteersSignificant elevation in IgGAverage anti-PEG IgM increased from 472 AU/mL to 1162 AU/mL after first dose[11][15]
PEG-G-CSFMiceDose-dependent anti-PEG IgMHigher antibody levels with intravenous vs. subcutaneous administration[11]

Key Experimental Protocols

The successful implementation of PEGylation strategies requires robust and well-defined experimental procedures. This section provides detailed methodologies for common PEGylation chemistries and characterization techniques.

Amine-Reactive PEGylation using NHS Esters

This protocol describes the conjugation of an N-Hydroxysuccinimide (NHS) ester-functionalized PEG to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)

  • PEG-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange via dialysis or desalting column.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes.

  • Purification: Purify the PEGylated protein conjugate using size-exclusion chromatography to remove excess PEG linker and unreacted protein.

  • Characterization: Analyze the conjugate to determine the degree of PEGylation and purity using techniques such as SDS-PAGE, SEC-HPLC, and mass spectrometry.

Thiol-Reactive PEGylation using Maleimide Chemistry

This protocol details the site-specific conjugation of a maleimide-functionalized PEG to free sulfhydryl groups (e.g., cysteine residues) on a protein.

Materials:

  • Protein solution (containing free thiols) in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced

  • PEG-Maleimide

  • Anhydrous DMSO or DMF

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Ensure the buffer is de-gassed to prevent re-oxidation of thiols.

  • PEG-Maleimide Solution Preparation: Immediately before use, dissolve the PEG-Maleimide in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted PEG-Maleimide.

  • Characterization: Characterize the purified conjugate for degree of PEGylation and purity.

Characterization of PEGylated Proteins

A thorough characterization of the PEGylated product is crucial to ensure its quality and consistency.

Common Techniques:

  • SDS-PAGE: To visualize the increase in molecular weight and assess the distribution of PEGylated species.

  • Size-Exclusion Chromatography (SEC-HPLC): To determine the purity and aggregation state of the conjugate.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.

  • UV/Vis Spectroscopy: To determine the protein concentration and, in the case of ADCs, the drug-to-antibody ratio (DAR).[16]

  • Enzyme-Linked Immunosorbent Assay (ELISA): To assess the binding affinity of the PEGylated protein to its target.[14]

Visualizing Key Processes in PEG Linker Applications

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological and experimental workflows.

General Workflow for Antibody-Drug Conjugate (ADC) Development using a PEG Linker

ADC_Development_Workflow cluster_antibody Antibody Preparation cluster_linker_payload Linker-Payload Synthesis cluster_conjugation Conjugation cluster_purification_characterization Purification & Characterization Antibody Monoclonal Antibody (mAb) Reduction Partial Reduction of Disulfides Antibody->Reduction 1. Create reactive thiols Conjugation Thiol-Maleimide Conjugation Reduction->Conjugation PEG_Linker Maleimide-PEG-Linker Linker_Payload Maleimide-PEG-Payload PEG_Linker->Linker_Payload Payload Cytotoxic Payload Payload->Linker_Payload Linker_Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Final_ADC Final ADC Product Characterization->Final_ADC Cytotoxicity_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation_24h Incubate for 24h for cell adherence cell_seeding->incubation_24h drug_treatment Treat cells with serial dilutions of PEGylated drug incubation_24h->drug_treatment controls Include untreated and vehicle controls incubation_48_72h Incubate for 48-72h drug_treatment->incubation_48_72h viability_assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubation_48_72h->viability_assay readout Measure absorbance/luminescence viability_assay->readout data_analysis Analyze data and calculate IC50 readout->data_analysis end End data_analysis->end Complement_Activation cluster_classical Classical Pathway cluster_lectin Lectin Pathway cluster_alternative Alternative Pathway C1q C1q C1r_C1s C1r/C1s C1q->C1r_C1s activates C4 C4 C1r_C1s->C4 cleaves C2 C2 C1r_C1s->C2 cleaves C4b2a C4b2a (C3 Convertase) C4->C4b2a C2->C4b2a C3 C3 C4b2a->C3 cleaves MBL MBL MASPs MASPs MBL->MASPs activates MASPs->C4 cleaves MASPs->C2 cleaves C3_H2O C3(H2O) FactorB Factor B C3_H2O->FactorB FactorD Factor D FactorB->FactorD cleaves C3bBb C3bBb (C3 Convertase) FactorD->C3bBb C3bBb->C3 cleaves C3a C3a (Inflammation) C3->C3a C3b C3b (Opsonization) C3->C3b MAC Membrane Attack Complex (MAC) Cell Lysis C3b->MAC PEG_NP PEGylated Nanoparticle PEG_NP->C1q can activate PEG_NP->MBL can activate PEG_NP->C3_H2O can activate

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Boc-aminooxy-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule is comprised of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[3]

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing Boc-aminooxy-PEG4-propargyl , a versatile bifunctional linker. This linker features a propargyl group for facile and efficient conjugation to an azide-bearing molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[] It also contains a Boc-protected aminooxy group, which after deprotection, can react with a ketone or aldehyde to form a stable oxime linkage. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides flexibility to the PROTAC molecule.[5]

Featured Application: Targeting KEAP1 for NRF2 Activation

The Kelch-like ECH-associated protein 1 (KEAP1) is a substrate adaptor for the Cullin 3-RING E3 ligase complex, which mediates the ubiquitination and subsequent degradation of the transcription factor NRF2.[6] Under normal conditions, KEAP1 keeps NRF2 levels low.[7] In response to oxidative stress, NRF2 is stabilized and activates the expression of antioxidant and anti-inflammatory genes.[8] Therefore, inducing the degradation of KEAP1 via a PROTAC can lead to the activation of the NRF2 pathway, which is a promising therapeutic strategy for diseases associated with oxidative stress and inflammation.[9]

Signaling Pathway

KEAP1_NRF2_PROTAC cluster_0 Normal Conditions cluster_1 PROTAC Intervention NRF2_inactive NRF2 KEAP1 KEAP1 NRF2_inactive->KEAP1 Binds Proteasome Proteasome NRF2_inactive->Proteasome Degradation CUL3 CUL3-RBX1 E3 Ligase KEAP1->CUL3 CUL3->NRF2_inactive Ubiquitinates Ub Ubiquitin PROTAC KEAP1 PROTAC KEAP1_p KEAP1 PROTAC->KEAP1_p Binds CRBN Recruited E3 Ligase (e.g., CRBN) PROTAC->CRBN Binds & Recruits Proteasome_p Proteasome KEAP1_p->Proteasome_p Degradation NRF2_active NRF2 (Stabilized) ARE Antioxidant Response Element NRF2_active->ARE Translocates to Nucleus & Binds Gene_exp Gene Expression (e.g., HO-1, GCLC) ARE->Gene_exp Activates

Caption: PROTAC-mediated degradation of KEAP1 leading to NRF2 stabilization and activation.

Experimental Protocols

This section outlines a representative two-step synthesis of a KEAP1-targeting PROTAC using this compound. This modular approach allows for the synthesis of PROTAC libraries by varying the POI and E3 ligase ligands.[10]

Overall Synthetic Workflow

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Click Chemistry (CuAAC) cluster_step2 Step 2: Deprotection & Oxime Ligation POI_ligand POI Ligand (with Azide) Intermediate Boc-protected Intermediate POI_ligand->Intermediate CuSO4, Na-Ascorbate Linker This compound Linker->Intermediate E3_ligand E3 Ligase Ligand (with Ketone) Final_PROTAC Final PROTAC E3_ligand->Final_PROTAC Intermediate->Final_PROTAC 1. TFA/DCM 2. E3 Ligand

Caption: Two-step modular synthesis of a PROTAC using this compound.

Step 1: Synthesis of Boc-Protected Intermediate via Click Chemistry

This step involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the POI ligand (containing an azide (B81097) group) with the propargyl group of the linker.[11]

Materials:

  • Azide-functionalized POI ligand (e.g., Azido-KEAP1 ligand) (1.0 eq)

  • This compound (1.1 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.3 eq)

  • tert-Butanol (B103910)/Water (1:1)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the azide-functionalized POI ligand and this compound in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, dissolve sodium ascorbate in water and add it to the reaction mixture.

  • In another vial, dissolve CuSO₄·5H₂O in a minimal amount of water and add it to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Boc-protected intermediate.

Step 2: Synthesis of the Final PROTAC via Deprotection and Oxime Ligation

This step involves the deprotection of the Boc group followed by the reaction of the free aminooxy group with a ketone-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative).

Materials:

  • Boc-protected intermediate from Step 1 (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Ketone-functionalized E3 ligase ligand (e.g., Pomalidomide-ketone) (1.2 eq)

  • Anhydrous Methanol

  • Preparative HPLC system

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in anhydrous DCM.

    • Add TFA (20-50% in DCM) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The crude amine salt is used directly in the next step.

  • Oxime Ligation:

    • Dissolve the crude deprotected intermediate and the ketone-functionalized E3 ligase ligand in anhydrous methanol.

    • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the formation of the oxime linkage by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the final PROTAC compound by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Characterization and Biological Evaluation

Western Blot for KEAP1 Degradation

This protocol is to determine the efficacy of the synthesized PROTAC in degrading the target protein KEAP1 in a cellular context.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Synthesized KEAP1 PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-KEAP1, anti-NRF2, anti-loading control e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed HEK293T cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the KEAP1 PROTAC (e.g., 1 nM to 10 µM) for 24 hours. Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with cold PBS and lyse them.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against KEAP1, NRF2, and a loading control overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities and normalize the KEAP1 and NRF2 signals to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the dose-response curve to determine the DC₅₀ (half-maximal degradation concentration).

Data Presentation

The following tables present representative quantitative data for a hypothetical KEAP1-targeting PROTAC synthesized using the described methods.

Table 1: Synthesis and Characterization of KEAP1-PROTAC-1

ParameterValue
Step 1 Yield (Intermediate) 65%
Step 2 Yield (Final PROTAC) 48%
Final Purity (HPLC) >98%
Molecular Weight (LC-MS) Confirmed

Table 2: Biological Activity of KEAP1-PROTAC-1 in HEK293T cells (24h treatment)

ParameterValue
KEAP1 DC₅₀ 15 nM
Maximum KEAP1 Degradation (Dₘₐₓ) 92%
NRF2 Stabilization (at 100 nM) ~3.5-fold increase

Note: The data presented are representative examples and may vary depending on the specific ligands and experimental conditions.

Conclusion

The use of this compound provides a modular and efficient approach for the synthesis of PROTACs. The orthogonal reactivity of the propargyl and Boc-aminooxy groups allows for a stepwise and controlled construction of the final heterobifunctional molecule. This strategy is well-suited for the generation of PROTAC libraries to optimize linker length, composition, and ligand selection, thereby accelerating the discovery of potent and selective protein degraders for various therapeutic targets.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-aminooxy-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Boc-aminooxy-PEG4-propargyl in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This versatile linker is particularly valuable in the fields of bioconjugation, antibody-drug conjugate (ADC) development, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]

Introduction

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bio-orthogonal method for covalently linking molecules. The reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for complex biological applications.[5]

This compound is a heterobifunctional linker featuring a terminal alkyne for participation in CuAAC reactions and a Boc-protected aminooxy group. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance, which is advantageous for biological applications.[6][7][8] Following the CuAAC reaction, the Boc protecting group can be removed under acidic conditions to reveal a reactive aminooxy group, which can then be conjugated to molecules containing an aldehyde or ketone, such as those on modified proteins or payloads.[6][7]

Applications

The unique properties of this compound make it a valuable tool in several areas of research and drug development:

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic payloads to antibodies. The propargyl group allows for a stable triazole linkage to an azide-modified antibody, while the deprotected aminooxy group can be used to conjugate a ketone- or aldehyde-containing drug.[1]

  • PROTAC Development: As a PEG-based PROTAC linker, it connects a target protein-binding ligand and an E3 ligase-recruiting ligand.[2][3][4][] The PEG spacer is crucial for modulating the PROTAC's solubility, cell permeability, and ability to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.[3][10][11][12]

  • Bioconjugation and Labeling: The bio-orthogonal nature of the click chemistry reaction allows for the specific labeling of biomolecules in complex biological systems. The aminooxy group provides a further handle for orthogonal conjugation.

Data Presentation

While specific quantitative data for CuAAC reactions involving this compound is not extensively published, the following table summarizes representative yields for CuAAC reactions with other PEGylated alkynes under various conditions. These values can serve as a general guideline for reaction optimization.

Alkyne SubstrateAzide (B81097) SubstrateCatalyst SystemSolventReaction TimeTemperature (°C)Yield (%)Reference
mPEG-alkyne4-azidomethyl-7-methoxycoumarinCuSO4 / Sodium Ascorbate (B8700270)scCO224 h3582.3ACS Omega (2020)
Alkyne-modified peptideAzide-functionalized peptideCopper wireDMF5 h50>95Molecules (2016)
18F-PEG-alkyneRGD-azide peptideCopper (II) acetate (B1210297) / NaAscH2O/MeCNNot specified70Successful conjugationMolecules (2016)

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the aminooxy functionality. This step is typically performed after the CuAAC reaction.

Materials:

  • CuAAC product of this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution. A typical ratio is 1:1 (v/v) DCM:TFA, but this may need to be optimized.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected product.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the click reaction between this compound and an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand (optional, but recommended for biological applications)

  • Phosphate-buffered saline (PBS) or another suitable buffer

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving hydrophobic reagents

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of CuSO4 in water (e.g., 100 mM).

    • Prepare a stock solution of the copper ligand (THPTA or TBTA) in water or DMSO (e.g., 200 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

    • Prepare stock solutions of your azide-labeled molecule and this compound in a suitable solvent (e.g., DMSO or buffer).

  • Reaction Setup:

    • In a reaction tube, combine the azide-containing molecule and this compound in the desired molar ratio (typically 1:1.5 to 1:5 of azide to alkyne).

    • If using a ligand, pre-mix the CuSO4 and ligand solution in a 1:2 to 1:5 molar ratio and let it stand for a few minutes to form the complex.

    • Add the copper catalyst (or the pre-formed complex) to the reaction mixture. Final copper concentrations are often in the range of 50 µM to 1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.

  • Reaction Conditions:

    • Mix the reaction gently and incubate at room temperature.

    • Protect the reaction from light, especially if working with fluorescent molecules.

    • The reaction is typically complete within 30-60 minutes, but may require longer for complex biomolecules.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS or other appropriate analytical techniques.

    • Purify the product using a suitable method such as HPLC, size-exclusion chromatography, or affinity chromatography, depending on the nature of the conjugated molecule.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: CuAAC Reaction cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Oxime Ligation (Optional) reagent1 This compound reaction Click Reaction reagent1->reaction reagent2 Azide-Molecule reagent2->reaction catalyst CuSO4 + NaAscorbate catalyst->reaction product1 Boc-protected Conjugate reaction->product1 deprotection Deprotection product1->deprotection deprotection_reagent TFA in DCM deprotection_reagent->deprotection product2 Aminooxy-functionalized Conjugate deprotection->product2 ligation Oxime Formation product2->ligation carbonyl_molecule Aldehyde/Ketone Molecule carbonyl_molecule->ligation final_product Final Bioconjugate ligation->final_product

Caption: Experimental workflow for bioconjugation using this compound.

protac_pathway cluster_protac PROTAC-Mediated Protein Degradation protac PROTAC (synthesized with PEG linker) ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary poly_ub Poly-ubiquitination ternary->poly_ub ub Ubiquitin ub->poly_ub degradation Protein Degradation poly_ub->degradation proteasome Proteasome proteasome->degradation peptides Peptides degradation->peptides

References

Application Note: Efficient Deprotection of Boc-Aminooxy-PEG4-Propargyl to Yield the Free Aminooxy Group for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of bioconjugation and drug development, the precise and efficient modification of biomolecules is paramount. Heterobifunctional linkers are critical tools in this endeavor, enabling the connection of different molecular entities, such as a targeting antibody to a therapeutic payload in an antibody-drug conjugate (ADC). Boc-aminooxy-PEG4-propargyl is a versatile linker possessing three key functional components: a tert-butyloxycarbonyl (Boc)-protected aminooxy group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal propargyl group.[1][2] The propargyl group allows for attachment to azide-containing molecules via copper-catalyzed or copper-free click chemistry, while the aminooxy group can react with aldehydes or ketones to form stable oxime linkages.[1][3][4]

Before the aminooxy group can be utilized for conjugation, the Boc protecting group must be removed. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many synthetic conditions and its facile cleavage under acidic conditions.[5][6][7] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its effectiveness and the volatility of its byproducts.[8][9][10] This application note provides detailed protocols for the efficient deprotection of this compound to reveal the reactive aminooxy group, along with methods for monitoring the reaction and characterizing the final product.

Chemical Reaction

The deprotection of this compound proceeds via an acid-catalyzed hydrolysis of the carbamate (B1207046) bond.[5][11] The reaction is typically carried out in an organic solvent such as dichloromethane (B109758) (DCM) with an excess of trifluoroacetic acid (TFA).[7][12]

reactant Boc-HN-O-PEG4-Propargyl reagent + TFA product H3N+-O-PEG4-Propargyl • TFA- reactant->product Deprotection solvent DCM

Caption: Deprotection of this compound using TFA.

Experimental Protocols

Two common protocols for the deprotection of Boc-protected amines using TFA are provided below. The choice of protocol may depend on the scale of the reaction and the acid sensitivity of the molecule.

Protocol 1: Deprotection using 25% TFA in DCM

This protocol uses a milder concentration of TFA and is suitable for routine deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply (optional)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

  • Add TFA (to a final concentration of 25% v/v) to the stirred solution at room temperature.[12]

  • Stir the reaction mixture at room temperature for 1-4 hours. The reaction should be conducted in a well-ventilated fume hood.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Mass Spectrometry (MS).

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with DCM or another suitable solvent multiple times.

  • The resulting product, aminooxy-PEG4-propargyl trifluoroacetate (B77799) salt, can be used directly in subsequent steps or purified further.

Protocol 2: Deprotection using neat TFA

This protocol uses a higher concentration of TFA for faster deprotection.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous (for workup)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM in a round-bottom flask.

  • Add an excess of neat TFA (e.g., 10-20 equivalents) to the solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[9]

  • Monitor the reaction progress by TLC or MS.

  • Once the reaction is complete, remove the TFA and solvent in vacuo. Co-evaporation with DCM or toluene (B28343) can aid in the removal of residual TFA.

  • The crude product can be used as the TFA salt or further processed to obtain the free amine.

Data Presentation

The following table summarizes the expected outcomes for the deprotection of this compound under the two different protocols.

ParameterProtocol 1 (25% TFA in DCM)Protocol 2 (Neat TFA)
Reaction Time 1 - 4 hours30 minutes - 2 hours
Yield > 95% (as TFA salt)> 95% (as TFA salt)
Purity (crude) High, primarily the TFA saltHigh, primarily the TFA salt
Byproducts Minimal, isobutylene (B52900) and CO2Minimal, isobutylene and CO2

Analytical Monitoring and Characterization

The progress of the deprotection reaction can be monitored by several analytical techniques.

  • Thin Layer Chromatography (TLC): The deprotected product will have a lower Rf value than the starting material due to the presence of the polar ammonium (B1175870) salt. A typical mobile phase would be a mixture of DCM and methanol.

  • Mass Spectrometry (MS): The disappearance of the starting material's mass peak and the appearance of the product's mass peak can be monitored.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the removal of the Boc group by the disappearance of the characteristic tert-butyl proton signal.

The following table provides the expected analytical data for the starting material and the deprotected product.

CompoundAnalytical TechniqueExpected Data
This compound ¹H NMR (CDCl₃, 400 MHz) δ ~1.47 (s, 9H, -C(CH₃)₃), δ ~2.42 (t, 1H, ≡CH), δ ~3.6-3.8 (m, 16H, PEG), δ ~4.20 (d, 2H, -CH₂-C≡)
MS (ESI+) m/z [M+Na]⁺ calculated for C₁₆H₂₉NO₇Na
Aminooxy-PEG4-propargyl (TFA salt) ¹H NMR (D₂O, 400 MHz) No peak at ~1.47 ppm. δ ~2.9 (t, 1H, ≡CH), δ ~3.6-3.9 (m, 16H, PEG), δ ~4.2 (d, 2H, -CH₂-C≡)
MS (ESI+) m/z [M+H]⁺ calculated for C₁₁H₂₂NO₅

Purification of the Deprotected Product

The deprotected aminooxy-PEG4-propargyl is obtained as its trifluoroacetate salt, which is often suitable for direct use in subsequent reactions. If the free amine is required, the TFA salt can be neutralized.

Procedure for obtaining the free amine:

  • Dissolve the crude TFA salt in a minimal amount of water or a suitable buffer.

  • Add a solid-supported base, such as Amberlyst A-21 ion-exchange resin, and stir for 1-2 hours.[10]

  • Filter off the resin and wash with the same solvent.

  • The filtrate contains the free aminooxy-PEG4-propargyl. It is important to note that the free aminooxy compound may be less stable and should be used promptly.[4]

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the experimental workflow for the deprotection and the chemical mechanism of the reaction.

cluster_workflow Experimental Workflow start Dissolve this compound in DCM add_tfa Add TFA start->add_tfa react Stir at Room Temperature add_tfa->react monitor Monitor by TLC/MS react->monitor workup Remove Solvent and Excess TFA in vacuo monitor->workup Reaction Complete product Obtain Aminooxy-PEG4-propargyl TFA Salt workup->product

Caption: Workflow for the deprotection of this compound.

cluster_mechanism Boc Deprotection Mechanism start Protonation of Carbonyl Oxygen by TFA step2 Loss of tert-butyl cation to form Carbamic Acid start->step2 step3 Decarboxylation of Carbamic Acid step2->step3 product Formation of the Free Aminooxy Group (as TFA salt) step3->product

Caption: Mechanism of TFA-mediated Boc deprotection.

Conclusion

The deprotection of this compound using trifluoroacetic acid is a straightforward and high-yielding reaction that is essential for unmasking the aminooxy functionality for subsequent conjugation reactions. The protocols provided herein are robust and can be readily adapted to various research and development needs. Careful monitoring and appropriate workup procedures will ensure the successful preparation of aminooxy-PEG4-propargyl for its intended applications in creating well-defined bioconjugates.

References

Application Notes and Protocols for Oxime Ligation with Boc-aminooxy-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and versatile bioorthogonal reaction widely employed in chemical biology, drug development, and materials science for the stable and chemoselective conjugation of molecules. This reaction forms a stable oxime bond through the condensation of an aminooxy group with an aldehyde or ketone. The bifunctional linker, Boc-aminooxy-PEG4-propargyl, offers a strategic advantage by incorporating a protected aminooxy handle for oxime ligation and a terminal propargyl group for subsequent modifications via click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance of the conjugate.

These application notes provide a detailed protocol for the deprotection of this compound and its subsequent use in oxime ligation with an aldehyde- or ketone-bearing substrate.

Principle of the Reaction

The overall process involves two key steps:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety is removed under mild acidic conditions to yield the free, reactive aminooxy group.

  • Oxime Ligation: The deprotected aminooxy-PEG4-propargyl reacts with an aldehyde or ketone functionalized molecule in a mildly acidic buffer, often with a nucleophilic catalyst such as aniline (B41778), to form a stable oxime linkage.

Experimental Protocols

Materials and Reagents
  • This compound

  • Aldehyde- or ketone-functionalized substrate (e.g., protein, peptide, small molecule)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 4.5-5.0 or 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Aniline (optional, as catalyst)

  • Solvents for purification (e.g., acetonitrile, water, appropriate buffers)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the free aminooxy functionality.

Procedure:

  • Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 10-20 mg/mL in a round-bottom flask.

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution (a 1:1 v/v mixture of TFA:DCM).

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry to confirm the removal of the Boc group (mass decrease of 100.12 g/mol ).

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Co-evaporate the residue with DCM or toluene (B28343) (3 x 10 mL) to ensure complete removal of residual TFA.

  • The resulting deprotected aminooxy-PEG4-propargyl (as a TFA salt) can be used directly in the next step or stored under an inert atmosphere at -20°C.

Protocol 2: Oxime Ligation with an Aldehyde- or Ketone-Containing Substrate

This protocol outlines the conjugation of the deprotected aminooxy-PEG4-propargyl to a carbonyl-containing molecule.

Procedure:

  • Dissolve the aldehyde- or ketone-functionalized substrate in the chosen reaction buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 4.5-5.0). The optimal pH for uncatalyzed oxime ligation is typically between 4 and 5.[1]

  • Dissolve the deprotected aminooxy-PEG4-propargyl (from Protocol 1) in the same reaction buffer.

  • Add the deprotected aminooxy-PEG4-propargyl solution to the substrate solution. A 1.5 to 10-fold molar excess of the aminooxy reagent over the substrate is recommended to drive the reaction to completion.

  • For reactions at neutral pH (e.g., pH 7.4): To accelerate the reaction, a catalyst such as aniline can be added.[1][2] Prepare a stock solution of aniline in an organic solvent like DMSO or DMF and add it to the reaction mixture to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction time will depend on the reactivity of the carbonyl group, the concentrations of the reactants, and the presence of a catalyst.

  • Monitor the reaction progress by RP-HPLC or mass spectrometry to observe the formation of the desired conjugate.

  • Once the reaction is complete, the product can be purified by a suitable method, such as RP-HPLC or size-exclusion chromatography.

Data Presentation

The efficiency of oxime ligation is influenced by several factors including pH, catalyst, and the nature of the carbonyl substrate. The following table summarizes typical reaction conditions and expected outcomes based on literature for similar reactions.

ParameterCondition 1 (Acidic, Uncatalyzed)Condition 2 (Neutral, Catalyzed)Condition 3 (Accelerated)
Substrate Aldehyde-modified PeptideKetone-modified ProteinAldehyde-modified Oligonucleotide
pH 4.57.47.0
Catalyst NoneAniline (50 mM)p-Phenylenediamine (10 mM)
Temperature Room Temperature37°CRoom Temperature
Reaction Time 4-16 hours12-24 hours1-4 hours
Typical Yield > 85%> 70%> 90%[3]

Visualizations

Experimental Workflow for Oxime Ligation

OximeLigationWorkflow cluster_deprotection Step 1: Boc Deprotection cluster_ligation Step 2: Oxime Ligation Boc_Linker This compound TFA_DCM TFA / DCM Boc_Linker->TFA_DCM  30-60 min Room Temp Deprotected_Linker Aminooxy-PEG4-propargyl (TFA Salt) TFA_DCM->Deprotected_Linker Reaction_Mix Reaction Mixture Deprotected_Linker->Reaction_Mix Substrate Aldehyde/Ketone Substrate Substrate->Reaction_Mix  pH 4.5-7.4 (Aniline catalyst optional) Purification Purification (e.g., HPLC) Reaction_Mix->Purification  2-24 hours Final_Product Oxime-Linked Conjugate Purification->Final_Product

Caption: Workflow for Boc deprotection and subsequent oxime ligation.

Signaling Pathway of Aniline-Catalyzed Oxime Ligation

AnilineCatalysis Aldehyde Aldehyde/Ketone (R-C=O) Schiff_Base Schiff Base Intermediate Aldehyde->Schiff_Base + Aniline Aniline Aniline Catalyst Schiff_Base->Aldehyde - Aniline Oxime Stable Oxime Product (R-C=N-O-R') Schiff_Base->Oxime + Aminooxy - Aniline Aminooxy Aminooxy Compound (R'-ONH2)

Caption: Aniline catalyzes oxime ligation via a Schiff base intermediate.

References

Application Notes and Protocols for Peptide Bioconjugation with Boc-aminooxy-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the bioconjugation of peptides with the bifunctional linker, Boc-aminooxy-PEG4-propargyl. This linker enables a two-step sequential modification of peptides, incorporating a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties. The protocols outlined below detail the deprotection of the Boc-group, subsequent oxime ligation to a ketone- or aldehyde-containing peptide, and the final copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.

Overview of the Bioconjugation Strategy

The use of this compound allows for a precise and modular approach to peptide modification. The workflow involves:

  • Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the aminooxy functionality of the linker under acidic conditions.

  • Oxime Ligation: The deprotected aminooxy group reacts with a carbonyl group (aldehyde or ketone) on the target peptide to form a stable oxime bond.[1]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne (propargyl) group on the PEG linker is then available for a highly efficient and specific "click" reaction with an azide-modified molecule of interest, such as a drug, imaging agent, or another peptide.

This dual-reaction strategy provides a powerful tool for the synthesis of complex peptide conjugates with diverse functionalities.

Experimental Protocols

Protocol for Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the reactive aminooxy functionality.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a solution of 50% TFA in DCM. A typical concentration is 10-20 mg/mL.

  • Stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold diethyl ether to precipitate the deprotected aminooxy-PEG4-propargyl as a TFA salt.

  • Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

  • The deprotected product should be used immediately in the subsequent oxime ligation step or stored under inert gas at -20°C to minimize degradation.

Protocol for Oxime Ligation of Peptides

This protocol details the conjugation of the deprotected aminooxy-PEG4-propargyl to a peptide containing an aldehyde or ketone group.

Materials:

  • Deprotected aminooxy-PEG4-propargyl (from Protocol 1)

  • Peptide with a carbonyl group (aldehyde or ketone)

  • Anhydrous dimethylformamide (DMF) or a suitable aqueous buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5)

  • Aniline (B41778) (as a catalyst, optional but recommended)

  • Reaction vials

  • HPLC system for purification

Procedure:

  • Dissolve the ketone/aldehyde-containing peptide in the chosen reaction buffer.

  • Dissolve the deprotected aminooxy-PEG4-propargyl in the same buffer.

  • Add the aminooxy-PEG4-propargyl solution to the peptide solution. A slight molar excess (1.2-1.5 equivalents) of the aminooxy-PEG linker is recommended.

  • If using a catalyst, add aniline to a final concentration of 10-20 mM. Aniline has been shown to accelerate the reaction.[1]

  • Allow the reaction to proceed at room temperature for 2-12 hours. For less reactive ketones, the reaction may require longer incubation times or gentle heating (e.g., 37°C). The reaction can be monitored by LC-MS.

  • Upon completion, the peptide-PEG-propargyl conjugate can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl group of the peptide-PEG conjugate and an azide-containing molecule.

Materials:

  • Purified peptide-PEG-propargyl conjugate (from Protocol 2)

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) or a mixture of water and a miscible organic solvent (e.g., DMSO, t-butanol)

  • Reaction vials

  • HPLC or size-exclusion chromatography system for purification

Procedure:

  • Dissolve the peptide-PEG-propargyl conjugate and the azide-containing molecule in the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the azide (B81097) is typically used.

  • Prepare a fresh stock solution of copper(II) sulfate and a copper-chelating ligand like THPTA in water.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • Add the copper sulfate/ligand solution to the reaction mixture, followed by the sodium ascorbate solution. The final concentrations are typically in the range of 0.1-1 mM for copper and 1-5 mM for sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is often complete within a short period and can be monitored by LC-MS.

  • Once the reaction is complete, the final peptide conjugate can be purified by RP-HPLC or size-exclusion chromatography to remove excess reagents and the copper catalyst.

Quantitative Data Summary

The efficiency of each step in the bioconjugation process can vary depending on the specific peptide sequence, the nature of the azide-containing molecule, and the reaction conditions. The following tables provide typical ranges for key parameters.

Parameter Boc Deprotection Oxime Ligation CuAAC (Click Chemistry)
Reaction Time 30 - 60 minutes2 - 12 hours1 - 4 hours
Temperature Room TemperatureRoom Temperature or 37°CRoom Temperature
Typical Yield > 95%70 - 95%> 90%
Purity (post-purification) > 98%> 95%> 98%

Experimental Workflows and Signaling Pathways

Visual representations of the experimental workflow and a relevant signaling pathway can aid in understanding the application of this bioconjugation technique.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Oxime Ligation cluster_2 Step 3: CuAAC (Click Chemistry) Boc_Linker This compound TFA_DCM TFA / DCM Boc_Linker->TFA_DCM Acidic Cleavage Deprotected_Linker Aminooxy-PEG4-propargyl TFA_DCM->Deprotected_Linker Peptide_PEG Peptide-PEG-propargyl Deprotected_Linker->Peptide_PEG Oxime Bond Formation Peptide Peptide with Aldehyde/Ketone Peptide->Peptide_PEG Cu_Catalyst CuSO4 / Na-Ascorbate Peptide_PEG->Cu_Catalyst Click Reaction Azide_Molecule Azide-functionalized Molecule (e.g., Drug, Dye) Azide_Molecule->Cu_Catalyst Final_Conjugate Final Peptide Conjugate Cu_Catalyst->Final_Conjugate

Caption: Experimental workflow for peptide bioconjugation.

Application Example: Targeting the EGFR Signaling Pathway

Peptide-drug conjugates (PDCs) are a promising class of therapeutics that can selectively deliver cytotoxic agents to cancer cells.[2] The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy as its overexpression and aberrant signaling contribute to tumor growth and proliferation.[3][4] A peptide that specifically binds to EGFR can be conjugated to a cytotoxic drug using the described bioconjugation strategy to create a targeted anti-cancer agent.

The following diagram illustrates the EGFR signaling pathway and how an EGFR-targeting peptide-drug conjugate can inhibit its downstream effects.

EGFR_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling cluster_inhibition Inhibition EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K PDC EGFR-Targeting Peptide-Drug Conjugate PDC->EGFR Binds & Internalizes Drug Released Drug PDC->Drug Intracellular Release EGF EGF EGF->EGFR Binds & Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibition Inhibition of Downstream Signaling Drug->Inhibition Inhibition->Proliferation

Caption: EGFR signaling pathway and inhibition by a peptide-drug conjugate.

Conclusion

The bioconjugation of peptides with this compound offers a versatile and efficient method for the creation of sophisticated peptide conjugates. The combination of oxime ligation and click chemistry allows for the modular assembly of peptides with a wide range of functionalities, making this a valuable tool for academic research and the development of novel therapeutics and diagnostic agents. The provided protocols and data serve as a comprehensive guide for researchers embarking on such synthetic strategies.

References

Application Notes and Protocols for Boc-aminooxy-PEG4-propargyl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental conditions for the use of Boc-aminooxy-PEG4-propargyl, a versatile heterobifunctional linker crucial in the fields of bioconjugation, drug delivery, and proteomics. This linker features a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," and a Boc-protected aminooxy group for subsequent oxime ligation with carbonyl-containing molecules. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides spatial separation between conjugated moieties.

Core Applications

  • PROTAC (Proteolysis Targeting Chimera) Synthesis: The linker connects a target protein-binding ligand to an E3 ligase-recruiting ligand.

  • Antibody-Drug Conjugate (ADC) Development: It facilitates the attachment of cytotoxic payloads to antibodies.

  • Bioconjugation: General purpose linker for attaching molecules to proteins, peptides, or other biomolecules.

Chemical Properties

PropertyValue
Chemical Name tert-butyl ((3,6,9,12-tetraoxapentadec-14-yn-1-yl)oxy)carbamate
Molecular Formula C₁₆H₂₉NO₇
Molecular Weight 347.41 g/mol
CAS Number 1895922-77-6

Experimental Protocols

This section details the three primary reaction steps involving this compound:

  • Boc Deprotection of the Aminooxy Group

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Oxime Ligation with a Carbonyl Compound

Protocol for Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is efficiently removed under acidic conditions to yield a free aminooxy group. A common and effective method involves the use of trifluoroacetic acid (TFA).

Materials:

  • This compound conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (e.g., 10 mL per gram of substrate).

  • Add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM. For example, for a 25% TFA solution, add 2.5 mL of TFA to 7.5 mL of the DCM solution.[1]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in an organic solvent like ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected product as a TFA salt.

Note: The resulting free aminooxy group is highly reactive and should be used in the subsequent oxime ligation step promptly.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound readily reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[2][3]

Materials:

  • This compound

  • Azide-containing molecule (e.g., protein, peptide, small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer

  • DMSO or DMF (for dissolving non-aqueous soluble components)

Procedure:

  • Preparation of Stock Solutions:

    • 100 mM CuSO₄ in water.

    • 200 mM THPTA ligand in water.

    • 100 mM sodium ascorbate in water (prepare fresh).

    • 10 mM azide-containing molecule in a suitable solvent (e.g., water, DMSO).

    • 10 mM this compound in a suitable solvent.

  • In a reaction tube, add the this compound and the azide-containing molecule. The molar ratio is typically 1:1, but an excess of one reagent may be used to drive the reaction to completion.

  • Add the THPTA ligand solution, followed by the CuSO₄ solution. A typical molar ratio of ligand to copper is 2:1 to 5:1.[4]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of reactants is typically in the micromolar to low millimolar range.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect from light if using photosensitive molecules.[5]

  • Monitor the reaction by LC-MS or other appropriate analytical techniques.

  • Upon completion, the product can be purified to remove the copper catalyst and unreacted starting materials.

Purification: Purification methods for the resulting PEGylated conjugate depend on the nature of the product. Common techniques include:

  • Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller unreacted molecules.[][7]

  • Ion-Exchange Chromatography (IEX): Useful if the conjugate has a different net charge compared to the starting materials.[][7]

  • Hydrophobic Interaction Chromatography (HIC): Can separate molecules based on differences in hydrophobicity.[][7]

  • Reversed-Phase HPLC (RP-HPLC): A high-resolution technique for purifying small molecule conjugates.

Protocol for Oxime Ligation

The deprotected aminooxy group reacts with an aldehyde or ketone to form a stable oxime bond. This reaction is efficient in aqueous media and can be catalyzed by aniline (B41778) or its derivatives.[8]

Materials:

  • Deprotected aminooxy-PEG4-propargyl conjugate

  • Aldehyde or ketone-containing molecule

  • Aniline or p-phenylenediamine (B122844) (as catalyst)

  • Coupling buffer (e.g., 0.1 M sodium acetate, pH 4.5-5.5, or PBS, pH 7.0-7.4)

Procedure:

  • Dissolve the deprotected aminooxy-PEG4-propargyl conjugate and the aldehyde/ketone-containing molecule in the coupling buffer. Equimolar amounts are typically used.

  • For catalyzed reactions, add the aniline or p-phenylenediamine catalyst. The final catalyst concentration is typically 10-100 mM.[9]

  • Incubate the reaction mixture at room temperature for 2-24 hours. The reaction is generally faster at a more acidic pH, but catalysis with p-phenylenediamine can significantly increase the rate at neutral pH.[10]

  • Monitor the reaction progress by LC-MS or SDS-PAGE for protein conjugates.

  • Purify the final conjugate using appropriate chromatographic techniques as described in the CuAAC section.

Quantitative Data Summary

The following tables provide representative data for the reactions described. Actual results may vary depending on the specific substrates and conditions used.

Table 1: Boc Deprotection Conditions and Typical Yields

Acid SystemConcentrationTime (hours)TemperatureTypical Yield
TFA in DCM20-50% (v/v)1 - 2Room Temp.>95%
HCl in Dioxane4 M1 - 4Room Temp.>90%

Table 2: CuAAC Reaction Parameters

ComponentTypical Concentration RangeMolar Ratio (relative to limiting reagent)
Alkyne/Azide10 µM - 10 mM1 - 1.5
CuSO₄50 µM - 1 mM0.1 - 1
Sodium Ascorbate1 mM - 5 mM1 - 5
THPTA Ligand100 µM - 5 mM0.5 - 5 (relative to CuSO₄)
Typical Yield -Near-quantitative[2][11]

Table 3: Oxime Ligation Kinetics - Catalyst Comparison

Catalyst (50 mM)pHRelative Reaction Rate (vs. uncatalyzed)
None7.01x
Aniline7.0~20-40x[12]
p-Phenylenediamine7.0~120x[10]

Visualizations

Experimental Workflow

The following diagram illustrates the sequential use of this compound in a typical bioconjugation workflow.

G cluster_0 Step 1: Click Chemistry cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Oxime Ligation start This compound + Azide-Molecule click CuAAC Reaction (CuSO4, NaAsc, THPTA) start->click product1 Boc-aminooxy-PEG4-Triazole Conjugate click->product1 deprotect Acidic Deprotection (TFA in DCM) product1->deprotect product2 Aminooxy-PEG4-Triazole Conjugate deprotect->product2 oxime Oxime Ligation (Aniline catalyst, pH 4.5-7.4) product2->oxime carbonyl Aldehyde/Ketone Molecule carbonyl->oxime final_product Final Heterobifunctional Conjugate oxime->final_product

Caption: Sequential workflow for synthesizing a heterobifunctional conjugate.

PROTAC Synthesis Logical Diagram

This diagram illustrates the logical relationship of the components in a PROTAC molecule synthesized using a heterobifunctional linker.

PROTAC_Logic cluster_protac PROTAC Components POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds to E3 E3 Ubiquitin Ligase E3->PROTAC binds to poi_ligand POI Ligand e3_ligand E3 Ligase Ligand linker This compound (as the linker core) poi_ligand->linker linker->e3_ligand

Caption: Logical structure of a PROTAC facilitating ternary complex formation.

Analytical Characterization

A suite of analytical techniques is essential for confirming the successful synthesis and purity of the final conjugate.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS to confirm the molecular weight of the intermediates and the final product.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR for structural elucidation of small molecule conjugates.

  • Chromatography:

    • RP-HPLC: To assess purity and quantify reaction conversion.

    • HIC and SEC: For analyzing ADCs and other protein conjugates, providing information on the drug-to-antibody ratio (DAR) and aggregation.[13][14][15]

  • UV/Vis Spectroscopy: To determine the concentration of proteins and the DAR for ADCs.[15]

References

Application Notes and Protocols for the Purification of Boc-aminooxy-PEG4-propargyl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-aminooxy-PEG4-propargyl is a heterobifunctional linker widely utilized in bioconjugation, chemical biology, and drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs). The linker contains a Boc-protected aminooxy group for conjugation to carbonyls (aldehydes or ketones) and a terminal alkyne for copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").

The purity of this linker is critical for the successful and reproducible synthesis of well-defined bioconjugates. This document provides detailed protocols for the purification of this compound conjugates from a crude reaction mixture, ensuring high purity for subsequent applications. The primary purification strategies discussed are Flash Column Chromatography and Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Potential Impurities in Synthesis

Understanding the potential impurities from the synthesis of this compound is crucial for developing an effective purification strategy. Common impurities may include:

  • Unreacted starting materials: Such as Boc-aminooxy-PEG4-OH and propargyl bromide (or other propargylation agents).

  • Byproducts of the propargylation reaction: Including dimers or other derivatives of the starting PEG linker.

  • Side-products from Boc-protection or deprotection steps: If applicable, these could include byproducts from incomplete reactions or side reactions.

  • Reagents and catalysts: From the synthesis steps.

Purification Strategy Overview

A typical purification workflow involves an initial work-up of the crude reaction mixture, followed by a primary purification step using either flash chromatography for larger quantities or preparative RP-HPLC for higher purity. The choice of method depends on the scale of the synthesis and the required final purity. Thin-Layer Chromatography (TLC) is an essential tool for monitoring the reaction progress and for developing the optimal conditions for flash chromatography.

PurificationWorkflow cluster_monitoring Reaction & Purification Monitoring cluster_purification Purification Methods crude Crude Reaction Mixture workup Aqueous Work-up crude->workup Quench Reaction extraction Solvent Extraction workup->extraction drying Drying and Concentration extraction->drying tlc TLC Analysis drying->tlc Assess purity & determine conditions flash Flash Chromatography drying->flash hplc Preparative RP-HPLC drying->hplc fractions Collect & Pool Pure Fractions flash->fractions hplc->fractions fractions->tlc Purity Check solvent_removal Solvent Removal fractions->solvent_removal final_product Pure this compound (>95% Purity) solvent_removal->final_product

Caption: General workflow for the purification of this compound.

Data Presentation: Expected Purification Outcomes

The following table summarizes the typical performance of the recommended purification methods.

Purification MethodTypical ScaleStationary PhaseMobile Phase System (Typical)Expected PurityTypical Yield (Post-Purification)
Flash Column Chromatography 100 mg - 10 gSilica (B1680970) Gel (230-400 mesh)Gradient of Methanol (B129727) in Dichloromethane (e.g., 0-10%)>95%60-80%
Preparative RP-HPLC 1 mg - 500 mgC18 Silica (e.g., 5-10 µm)Gradient of Acetonitrile (B52724) in Water with 0.1% TFA>98%50-70%

Experimental Protocols

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Method Development

TLC is a quick and effective method to monitor the progress of the synthesis and to determine the optimal solvent system for flash chromatography.

Materials:

  • Silica gel TLC plates with fluorescent indicator (F254)

  • Developing chamber

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate) and a polar solvent (e.g., Methanol or Acetone). A starting point could be 95:5 Dichloromethane:Methanol.

  • Visualization agents:

    • UV lamp (254 nm)

    • Potassium permanganate (B83412) (KMnO4) stain

    • Ninhydrin stain (for deprotected aminooxy group, if applicable)

Protocol:

  • Prepare the developing chamber by adding the mobile phase to a depth of ~0.5 cm and allowing the atmosphere to saturate.

  • Spot the crude reaction mixture, starting materials, and co-spots (a mix of crude and starting material) onto the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.

  • Remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp. The Boc-protected compound may be UV active.

  • Further visualize by dipping the plate in a potassium permanganate stain. The alkyne group should appear as a yellow spot on a purple background.

  • Optimize the mobile phase composition to achieve good separation between the product and impurities (a retention factor, Rf, of 0.2-0.4 for the product is ideal for column chromatography).

Flash Column Chromatography Protocol

This method is suitable for purifying larger quantities of the conjugate.

Materials:

  • Flash chromatography system or glass column

  • Silica gel (230-400 mesh)

  • Solvents for the mobile phase as determined by TLC (e.g., Dichloromethane and Methanol)

Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a compatible solvent. Alternatively, adsorb the crude product onto a small amount of silica gel. Load the sample onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in dichloromethane). A typical gradient might be from 0% to 10% methanol.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Preparative Reverse-Phase HPLC (RP-HPLC) Protocol

RP-HPLC is ideal for achieving high purity, especially for smaller-scale preparations.

Materials:

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 19 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample solvent: A mixture of Mobile Phase A and B (e.g., 80:20)

Protocol:

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 20% B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude or partially purified product in the sample solvent. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Separation: Inject the sample onto the column. Elute with a linear gradient of increasing Mobile Phase B. A typical gradient could be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-40 min: 20% B (re-equilibration)

    • Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min for a 19 mm ID column).

  • Fraction Collection: Monitor the elution profile at 220 nm and 254 nm and collect fractions corresponding to the main product peak.

  • Purity Analysis and Product Isolation: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions, remove the acetonitrile by rotary evaporation, and then lyophilize the aqueous solution to obtain the final product as a TFA salt.

Characterization of the Purified Product

The identity and purity of the final product should be confirmed by analytical techniques.

Analytical HPLC-CAD (Charged Aerosol Detection)

For PEGylated molecules that may lack a strong UV chromophore, HPLC with a Charged Aerosol Detector (CAD) can be used for purity assessment.[1][2] CAD provides a more uniform response for non-volatile analytes, making it suitable for quantifying the purity of PEG-containing compounds.[1]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the purified product. For this compound (C16H29NO7), the expected monoisotopic mass is approximately 347.19 g/mol . The mass spectrum should show a prominent peak for the [M+H]⁺ ion at m/z 348.19 and/or the [M+Na]⁺ ion at m/z 370.18.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the purified conjugate.

Logical Relationships in Purification

LogicalRelationships cluster_input Input cluster_process Purification Process cluster_output Output cluster_qa Quality Assurance Crude Crude Product (Target + Impurities) TLC TLC Analysis (Method Development) Crude->TLC Guides Chromatography Chromatography (Flash or RP-HPLC) Crude->Chromatography Is separated by TLC->Chromatography Optimizes Pure_Product Purified Product (>95-98%) Chromatography->Pure_Product Impurities Separated Impurities Chromatography->Impurities Analytical_HPLC Analytical HPLC-UV/CAD Pure_Product->Analytical_HPLC Purity Check MS Mass Spectrometry Pure_Product->MS Identity Check NMR NMR Spectroscopy Pure_Product->NMR Structure Confirmation

Caption: Key relationships in the purification and quality control process.

References

Application Note: LC-MS Analysis of a Two-Step Protein-Payload Conjugation using a Heterobifunctional Linker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of precisely structured bioconjugates, such as Antibody-Drug Conjugates (ADCs), is a cornerstone of modern therapeutic strategies. These complex molecules require robust and efficient conjugation chemistries coupled with accurate analytical techniques to ensure proper assembly and characterization. This note describes a detailed protocol for a two-step conjugation process and its subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The process utilizes the heterobifunctional linker, Boc-aminooxy-PEG4-propargyl , to conjugate an aldehyde-modified peptide (Peptide-CHO) with an azide-containing payload (Payload-N3). This linker features a Boc-protected aminooxy group for oxime ligation and a propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.[1][2][3] LC-MS is employed to monitor the reaction progress and confirm the identity of the final conjugate.[4][5]

Principle

The conjugation strategy involves two sequential bioorthogonal reactions:

  • Oxime Ligation: The Boc-protected aminooxy group on the linker is first deprotected under acidic conditions to reveal the reactive aminooxy moiety.[1][3] This group then rapidly and chemoselectively reacts with the aldehyde group on the peptide to form a stable oxime bond.[6][7][8] This reaction is often catalyzed by nucleophilic agents like aniline (B41778).[7][8]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl (alkyne) end of the linker, now attached to the peptide, is reacted with an azide-functionalized payload.[9] This reaction is catalyzed by Copper(I), which is typically generated in situ from a Copper(II) salt (e.g., CuSO4) using a reducing agent like sodium ascorbate (B8700270).[10][11][12] The reaction forms a highly stable triazole linkage, completing the conjugation.[13][]

LC-MS analysis is performed at each stage to verify the formation of the intermediate and the final product by detecting their respective molecular weights.[4][15]

Experimental Protocols

Materials and Reagents
  • Linker: this compound (Exact Mass: 347.19 g/mol )[1]

  • Peptide: Aldehyde-modified peptide (Peptide-CHO). For this example, we assume a hypothetical peptide with a mass of 2000.0 Da.

  • Payload: Azide-modified payload (Payload-N3). For this example, we assume a hypothetical payload with a mass of 500.0 Da.

  • Reagents for Deprotection: Trifluoroacetic acid (TFA)

  • Reagents for Oxime Ligation: Aniline, Sodium Phosphate Buffer (pH 7.0)

  • Reagents for CuAAC: Copper(II) Sulfate (CuSO4), Sodium Ascorbate, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand.[12]

  • LC-MS System: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[16][17]

  • LC Columns: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[16]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade acetonitrile.[17]

Part 1: Conjugation Procedure

Step 1.1: Deprotection of this compound
  • Dissolve this compound in a solution of 50% Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Stir the reaction at room temperature for 30 minutes.

  • Remove the solvent under reduced pressure to yield the deprotected linker (aminooxy-PEG4-propargyl). Verify deprotection via MS (Expected mass change: -100.05 Da).

Step 1.2: Oxime Ligation to Peptide-CHO
  • Dissolve Peptide-CHO (1 equivalent) in 0.1 M Sodium Phosphate buffer (pH 7.0).

  • Add the deprotected linker (1.5 equivalents) to the peptide solution.

  • Add aniline catalyst to a final concentration of 10-100 mM.[7]

  • Incubate the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS to confirm the formation of the intermediate conjugate (Peptide-Oxime-Linker).

  • Purify the intermediate conjugate using an appropriate method, such as size-exclusion chromatography or reversed-phase HPLC, to remove excess linker and catalyst.

Step 1.3: CuAAC "Click" Reaction with Payload-N3
  • Prepare a fresh catalyst premix: Mix CuSO4 and THPTA ligand in a 1:2 molar ratio in water.[12]

  • Dissolve the purified Peptide-Oxime-Linker (1 equivalent) in a suitable buffer (e.g., PBS).

  • Add the Payload-N3 (2-5 equivalents).

  • Add the Cu(I)/THPTA catalyst complex to the reaction mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate (5-10 equivalents).[12]

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.[12]

  • Monitor the formation of the final conjugate by LC-MS.

  • Purify the final conjugate to remove unreacted payload and catalyst components.

Part 2: LC-MS Analysis Protocol

Step 2.1: Sample Preparation
  • Withdraw aliquots from the reaction mixtures at different time points (e.g., 0, 1, 2, 4 hours).

  • Quench the reaction if necessary (e.g., by adding EDTA for the CuAAC reaction).

  • Dilute the samples 1:10 or 1:100 in Mobile Phase A to be within the optimal concentration range for ESI-MS.

Step 2.2: LC-MS Method
  • LC System: UPLC system.

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.7 µm particle size.

  • Column Temperature: 40-60 °C.

  • Flow Rate: 0.2-0.4 mL/min.

  • Mobile Phases: A: 0.1% FA in water; B: 0.1% FA in acetonitrile.[17]

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.5 min: 95% to 5% B

    • 12.5-15 min: 5% B (re-equilibration)

  • MS System: ESI-Q-TOF or Orbitrap.

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • Mass Range: 400-4000 m/z.

  • Data Analysis: Deconvolute the resulting multi-charged spectra to obtain the zero-charge mass of the proteins and conjugates.

Data Presentation

The success of the conjugation can be tracked by observing the mass shift at each step.

Compound Description Theoretical Mass (Da)
Peptide-CHOAldehyde-modified peptide2000.0
This compoundLinker (Protected)347.19
aminooxy-PEG4-propargylLinker (Deprotected)247.14
Peptide-Oxime-LinkerIntermediate Conjugate2229.1 (2000.0 + 247.14 - 18.02 for H2O loss)
Payload-N3Azide-modified payload500.0
Final Conjugate Peptide-Linker-Payload 2729.1 (2229.1 + 500.0)
LC-MS System Parameters
Parameter Setting
LC Column C18 Reversed-Phase (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Time 15 minutes
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer TOF or Orbitrap
Scan Range (m/z) 400 - 4000
Data Processing Deconvolution Software (e.g., MassHunter, BioConfirm)

Visualizations

G cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: CuAAC Click Reaction Peptide Peptide-CHO Intermediate Peptide-Oxime-Linker Peptide->Intermediate Aniline, pH 7 Linker aminooxy-PEG4-propargyl (Deprotected Linker) Linker->Intermediate FinalProduct Final Conjugate Intermediate->FinalProduct CuSO4, Na-Ascorbate Payload Payload-N3 Payload->FinalProduct G cluster_workflow LC-MS Analysis Workflow Sample Reaction Aliquot Dilution Dilute with Mobile Phase A Sample->Dilution Injection Inject into UPLC Dilution->Injection Separation C18 Reversed-Phase Separation Injection->Separation Ionization ESI Source (Positive Mode) Separation->Ionization Detection Mass Analyzer (TOF / Orbitrap) Ionization->Detection Analysis Deconvolute Spectra & Verify Mass Detection->Analysis

References

Determining Drug-to-Antibody Ratio (DAR) with Boc-aminooxy-PEG4-propargyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) synthesized using the bifunctional linker, Boc-aminooxy-PEG4-propargyl. This linker facilitates a two-step conjugation strategy: the propargyl group allows for the attachment of an azide-containing payload via click chemistry, while the aminooxy group enables site-specific conjugation to an oxidized antibody. Accurate DAR determination is a critical quality attribute that directly impacts the efficacy, safety, and pharmacokinetic profile of an ADC.[1]

Overview of the ADC Synthesis and DAR Determination Workflow

The synthesis of an ADC using this compound involves a sequential two-stage process. First, the linker is conjugated to the cytotoxic payload. Second, the linker-payload construct is conjugated to the monoclonal antibody (mAb). The subsequent analytical workflow is designed to characterize the final ADC product and ascertain the average number of drug molecules conjugated to each antibody.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_conjugation Antibody Conjugation cluster_analysis Purification & Analysis Payload Azide-Payload Click_Rxn Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Payload->Click_Rxn Linker This compound Linker->Click_Rxn Linker_Payload Linker-Payload Construct Click_Rxn->Linker_Payload Boc_Deprotection Boc Deprotection (Acidic Conditions) Linker_Payload->Boc_Deprotection Aminooxy_Linker_Payload Aminooxy-Linker-Payload Boc_Deprotection->Aminooxy_Linker_Payload Oxime_Ligation Oxime Ligation Aminooxy_Linker_Payload->Oxime_Ligation mAb Monoclonal Antibody (mAb) Oxidation Glycan Oxidation (e.g., NaIO4) mAb->Oxidation Aldehyde_mAb Aldehyde-containing mAb Oxidation->Aldehyde_mAb Aldehyde_mAb->Oxime_Ligation Crude_ADC Crude ADC Oxime_Ligation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC DAR_Analysis DAR Determination (HIC, LC-MS, UV/Vis) Pure_ADC->DAR_Analysis

Figure 1: Overall workflow for ADC synthesis and DAR determination.

Experimental Protocols

Protocol 1: Conjugation of Azide-Payload to this compound via Click Chemistry

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an azide-functionalized payload to the propargyl group of the linker.

Materials:

  • This compound

  • Azide-functionalized payload

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., DMSO/water mixture)

Procedure:

  • Dissolve the this compound and the azide-payload in the chosen solvent system.

  • Add a freshly prepared aqueous solution of sodium ascorbate, followed by the CuSO₄ solution.

  • Allow the reaction to proceed at room temperature with gentle stirring for 1-4 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).

  • Upon completion, the Boc-protected linker-payload construct can be purified using reversed-phase HPLC.

  • Lyophilize the purified product.

Protocol 2: Boc Deprotection of the Linker-Payload Construct

This step is necessary to expose the aminooxy group for subsequent conjugation to the antibody.

Materials:

  • Boc-protected linker-payload

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected linker-payload in DCM.

  • Add TFA to the solution (e.g., 20-50% v/v).

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the deprotection by LC-MS.

  • Remove the solvent and TFA under reduced pressure to yield the deprotected aminooxy-linker-payload.

Protocol 3: Site-Specific Antibody Conjugation via Oxime Ligation

This protocol details the generation of aldehyde groups on the antibody's glycans and the subsequent conjugation with the aminooxy-functionalized linker-payload.[2] This method offers precise control over the DAR, leading to a more homogeneous ADC product.[2]

Materials:

Procedure:

  • Antibody Preparation: Buffer exchange the mAb into a reaction buffer (e.g., PBS, pH 7.4) and adjust the concentration to 5-10 mg/mL.

  • Antibody Oxidation:

    • Prepare a fresh solution of NaIO₄.

    • Add the NaIO₄ solution to the antibody solution to a final concentration of 1-10 mM.

    • Incubate the reaction in the dark at 4°C for 1-2 hours.

    • Quench the reaction by adding an excess of propylene glycol or ethylene glycol.

  • Purification of Oxidized Antibody: Immediately purify the oxidized antibody using a desalting column equilibrated with the conjugation buffer.

  • Conjugation Reaction:

    • Dissolve the aminooxy-linker-payload in a suitable solvent (e.g., DMSO).

    • Add the desired molar excess of the aminooxy-linker-payload solution to the oxidized antibody solution. A starting point is a 5 to 20-fold molar excess.[2]

    • Incubate the reaction at room temperature for 2-16 hours with gentle mixing.

  • Purification of the ADC: Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other impurities. The purification should be performed using a buffer suitable for the stability of the ADC (e.g., PBS, pH 7.4).

  • Characterization: Determine the final concentration of the ADC and proceed with DAR analysis.

DAR Determination Protocols

The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute. Several analytical techniques can be employed for DAR determination.

Protocol 4: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on differences in hydrophobicity imparted by the drug-linker.[3] It provides information on the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).[1]

Instrumentation:

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

Mobile Phases:

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0, with 20% isopropanol)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the purified ADC sample.

  • Elute the ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • The different DAR species will elute as distinct peaks, with higher DAR species being more retained due to increased hydrophobicity.

  • Calculate the average DAR by integrating the peak areas of each species, multiplying by the corresponding number of drugs, and dividing by the total peak area.

Protocol 5: DAR Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly accurate and detailed analysis of ADCs. The LC component separates the different ADC species, and the MS component determines their precise molecular weights, allowing for unambiguous DAR determination.[3]

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF)

  • LC system with a reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S).[3]

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • Optional Reduction: For some analyses, the ADC can be reduced with DTT to separate heavy and light chains prior to analysis.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the ADC sample (intact or reduced).

  • Elute the ADC species using a suitable gradient of Mobile Phase B.

  • Acquire mass spectra in the appropriate mass range.

  • Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species.

  • The number of conjugated drugs for each species can be determined from the mass shift relative to the unconjugated antibody.

  • Calculate the average DAR based on the relative abundance of each species observed in the mass spectrum.

Data Presentation

The following table summarizes the key analytical methods for DAR determination and their respective outputs.

Analytical Method Principle Information Provided Advantages Limitations
UV/Vis Spectroscopy Measures absorbance at different wavelengths to determine the concentration of the antibody and the drug.Average DAR only.[3]Simple, rapid, and does not require extensive instrumentation.Lacks detailed information on drug distribution; requires distinct absorbance maxima for antibody and drug.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in hydrophobicity.[3]Average DAR, drug distribution (DAR species), and presence of unconjugated antibody.[3]Provides information on drug distribution under non-denaturing conditions.Resolution can be challenging for complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates ADC species by chromatography and determines their mass-to-charge ratio.[3]Precise mass of intact ADC and its subunits, average DAR, and drug distribution. Can also identify conjugation sites.[3]Provides the most detailed and accurate characterization.Requires specialized instrumentation and data analysis expertise.

Signaling Pathways and Logical Relationships

The chemical reactions underlying the ADC synthesis are critical for achieving a well-defined product.

Chemical_Reactions cluster_click Click Chemistry cluster_oxime Oxime Ligation Propargyl Linker-Propargyl (R-C≡CH) CuAAC Cu(I) Catalyst Propargyl->CuAAC Azide Payload-Azide (R'-N3) Azide->CuAAC Triazole Stable Triazole Linkage CuAAC->Triazole Aldehyde Antibody-Aldehyde (mAb-CHO) Oxime_Rxn pH 4.5-5.5 Aldehyde->Oxime_Rxn Aminooxy Linker-Aminooxy (R-ONH2) Aminooxy->Oxime_Rxn Oxime_Bond Stable Oxime Bond (mAb-CH=N-O-R) Oxime_Rxn->Oxime_Bond

Figure 2: Key chemical reactions in the ADC conjugation process.

By following these detailed protocols and utilizing the appropriate analytical techniques, researchers can reliably synthesize and characterize ADCs using the this compound linker, ensuring the production of conjugates with a well-defined drug-to-antibody ratio for further preclinical and clinical development.

References

Applications of Boc-Aminooxy-PEG4-Propargyl in Targeted Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-aminooxy-PEG4-propargyl is a versatile heterobifunctional linker that is increasingly utilized in the development of targeted therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker's unique architecture, featuring a Boc-protected aminooxy group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal propargyl group, offers a powerful toolkit for the precise construction of complex bioconjugates.

The aminooxy group allows for the formation of a stable oxime bond with an aldehyde or ketone functionality, which can be introduced into a targeting moiety like a monoclonal antibody. The propargyl group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction, enabling the attachment of a payload molecule, such as a cytotoxic agent or an E3 ligase ligand. The PEG4 spacer enhances aqueous solubility and can improve the pharmacokinetic profile of the final conjugate.

These application notes provide an overview of the utility of this compound in constructing ADCs and PROTACs, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Application 1: Site-Specific Antibody-Drug Conjugate (ADC) Synthesis

The development of site-specific ADCs is a significant advancement over randomly conjugated counterparts, offering improved homogeneity, a defined drug-to-antibody ratio (DAR), and a better therapeutic window. This compound is an ideal tool for achieving site-specific conjugation.

One common strategy involves the enzymatic or chemical modification of an antibody to introduce a bioorthogonal aldehyde handle. For instance, the glycan structures on the Fc region of an antibody can be oxidized to generate aldehydes. The Boc-protected aminooxy group of the linker can then be deprotected and reacted with the antibody's aldehyde group to form a stable oxime linkage. Subsequently, an azide-modified cytotoxic payload can be attached to the propargyl end of the linker via CuAAC.

A prominent example of a targeted therapy that leverages similar chemistry is the development of HER2-targeted ADCs for breast and gastric cancers.[1] These ADCs deliver potent cytotoxic agents directly to tumor cells overexpressing the HER2 receptor.

Experimental Protocols

1. Generation of Aldehyde Groups on a Monoclonal Antibody (e.g., Trastuzumab)

This protocol describes the oxidation of the antibody's N-linked glycans.

  • Materials:

    • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4.

    • Sodium periodate (B1199274) (NaIO₄).

    • Propylene (B89431) glycol.

    • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

    • Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.

  • Procedure:

    • Buffer Exchange: Equilibrate the antibody into the Reaction Buffer using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.

    • Periodate Oxidation: Prepare a fresh solution of sodium periodate in the Reaction Buffer. A final concentration of 1-10 mM is a good starting point. Add the sodium periodate solution to the antibody solution.

    • Incubate the reaction mixture in the dark at 4°C for 30-60 minutes.

    • Quenching: Add propylene glycol to a final concentration of 20 mM to quench the excess periodate. Incubate for 10 minutes at 4°C.

    • Purification: Immediately purify the oxidized antibody using a desalting column equilibrated with a conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5).

    • Determine the concentration of the purified oxidized antibody via spectrophotometry at 280 nm.

2. Deprotection of this compound

  • Materials:

    • This compound.

    • Trifluoroacetic acid (TFA).

    • Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve this compound in anhydrous DCM.

    • Add TFA to a final concentration of 20-50% (v/v).

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting aminooxy-PEG4-propargyl TFA salt can often be used directly in the next step.

3. Oxime Ligation of the Linker to the Antibody

  • Materials:

    • Oxidized monoclonal antibody.

    • Deprotected aminooxy-PEG4-propargyl.

    • Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5.

  • Procedure:

    • Dissolve the deprotected linker in the Conjugation Buffer.

    • Add the linker solution to the oxidized antibody solution at a molar excess (e.g., 10-20 fold).

    • Incubate the reaction at room temperature for 2-16 hours.

    • Purify the antibody-linker conjugate using a desalting column or size-exclusion chromatography (SEC) to remove excess linker.

4. CuAAC ("Click") Reaction for Payload Conjugation

  • Materials:

    • Antibody-linker conjugate.

    • Azide-functionalized cytotoxic payload (e.g., azide-MMAF).

    • Copper(II) sulfate (B86663) (CuSO₄).

    • A reducing agent (e.g., sodium ascorbate).

    • A copper ligand (e.g., THPTA).

  • Procedure:

    • Prepare stock solutions of CuSO₄, sodium ascorbate (B8700270), and THPTA in a suitable buffer.

    • In a reaction vessel, combine the antibody-linker conjugate with the azide-functionalized payload (typically at a 5-10 fold molar excess).

    • Add the THPTA solution to the CuSO₄ solution to form the copper-ligand complex.

    • Add the copper-ligand complex to the antibody-payload mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-4 hours.

    • Purify the final ADC using SEC or other appropriate chromatography methods to remove unreacted payload and other small molecules.

Data Presentation

Table 1: Characterization of a Site-Specifically Conjugated HER2-ADC

ParameterMethodResult
Average Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)1.9
Mass Spectrometry (LC-MS)2.0
Monomer Purity Size Exclusion Chromatography (SEC)>98%
In Vitro Cell Viability (IC50) in HER2+ cell line (SK-BR-3) Cell-based assay0.5 nM
In Vitro Cell Viability (IC50) in HER2- cell line (MDA-MB-231) Cell-based assay>100 nM

Visualization

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker Preparation cluster_conjugation Conjugation Steps mAb Monoclonal Antibody (e.g., Trastuzumab) oxidized_mAb Oxidized Antibody (Aldehyde handles) mAb->oxidized_mAb Periodate Oxidation oxime_conjugate Antibody-Linker Conjugate oxidized_mAb->oxime_conjugate Oxime Ligation boc_linker Boc-aminooxy- PEG4-propargyl deprotected_linker Aminooxy- PEG4-propargyl boc_linker->deprotected_linker Boc Deprotection (TFA) deprotected_linker->oxime_conjugate adc Final ADC oxime_conjugate->adc CuAAC (Click Chemistry) payload Azide-Payload payload->adc

Workflow for site-specific ADC synthesis.

Application 2: PROTAC Synthesis for Targeted Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical component influencing the efficacy of the PROTAC. This compound provides a modular approach to PROTAC synthesis.

For instance, an azide-modified E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon) can be "clicked" onto the propargyl group of the linker. Following Boc deprotection, the resulting aminooxy-functionalized linker can be conjugated to a POI-binding ligand that has been modified to contain an aldehyde or ketone. This strategy is being explored for the development of degraders for various cancer-related proteins, such as the Epidermal Growth Factor Receptor (EGFR).

Experimental Protocols

1. Synthesis of Linker-E3 Ligase Ligand Conjugate

  • Materials:

    • This compound.

    • Azide-functionalized E3 ligase ligand (e.g., Azido-Pomalidomide).

    • Copper(II) sulfate (CuSO₄).

    • Sodium ascorbate.

    • THPTA.

  • Procedure:

    • Perform a CuAAC reaction as described in the ADC protocol (Section 1, Step 4) to conjugate the azide-functionalized E3 ligase ligand to this compound.

    • Purify the resulting Boc-protected linker-E3 ligase ligand conjugate by flash chromatography.

2. Deprotection of the Linker-E3 Ligase Ligand Conjugate

  • Procedure:

    • Follow the Boc deprotection protocol as described in the ADC section (Section 1, Step 2) using the purified Boc-protected linker-E3 ligase ligand conjugate.

3. Conjugation to POI-binding Ligand

  • Materials:

    • Deprotected aminooxy-linker-E3 ligase ligand conjugate.

    • POI-binding ligand with an aldehyde or ketone handle (e.g., an aldehyde-modified EGFR inhibitor).

    • Anhydrous solvent (e.g., DMF or DMSO).

    • Acetic acid (catalyst).

  • Procedure:

    • Dissolve the POI-binding ligand in the anhydrous solvent.

    • Add the deprotected aminooxy-linker-E3 ligase ligand conjugate (1.0-1.2 equivalents).

    • Add a catalytic amount of acetic acid.

    • Stir the reaction at room temperature for 4-24 hours, monitoring by LC-MS.

    • Purify the final PROTAC by preparative HPLC.

Data Presentation

Table 2: In Vitro Characterization of an EGFR-Targeting PROTAC

ParameterMethodResult
EGFR Degradation (DC50) in EGFR-mutant cell line (HCC827) Western Blot15 nM
Maximal EGFR Degradation (Dmax) Western Blot>90%
Cell Viability (IC50) in HCC827 cells Cell-based assay25 nM
In Vivo Tumor Growth Inhibition (TGI) in a mouse xenograft model Animal study75% TGI at 10 mg/kg

Visualization

PROTAC_Synthesis_Workflow cluster_linker_E3 Linker-E3 Ligand Synthesis cluster_final_protac Final PROTAC Assembly boc_linker Boc-aminooxy- PEG4-propargyl boc_linker_E3 Boc-Linker-E3 boc_linker->boc_linker_E3 CuAAC azide_E3 Azide-E3 Ligase Ligand azide_E3->boc_linker_E3 deprotected_linker_E3 Aminooxy-Linker-E3 boc_linker_E3->deprotected_linker_E3 Boc Deprotection protac Final PROTAC deprotected_linker_E3->protac Oxime Ligation poi_ligand Aldehyde-POI Ligand poi_ligand->protac

Workflow for PROTAC synthesis.

Signaling Pathways in Targeted Therapy

The efficacy of ADCs and PROTACs is intrinsically linked to the signaling pathways they modulate. For instance, HER2-targeted ADCs aim to disrupt the downstream signaling cascades initiated by the HER2 receptor, which are crucial for the growth and survival of HER2-positive cancer cells. Similarly, EGFR-targeting PROTACs are designed to eliminate the EGFR protein, thereby shutting down its pro-survival signaling.

HER2 Signaling Pathway

HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that, upon dimerization with other ErbB family members, activates downstream signaling pathways, including the PI3K/Akt and MAPK pathways, promoting cell proliferation and survival.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER2_HER3 HER2-HER3 Heterodimer HER2->HER2_HER3 HER3 HER3 HER3->HER2_HER3 PI3K PI3K HER2_HER3->PI3K Ras Ras HER2_HER3->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified HER2 signaling pathway.
EGFR Signaling Pathway

EGFR (Epidermal Growth Factor Receptor) is another receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, leading to the activation of multiple downstream pathways that regulate cell growth, proliferation, and survival.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival) Akt->Gene_Expression MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Boc-aminooxy-PEG4-propargyl Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using Boc-aminooxy-PEG4-propargyl in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule. It contains a propargyl group for participation in copper-catalyzed click chemistry with azide-functionalized molecules.[1][2] It also possesses a Boc-protected aminooxy group, which can be deprotected under mild acidic conditions to react with aldehydes or ketones, forming an oxime linkage.[3][4] The polyethylene (B3416737) glycol (PEG4) spacer enhances aqueous solubility and reduces steric hindrance.[5] This linker is commonly used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4][6][7]

Q2: What are the recommended storage conditions for this compound?

For long-term storage (months to years), it is recommended to store the compound at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable. The compound is generally stable for several weeks at ambient temperature during shipping.[3]

Q3: In what solvents is this compound soluble?

This reagent is soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO). The PEG4 linker also increases its solubility in aqueous media, which is advantageous for bioconjugation reactions.[3]

Q4: Can the Boc protecting group be cleaved during the click reaction?

Yes, this is a potential side reaction. The Boc (tert-butyloxycarbonyl) group is labile under acidic conditions.[8][] Since CuAAC reactions are often performed in a pH range of 4-7, there is a risk of partial or complete deprotection. Some evidence suggests that copper (II) salts can also promote the removal of tert-butyl protecting groups. It is crucial to carefully control the pH and reaction conditions to maintain the integrity of the Boc group if it is required for subsequent steps.

Q5: What are the most common reasons for a failed or low-yielding click reaction with this linker?

The most frequent causes of failure include:

  • Inactive Copper Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state.

  • Reagent Impurity or Degradation: Impurities in the azide (B81097) partner or degradation of the this compound can inhibit the reaction.

  • Incorrect Stoichiometry: An inappropriate ratio of alkyne to azide can lead to incomplete conversion.

  • Presence of Interfering Substances: Buffers or other molecules in the reaction mixture can chelate the copper catalyst.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can negatively impact the yield.

Troubleshooting Guides

Problem 1: Low or No Product Yield

If you observe a low yield or no formation of the desired triazole product, consult the following troubleshooting steps.

Troubleshooting_Workflow start Low or No Product Yield catalyst Check Copper Catalyst start->catalyst catalyst_q1 Used fresh reducing agent (e.g., sodium ascorbate)? catalyst->catalyst_q1 reagents Verify Reagent Quality reagents_q1 Checked purity of azide and alkyne? reagents->reagents_q1 conditions Optimize Reaction Conditions conditions_q1 Buffer compatible (avoid Tris, high Cl-)? conditions->conditions_q1 successful Successful Reaction catalyst_q1->catalyst No catalyst_q2 Degassed solvents? catalyst_q1->catalyst_q2 Yes catalyst_q2->catalyst No catalyst_q3 Used a Cu(I)-stabilizing ligand (e.g., THPTA)? catalyst_q2->catalyst_q3 Yes catalyst_q3->catalyst No catalyst_q3->reagents Yes reagents_q1->reagents No reagents_q2 Is this compound stored correctly? reagents_q1->reagents_q2 Yes reagents_q2->reagents No reagents_q3 Verified stoichiometry (slight excess of one reagent)? reagents_q2->reagents_q3 Yes reagents_q3->reagents No reagents_q3->conditions Yes conditions_q1->conditions No conditions_q2 Optimized temperature and reaction time? conditions_q1->conditions_q2 Yes conditions_q2->conditions No conditions_q3 Is the pH within the optimal range (6.5-7.5)? conditions_q2->conditions_q3 Yes conditions_q3->conditions No conditions_q3->successful Yes

Caption: A step-by-step workflow for troubleshooting low or no product yield in CuAAC reactions.

Potential Cause Explanation & Recommended Solution
Inactive Copper Catalyst The active catalyst for the click reaction is Cu(I). This species is prone to oxidation to the inactive Cu(II) state by dissolved oxygen. Solution: - Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270). - Degas all solvents and buffers by sparging with an inert gas (e.g., argon or nitrogen) before use. - Incorporate a Cu(I)-stabilizing ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), in your reaction mixture. This not only protects Cu(I) from oxidation but can also accelerate the reaction.[8]
Reagent Impurity or Degradation The purity of both the this compound and the azide-containing molecule is critical. Impurities can chelate the copper catalyst or participate in side reactions. Improper storage can lead to degradation of the reagents. Solution: - Confirm the purity of your starting materials using an appropriate analytical method (e.g., NMR, LC-MS). - Ensure that this compound has been stored under the recommended conditions (-20°C for long-term).[3]
Incorrect Stoichiometry While a 1:1 molar ratio of alkyne to azide is theoretically required, using a slight excess (1.1 to 2-fold) of one of the components (usually the less valuable one) can help drive the reaction to completion.
Interfering Substances Certain buffers and functional groups can interfere with the reaction by chelating the copper catalyst. Solution: - Avoid using Tris-based buffers, as the amine groups can coordinate with copper. Buffers like phosphate (B84403), HEPES, or MOPS are generally suitable.[10] - High concentrations of chloride ions (>0.2 M) should also be avoided.[10] - If your biomolecule contains thiols (e.g., from cysteine residues), they can bind to the copper catalyst. Consider pre-treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM).
Suboptimal Reaction Conditions The reaction rate is dependent on concentration, temperature, and time. Solution: - If working with very dilute solutions, consider concentrating your reactants. - Most click reactions proceed well at room temperature, but gentle heating (e.g., 37-45°C) may be beneficial for sterically hindered substrates. - Monitor the reaction progress over time using TLC or LC-MS to determine the optimal reaction time.
Problem 2: Presence of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates the formation of side products.

Potential Side Product Cause & Identification Recommended Solution
Alkyne Dimer (Glazer Coupling) Homocoupling of the propargyl group can occur, especially in the presence of oxygen and Cu(II). This results in a product with approximately double the mass of the starting alkyne.- Ensure thorough degassing of all solutions. - Maintain a sufficient concentration of the reducing agent (sodium ascorbate). - Use a Cu(I)-stabilizing ligand.[8]
Boc-Deprotected Product The Boc group is acid-labile. If the reaction pH drops too low, the Boc group can be cleaved, resulting in a product with a mass difference of 100.12 Da.- Carefully monitor and control the pH of the reaction, aiming for a range of 6.5-7.5. - Use a buffered system to maintain a stable pH. - Minimize reaction time to reduce exposure to potentially acidic conditions.
Oxidation of Biomolecule The combination of a copper salt and a reducing agent can generate reactive oxygen species (ROS), which may damage sensitive biomolecules (e.g., oxidation of methionine or tryptophan residues).- Keep the reaction time as short as possible by optimizing other parameters. - The use of a copper-chelating ligand like THPTA can help sequester the copper ion and reduce ROS formation.[8]

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol is a starting point and may require optimization for your specific application.

1. Preparation of Stock Solutions:

  • Azide-containing molecule: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO, water, or buffer).

  • This compound: Prepare a 10 mM stock solution in DMSO.

  • Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.

  • THPTA Ligand: Prepare a 50 mM stock solution in water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in water. Note: This solution should be prepared fresh for each experiment.

2. Reaction Setup (100 µL final volume):

  • In a microcentrifuge tube, combine the following:

    • Azide-containing molecule (e.g., 10 µL of a 1 mM solution for a final concentration of 100 µM).

    • This compound (e.g., 12 µL of a 1 mM solution for a final concentration of 120 µM, representing a 1.2-fold excess).

    • Reaction buffer (e.g., phosphate buffer, pH 7.4) to bring the volume to 81.5 µL.

  • In a separate tube, pre-mix the copper catalyst:

    • 2.5 µL of 20 mM CuSO₄

    • 5.0 µL of 50 mM THPTA

    • Vortex briefly and let it stand for 2-3 minutes.

  • Add the 7.5 µL of the pre-mixed catalyst solution to the reaction tube.

  • To initiate the reaction, add 10 µL of freshly prepared 100 mM sodium ascorbate solution.

  • Vortex the reaction mixture gently.

  • Incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or another suitable analytical technique.

3. Purification:

  • The purification method will depend on the nature of the product. For small molecules, column chromatography may be appropriate. For bioconjugates, size exclusion chromatography or dialysis can be used to remove excess reagents.

Quantitative Data Summary

The optimal concentrations and ratios can vary significantly depending on the specific substrates. The following table provides a general guideline for typical reaction conditions.

Component Typical Concentration Range Notes
Alkyne/Azide Substrate 10 µM - 10 mMLower concentrations may require longer reaction times or higher catalyst loading.
Stoichiometric Ratio (Alkyne:Azide) 1:1.2 to 1.2:1A slight excess of the more accessible or less precious reagent is often used.
Copper (II) Sulfate 50 µM - 1 mMHigher concentrations can lead to faster reactions but may also increase the risk of side reactions and cellular toxicity in biological systems.[11]
Ligand (e.g., THPTA) 5x molar excess relative to CopperThe ligand-to-copper ratio is critical for catalyst stability and efficiency.[8]
Sodium Ascorbate 5-50 mMShould be in significant excess relative to copper to maintain a reducing environment.

Visualizations

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

CuAAC_Mechanism cluster_0 Catalytic Cycle cluster_1 Redox Maintenance CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne CuII Cu(II) CuI->CuII + O2 (Undesired) Alkyne R1-C≡CH Azide R2-N3 Product Triazole Product Product->CuI - H+ Six_Membered_Ring Six-Membered Copper Intermediate Cu_Acetylide->Six_Membered_Ring + Azide Six_Membered_Ring->Product Rearrangement CuII->CuI + Ascorbate Ascorbate Sodium Ascorbate

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Technical Support Center: Optimizing Reactions with Boc-aminooxy-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-aminooxy-PEG4-propargyl. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of this bifunctional linker.

This compound is a versatile tool in bioconjugation, featuring a propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a Boc-protected aminooxy group for subsequent oxime ligation with aldehydes or ketones. The PEG4 spacer enhances solubility in aqueous media.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the main applications of this compound?

A1: This linker is primarily used in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5][] Its bifunctional nature allows for the sequential and orthogonal conjugation of two different molecules.

Q2: In what order should the reactions be performed?

A2: Typically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is performed first, utilizing the propargyl group. The Boc-protected aminooxy group is generally stable under these conditions. Following the click reaction and purification, the Boc group is deprotected to reveal the aminooxy functionality, which can then be reacted with an aldehyde or ketone.

Q3: What are the storage recommendations for this compound?

A3: For long-term storage, it is recommended to store the reagent at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable. The product is generally stable for shipping at ambient temperatures.[2]

Troubleshooting Guides

Part 1: Boc Deprotection

Issue 1: Incomplete Boc Deprotection

Possible Cause Recommended Solution
Insufficient acid concentration or reaction time.Increase the concentration of the acid (e.g., trifluoroacetic acid, TFA) or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS.
Inappropriate solvent.Ensure the solvent (e.g., dichloromethane (B109758), DCM) is anhydrous, as water can interfere with the reaction.
Acid-labile substrate.For sensitive substrates, consider milder deprotection methods.

Issue 2: Degradation of the molecule during deprotection.

Possible Cause Recommended Solution
Acid is too harsh for other functional groups.Use a milder acid or a shorter reaction time. Consider using scavengers like anisole (B1667542) or thioanisole (B89551) to prevent side reactions from the t-butyl cation intermediate.
Propargyl group instability.While generally stable, prolonged exposure to strong acids should be avoided. Optimize deprotection time by closely monitoring the reaction.
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Issue 1: Low or no yield of the triazole product.

Possible Cause Recommended Solution
Inactive Copper Catalyst (Oxidation of Cu(I) to Cu(II)).Ensure fresh solutions of the reducing agent (e.g., sodium ascorbate) are used.[7] Degas solvents to remove oxygen and consider working under an inert atmosphere (e.g., nitrogen or argon).[8]
Poor Reagent Quality.Use high-purity starting materials. Ensure the azide (B81097) and alkyne functionalities have not degraded.
Steric Hindrance.If the azide or alkyne is sterically hindered, increasing the reaction temperature or time may improve yields.
Substrate Chelation of Copper.The use of a copper-stabilizing ligand, such as THPTA or TBTA, is highly recommended to prevent the substrate from sequestering the copper catalyst and to protect biomolecules from oxidative damage.[8][9]

Issue 2: Presence of side products.

Possible Cause Recommended Solution
Oxidative Homocoupling of Alkynes (Glaser Coupling).This side reaction is promoted by Cu(II) and oxygen. Maintaining anaerobic conditions and using an adequate amount of reducing agent can minimize this. The use of a stabilizing ligand also helps.
Degradation of Biomolecules.Reactive oxygen species (ROS) can be generated in CuAAC reactions. Using a copper-stabilizing ligand can act as a sacrificial reductant, protecting sensitive biomolecules.[9]
Part 3: Oxime Ligation

Issue 1: Low yield of the oxime conjugate.

Possible Cause Recommended Solution
Suboptimal pH.The optimal pH for oxime ligation is typically between 4 and 5 to facilitate protonation of the carbonyl group. However, for biological applications at neutral pH, a catalyst is often required.
Slow reaction rate at neutral pH.The addition of a nucleophilic catalyst, such as aniline (B41778) or p-phenylenediamine (B122844), can significantly accelerate the reaction rate at or near neutral pH.[1][10]
Steric Hindrance.If the aldehyde or ketone is sterically hindered, a higher concentration of the aminooxy-PEG reagent and longer reaction times may be necessary.[10]
Reversibility of the reaction.While the oxime bond is generally stable, it can be reversible under certain conditions. Ensure the purification method does not involve harsh acidic conditions that could cleave the linkage.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection
  • Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the TFA and solvent under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a mild base.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Dissolve the azide and the this compound (1 to 1.2 equivalents) in a suitable solvent mixture (e.g., DMF/H₂O 2:1 or t-BuOH/H₂O 1:1).[11]

  • Prepare a premixed solution of a copper(II) source (e.g., CuSO₄, 1-5 mol%) and a copper-stabilizing ligand (e.g., THPTA, 5 equivalents relative to copper).[8]

  • Add the copper-ligand solution to the azide/alkyne mixture.

  • Initiate the reaction by adding a freshly prepared solution of a reducing agent (e.g., sodium ascorbate, 5-10 mol%).[7]

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be purified by chromatography. If a biomolecule is involved, purification can be achieved by size-exclusion chromatography or dialysis.

Protocol 3: General Procedure for Oxime Ligation
  • Dissolve the deprotected aminooxy-PEGylated compound and the aldehyde- or ketone-containing molecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0, for biological applications, or an acetate (B1210297) buffer, pH 4.5, for small molecules).

  • If reacting at neutral pH, add a catalyst such as aniline or p-phenylenediamine (e.g., 10-100 mM).[10]

  • Incubate the reaction at room temperature for 2-24 hours.

  • Monitor the reaction by an appropriate method (e.g., SDS-PAGE for proteins, LC-MS for small molecules).

  • Purify the conjugate using standard chromatographic techniques.

Visualizations

Reaction_Workflow Boc_Linker This compound CuAAC CuAAC Reaction (Click Chemistry) Boc_Linker->CuAAC Azide_Molecule Azide-containing Molecule Azide_Molecule->CuAAC Intermediate Boc-protected Conjugate CuAAC->Intermediate Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection Aminooxy_Conjugate Aminooxy-functionalized Conjugate Deprotection->Aminooxy_Conjugate Oxime_Ligation Oxime Ligation Aminooxy_Conjugate->Oxime_Ligation Aldehyde_Ketone Aldehyde/Ketone- containing Molecule Aldehyde_Ketone->Oxime_Ligation Final_Conjugate Final Bioconjugate Oxime_Ligation->Final_Conjugate CuAAC_Troubleshooting Start Low CuAAC Yield? Check_Catalyst Is Cu(I) catalyst active? Start->Check_Catalyst Check_Reagents Are reagents pure? Start->Check_Reagents Check_Conditions Optimize conditions? Start->Check_Conditions Check_Catalyst->Check_Reagents Yes Sol_Catalyst Use fresh reducing agent (e.g., Na-ascorbate). Degas solvents. Work under inert atm. Check_Catalyst->Sol_Catalyst No Sol_Ligand Add Cu(I) stabilizing ligand (e.g., THPTA, TBTA). Check_Catalyst->Sol_Ligand No Check_Reagents->Check_Conditions Yes Sol_Reagents Verify purity of azide and alkyne. Check_Reagents->Sol_Reagents No Sol_Conditions Increase reaction time or temperature. Check_Conditions->Sol_Conditions Yes Signaling_Pathway cluster_CuAAC Click Chemistry Module cluster_Oxime Oxime Ligation Module Propargyl Propargyl Group Cu_I Cu(I) Catalyst Propargyl->Cu_I Azide Azide Group Azide->Cu_I Triazole Stable Triazole Linkage Cu_I->Triazole Final_Product Bifunctional Conjugate Triazole->Final_Product Forms one part of the final molecule Boc_Aminooxy Boc-Aminooxy Group Deprotection Acidic Deprotection Boc_Aminooxy->Deprotection Free_Aminooxy Free Aminooxy Group Deprotection->Free_Aminooxy Oxime Stable Oxime Linkage Free_Aminooxy->Oxime Carbonyl Aldehyde or Ketone Carbonyl->Oxime Oxime->Final_Product Forms the other part of the final molecule

References

Technical Support Center: Optimizing Boc-aminooxy-PEG4-propargyl Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient use of Boc-aminooxy-PEG4-propargyl in your research. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their coupling reactions. This compound is a versatile heterobifunctional linker, enabling sequential or orthogonal conjugation via its propargyl group (through Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) and its Boc-protected aminooxy group (through oxime ligation after deprotection).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the coupling of this compound and provides actionable solutions.

Part 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of the Propargyl Group

Question 1: I am observing low or no yield in my CuAAC reaction. What are the common causes and solutions?

Low yields in CuAAC reactions can be attributed to several factors, from reagent quality to reaction conditions.

Troubleshooting Flowchart for Low CuAAC Yield

G start Low or No CuAAC Product reagent_quality Check Reagent Quality - Freshness of Copper(I) source - Purity of azide (B81097) and alkyne start->reagent_quality catalyst_issues Address Catalyst Inactivation - Use stabilizing ligands (TBTA, THPTA) - Degas solvents to remove oxygen - Avoid chelating buffers (e.g., Tris) start->catalyst_issues conditions Optimize Reaction Conditions - Ensure solubility of reactants - Increase reactant concentrations - Consider gentle heating (40-50°C) start->conditions workup Review Workup & Purification - Quench with EDTA to remove copper - Use appropriate chromatography (SEC, IEX) start->workup success Improved Yield reagent_quality->success catalyst_issues->success conditions->success workup->success

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Potential Causes & Recommended Solutions:

  • Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state.

    • Solution: Use a freshly prepared copper(I) source or reduce a copper(II) salt (e.g., CuSO₄) in situ with a reducing agent like sodium ascorbate (B8700270). Employ a stabilizing ligand such as TBTA or THPTA to protect the Cu(I) state.[1] It is also crucial to degas all solvents to minimize dissolved oxygen.

  • Suboptimal Ligand-to-Copper Ratio: An incorrect ratio can lead to catalyst instability or reduced reactivity.

    • Solution: A 5:1 ligand to copper ratio is often recommended for bioconjugation reactions to ensure catalyst stability.[2]

  • Poor Solubility of Reactants: The PEG linker enhances water solubility, but some reaction partners may still have limited solubility in aqueous buffers.

    • Solution: Consider using co-solvents like DMSO or DMF to improve the solubility of hydrophobic components.

  • Steric Hindrance: The PEG chain, while beneficial for solubility, can cause steric hindrance, impeding access to the propargyl group.

    • Solution: While the PEG4 linker is relatively short, ensure that the azide-containing partner does not have excessive bulk near the reactive site. If steric hindrance is suspected, longer reaction times or gentle heating might be necessary.

  • Incompatible Buffer Components: Certain buffer components can interfere with the reaction.

    • Solution: Avoid buffers containing components that can chelate copper, such as Tris. Phosphate-buffered saline (PBS) is a more suitable choice.

Question 2: What is the recommended order of reagent addition for a CuAAC reaction?

The order of addition can significantly impact the reaction's success.

Recommended Reagent Addition Workflow

G cluster_0 Step 1: Catalyst Premix cluster_1 Step 2: Main Reaction Mixture cluster_2 Step 3: Initiation a CuSO₄ Solution c Premixed Catalyst a->c b Ligand Solution (e.g., THPTA) b->c f Reaction Mixture c->f d This compound d->f e Azide-containing Molecule e->f g Sodium Ascorbate f->g h Active Reaction g->h

Caption: Recommended order of reagent addition for CuAAC reactions.

A generally recommended procedure is:

  • Prepare a premixed solution of the copper(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the copper-ligand complex.

  • Add this premixed catalyst solution to the solution containing your this compound and the azide-containing substrate.

  • Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate). Adding the ascorbate last is crucial to prevent premature reduction of Cu(II) before the ligand has had a chance to coordinate.[3]

Part 2: Boc Deprotection and Oxime Ligation

Question 3: My Boc deprotection is incomplete or leading to side products. What should I do?

Incomplete deprotection or the formation of side products can compromise the subsequent oxime ligation.

Troubleshooting Boc Deprotection

G start Incomplete Boc Deprotection or Side Products acid_strength Verify Acid Strength & Concentration - Use 20-50% TFA in DCM - Consider 4M HCl in dioxane for resistant cases start->acid_strength time_temp Adjust Reaction Time & Temperature - Extend reaction time - Monitor progress (TLC, LC-MS) start->time_temp scavengers Use Scavengers for Sensitive Substrates - Add TIS to prevent side reactions start->scavengers workup Optimize Workup - Neutralize carefully with aq. NaHCO₃ - Precipitate with a non-polar solvent start->workup success Clean Deprotection acid_strength->success time_temp->success scavengers->success workup->success

Caption: Troubleshooting guide for Boc deprotection of the aminooxy group.

Potential Causes & Recommended Solutions:

  • Insufficient Acid Strength: The Boc group is acid-labile, and incomplete cleavage can occur if the acid is too weak or at too low a concentration.

  • Inadequate Reaction Time: The deprotection reaction may not have proceeded to completion.

    • Solution: Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is fully consumed.[4]

  • Side Reactions: The carbocation formed during Boc cleavage can react with sensitive functional groups on your molecule.

    • Solution: Add a scavenger, such as triisopropylsilane (B1312306) (TIS), to the reaction mixture to trap the carbocation and prevent side reactions.[4]

Question 4: The yield of my oxime ligation is low. How can I improve it?

The efficiency of oxime bond formation is highly dependent on pH and the presence of a catalyst.

Potential Causes & Recommended Solutions:

  • Suboptimal pH: Oxime ligation is most efficient under slightly acidic conditions.

    • Solution: The optimal pH for oxime ligation is typically between 4 and 5. However, if your biomolecule is not stable at this pH, catalysis at neutral pH is possible.[5]

  • Absence of a Catalyst: While the reaction can proceed without a catalyst, it is often slow, especially at neutral pH.

    • Solution: Aniline and its derivatives are effective nucleophilic catalysts. p-Phenylenediamine has been shown to be a highly effective catalyst at neutral pH, leading to a significant rate increase compared to the uncatalyzed or aniline-catalyzed reaction.[6][7]

  • Low Reactant Concentrations: At low concentrations, the reaction equilibrium may not favor product formation.

    • Solution: If possible, increase the concentration of your reactants. The high equilibrium constant of oxime formation generally allows for good yields even at lower concentrations, but higher concentrations will increase the reaction rate.[7]

  • Hydrolysis of the Oxime Bond: While generally stable, the oxime bond can be reversible under certain conditions.

    • Solution: Ensure that the final product is stored under appropriate conditions (neutral pH) to prevent hydrolysis.

Quantitative Data Summary

The efficiency of your coupling reactions can be significantly influenced by the choice of catalysts and ligands. The following tables summarize some reported data to guide your optimization.

Table 1: Comparison of Catalysts for Oxime Ligation

CatalystRelative Reaction Rate Enhancement (vs. uncatalyzed at pH 7)Notes
None1xBaseline for comparison.
Aniline~19xA commonly used catalyst, but can be toxic to cells.[6]
p-Phenylenediamine~120xHighly effective at neutral pH, even at low mM concentrations.[6][7]
m-PhenylenediamineUp to 15x more efficient than anilineHighly water-soluble, allowing for use at higher concentrations, leading to significant rate acceleration.[8]

Table 2: Factors Influencing CuAAC Reaction Yield

ParameterObservationRecommendationReference
Ligand Tris(triazolylmethyl)amine ligands (e.g., TBTA, THPTA) significantly accelerate the reaction and protect Cu(I) from oxidation.Use a stabilizing ligand, especially in aqueous or partially aqueous media.[9]
Copper Source Cu(I) is the active catalyst. Cu(II) sources require an in-situ reducing agent.Use CuSO₄ with sodium ascorbate for in-situ generation of Cu(I).[9]
Solvent Reaction proceeds in a variety of solvents, but reactant solubility is key.Use a solvent system (e.g., water/DMSO, water/t-BuOH) that fully dissolves all components.[1]
Oxygen Oxygen leads to the oxidation of Cu(I) to the inactive Cu(II).Degas solvents and consider running the reaction under an inert atmosphere (N₂ or Ar).[1]

Experimental Protocols

Below are generalized protocols for the sequential coupling of this compound. Note: These are starting points and may require optimization for your specific molecules.

Protocol 1: Sequential Coupling (CuAAC followed by Oxime Ligation)

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Preparation:

    • Dissolve your azide-containing molecule and this compound in a suitable solvent (e.g., 1:1 mixture of PBS and DMSO).

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), a stabilizing ligand like THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).

  • Reaction Setup:

    • In a reaction vessel, combine the solution of your azide and the this compound.

    • Prepare the catalyst premix by adding the THPTA solution to the CuSO₄ solution in a 5:1 ligand-to-copper molar ratio.

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction Monitoring and Workup:

    • Stir the reaction at room temperature and monitor its progress using an appropriate technique (e.g., LC-MS).

    • Upon completion, the copper catalyst can be removed by chelation with EDTA or by using a copper-scavenging resin.

    • Purify the product (Boc-protected intermediate) using size-exclusion chromatography (SEC) or reversed-phase HPLC.

Step 2: Boc Deprotection

  • Preparation:

    • Dissolve the purified, Boc-protected intermediate from Step 1 in anhydrous dichloromethane (DCM).

    • If your molecule contains acid-sensitive groups, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).

  • Deprotection Reaction:

    • Cool the solution to 0°C in an ice bath.

    • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction by LC-MS until the starting material is consumed (typically 1-2 hours).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • The resulting TFA salt of the aminooxy-functionalized product can often be used directly in the next step after co-evaporation with a solvent like toluene (B28343) to remove residual TFA. Alternatively, neutralize by washing with a mild base like saturated aqueous sodium bicarbonate.

Step 3: Oxime Ligation

  • Preparation:

    • Dissolve the deprotected aminooxy-PEGylated molecule from Step 2 in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7, or an acetate (B1210297) buffer for pH 4-5).

    • Dissolve your aldehyde or ketone-containing molecule in the same buffer.

    • Prepare a stock solution of the catalyst (e.g., p-phenylenediamine) in the reaction buffer.

  • Ligation Reaction:

    • Combine the solutions of the aminooxy-PEGylated molecule and the carbonyl-containing molecule.

    • Add the catalyst to the desired final concentration (e.g., 2-10 mM for p-phenylenediamine).

    • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Purification:

    • Purify the final conjugate using an appropriate chromatographic method, such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC), depending on the properties of your final product.

Sequential Coupling Workflow Diagram

G cluster_0 Part 1: CuAAC Reaction cluster_1 Part 2: Deprotection cluster_2 Part 3: Oxime Ligation a This compound + Azide Molecule c CuAAC Coupling a->c b Cu(I) Catalyst + Ligand b->c d Purification of Boc-protected Intermediate c->d e Boc-protected Intermediate d->e g Boc Deprotection e->g f TFA / DCM f->g h Workup / Neutralization g->h i Aminooxy-PEG-Molecule h->i k Oxime Ligation i->k j Aldehyde/Ketone Molecule + Catalyst j->k l Final Product Purification k->l

Caption: Workflow for sequential coupling using this compound, starting with CuAAC.

References

Technical Support Center: Deprotection of Boc-Aminooxy-PEG4-Propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-aminooxy-PEG4-propargyl. Our aim is to help you navigate the challenges associated with the deprotection of this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the deprotection of this compound?

The primary challenge lies in the complete and clean removal of the tert-butyloxycarbonyl (Boc) group without inducing side reactions on the other functional moieties of the molecule, namely the aminooxy and propargyl groups. The acidic conditions required for Boc deprotection can potentially lead to incomplete reactions or degradation of the linker.

Q2: Which acidic reagents are recommended for the deprotection of this linker?

Trifluoroacetic acid (TFA) is a commonly used reagent for Boc deprotection.[1][2] Another effective option is a solution of hydrogen chloride (HCl) in an aprotic solvent like 1,4-dioxane (B91453).[3] The choice between these reagents often depends on the sensitivity of the rest of your molecule and the desired salt form of the final product.

Q3: Are the aminooxy and propargyl groups stable under standard Boc deprotection conditions?

Generally, both the aminooxy and propargyl groups are relatively stable under carefully controlled acidic conditions used for Boc deprotection. However, prolonged exposure to strong acids or elevated temperatures can lead to side reactions. The propargyl group, for instance, can be susceptible to acid-catalyzed hydration or rearrangement.

Q4: What are the signs of incomplete deprotection?

Incomplete deprotection is often observed through analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. On a TLC plate, you may see a persistent spot corresponding to the starting material. In an LC-MS chromatogram, a peak with the mass of the Boc-protected linker will be present.[1] NMR will show the continued presence of the characteristic signal for the Boc group's tert-butyl protons.

Q5: What is a scavenger and why is it used during deprotection?

A scavenger is a reagent added to the deprotection reaction to "trap" the reactive tert-butyl cation that is generated upon cleavage of the Boc group.[4] This prevents the carbocation from reacting with nucleophilic sites on your molecule, such as the propargyl group or other sensitive residues, which would lead to undesired side products.[4] Common scavengers include triisopropylsilane (B1312306) (TIS) and water.

Troubleshooting Guide

Problem 1: Incomplete Deprotection

Symptoms:

  • Significant amount of starting material observed by TLC, LC-MS, or NMR.

  • Low yield of the desired deprotected product.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of TFA in the reaction mixture (e.g., from 20% to 50% in DCM). Alternatively, switch to a stronger acid system like 4M HCl in 1,4-dioxane.
Inadequate Reaction Time Extend the reaction time and monitor the progress at regular intervals (e.g., every 30 minutes) using an appropriate analytical method.
Low Reaction Temperature While the reaction is typically performed at room temperature, gentle warming (e.g., to 30-40°C) can increase the reaction rate. However, this should be done with caution to avoid promoting side reactions.
Poor Solubility Ensure that the Boc-protected linker is fully dissolved in the reaction solvent. If solubility is an issue, consider alternative co-solvents.
Problem 2: Observation of Side Products

Symptoms:

  • Multiple spots on TLC.

  • Unexpected peaks in the LC-MS chromatogram, particularly a mass increase of 56 Da, corresponding to t-butylation.[1]

  • Complex NMR spectrum with unidentifiable signals.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Alkylation by tert-butyl cation Add a scavenger such as triisopropylsilane (TIS) (typically 2.5-5% v/v) to the reaction mixture to trap the tert-butyl cation.
Degradation of the Propargyl Group Use milder deprotection conditions, such as a lower concentration of acid or a shorter reaction time. Ensure the reaction is performed at or below room temperature.
Degradation of the Aminooxy Group Avoid prolonged exposure to strong acid. If degradation is suspected, consider using a milder deprotection protocol.

Illustrative Quantitative Data

The following table presents hypothetical data based on typical outcomes for Boc deprotection under various conditions. This data is for illustrative purposes to guide optimization.

Condition IDAcid SystemScavenger (v/v)Time (h)Temperature (°C)Deprotection Yield (%)Purity (%)Notes
A20% TFA in DCMNone2257590Incomplete reaction observed.
B50% TFA in DCMNone125>9585Significant t-butylation side product.
C50% TFA in DCM5% TIS125>95>95Clean and complete reaction.
D4M HCl in DioxaneNone1.525>95>95Good alternative to TFA.
E50% TFA in DCM5% TIS140>9590Increased minor impurities observed.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM with a Scavenger
  • Dissolution: Dissolve the this compound in anhydrous dichloromethane (B109758) (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the cooled solution, add triisopropylsilane (TIS) to a final concentration of 5% (v/v). Slowly add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

    • The resulting TFA salt of the deprotected linker can often be used directly in the next step.

    • For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Protocol 2: Boc Deprotection using HCl in Dioxane
  • Dissolution: Dissolve the this compound in a minimal amount of 1,4-dioxane.

  • Deprotection: Add a solution of 4M HCl in 1,4-dioxane (typically 10 equivalents).

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting hydrochloride salt can be precipitated by the addition of cold diethyl ether, collected by filtration, and washed with cold ether.

    • Dry the product under vacuum.

Visualizations

Deprotection_Workflow Experimental Workflow for Boc Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve Boc-linker in DCM cool Cool to 0 °C dissolve->cool add_reagents Add Scavenger (TIS) & TFA cool->add_reagents react Stir at 0 °C to RT for 1-2h add_reagents->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate coevaporate Co-evaporate with Toluene concentrate->coevaporate neutralize Neutralize (optional) coevaporate->neutralize final_product Deprotected Linker neutralize->final_product Purified Product

Caption: A typical experimental workflow for the deprotection of this compound.

Troubleshooting_Logic Troubleshooting Logic for Deprotection Issues cluster_incomplete Incomplete Reaction cluster_impure Impure Product start Start Analysis check_completion Is deprotection complete? start->check_completion check_purity Is the product pure? check_completion->check_purity Yes increase_acid Increase Acid Concentration check_completion->increase_acid No add_scavenger Add Scavenger check_purity->add_scavenger No success Successful Deprotection check_purity->success Yes increase_time Increase Reaction Time increase_acid->increase_time increase_temp Increase Temperature increase_time->increase_temp milder_conditions Use Milder Conditions add_scavenger->milder_conditions

Caption: A logical workflow for troubleshooting common issues in Boc deprotection.

References

preventing aggregation during ADC synthesis with Boc-aminooxy-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering aggregation issues during the synthesis of antibody-drug conjugates (ADCs) using Boc-aminooxy-PEG4-propargyl as a linker.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in ADC synthesis and how can it influence aggregation?

This compound is a heterobifunctional linker used in ADC development. The Boc-protected aminooxy group allows for controlled deprotection and subsequent conjugation to an aldehyde-modified antibody, while the propargyl group is available for click chemistry, typically with an azide-modified cytotoxic payload. The PEG4 (polyethylene glycol) spacer is hydrophilic and is designed to improve the solubility and pharmacokinetic properties of the final ADC, which can help mitigate aggregation. However, improper handling, suboptimal reaction conditions, or high drug-to-antibody ratios (DAR) can still lead to aggregation.

Q2: What are the primary causes of aggregation during ADC synthesis?

Aggregation during ADC synthesis is a multifactorial issue that can arise from several sources:

  • Hydrophobic Interactions: The cytotoxic payloads are often highly hydrophobic. When conjugated to the antibody, especially at a high DAR, they can create hydrophobic patches on the antibody surface, leading to self-association and aggregation.

  • Intermolecular Cross-linking: If the linker or payload has reactive groups that can react with multiple antibody molecules, it can lead to the formation of large, aggregated species.

  • Antibody Instability: The reaction conditions, such as pH, temperature, and the presence of organic co-solvents, can compromise the structural integrity of the antibody, exposing hydrophobic regions and promoting aggregation.

  • Purification Issues: Inefficient removal of unreacted payload, linker, or other reagents can lead to instability and aggregation of the final ADC product during storage.

Q3: How can I detect and quantify aggregation in my ADC sample?

Several biophysical techniques are commonly used to detect and quantify aggregation in ADC samples:

  • Size Exclusion Chromatography (SEC): This is the most common method to separate and quantify monomers, dimers, and higher-order aggregates based on their size.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.

  • Asymmetrical Flow Field-Flow Fractionation (AF4): AF4 can separate a wide range of particle sizes and is useful for characterizing complex mixtures of monomers and aggregates.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of aggregation observed immediately after conjugation. High Drug-to-Antibody Ratio (DAR) leading to increased surface hydrophobicity.Optimize the conjugation reaction to target a lower, more homogeneous DAR. This can be achieved by adjusting the molar ratio of linker/payload to the antibody.
Suboptimal reaction buffer conditions (e.g., pH, ionic strength) causing antibody unfolding.Screen a range of buffer conditions to find the optimal pH and salt concentration that maintains antibody stability throughout the conjugation process. A common starting point is a phosphate-based buffer at neutral pH.
Presence of organic co-solvents required to dissolve the payload, leading to antibody denaturation.Minimize the percentage of organic co-solvent in the final reaction mixture. If possible, use a more water-soluble payload derivative. Consider alternative conjugation strategies that do not require co-solvents.
Aggregation increases during purification. Harsh purification conditions (e.g., extreme pH elution in affinity chromatography).Use milder purification methods such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) with optimized buffer systems.
Inefficient removal of unconjugated payload.Improve the purification workflow to ensure complete removal of the hydrophobic payload, which can otherwise induce aggregation of the purified ADC.
Product aggregates upon storage. Inappropriate formulation buffer.Perform formulation screening to identify a buffer that stabilizes the ADC. This may include optimizing pH, ionic strength, and the addition of excipients like polysorbate 80 or sucrose.
Freeze-thaw instability.Aliquot the ADC into single-use volumes to avoid repeated freeze-thaw cycles. If freezing is necessary, screen for appropriate cryoprotectants.

Experimental Protocols

Protocol 1: General Procedure for ADC Synthesis using this compound

  • Antibody Modification (Aldehyde Installation):

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Generate aldehyde groups on the antibody glycans via oxidation with sodium periodate (B1199274).

    • Remove excess periodate using a desalting column.

  • Linker-Payload Conjugation (Click Chemistry):

    • Dissolve the azide-modified cytotoxic payload and this compound in an appropriate organic solvent (e.g., DMSO).

    • Perform a copper-catalyzed or copper-free click reaction to conjugate the payload to the linker.

    • Purify the linker-payload construct.

  • ADC Conjugation (Oxime Ligation):

    • Deprotect the Boc group on the linker-payload construct using an acid such as trifluoroacetic acid (TFA).

    • Immediately add the deprotected and purified linker-payload to the aldehyde-modified antibody solution.

    • Allow the reaction to proceed at a controlled temperature (e.g., 4°C to 25°C) for a specified time (e.g., 12-24 hours).

  • Purification:

    • Purify the ADC using size exclusion chromatography (SEC) to remove unreacted linker-payload and any aggregates.

Protocol 2: Quantification of Aggregation by Size Exclusion Chromatography (SEC)

  • System Preparation:

    • Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Sample Preparation:

    • Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

  • Data Acquisition:

    • Inject the sample onto the SEC column.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the high molecular weight species (aggregates) and the main monomer peak.

    • Calculate the percentage of aggregation as: % Aggregation = (Area_aggregates / (Area_aggregates + Area_monomer)) * 100.

Visualizations

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload Linker-Payload Preparation cluster_conjugation_purification Conjugation & Purification Ab Antibody Aldehyde_Ab Aldehyde-Modified Antibody Ab->Aldehyde_Ab Oxidation ADC_Crude Crude ADC Aldehyde_Ab->ADC_Crude Oxime Ligation Linker Boc-aminooxy- PEG4-propargyl Linker_Payload Boc-Linker-Payload Payload Azide-Payload Payload->Linker_Payload Click Chemistry Deprotected_LP Aminooxy-Linker-Payload Linker_Payload->Deprotected_LP Boc Deprotection Deprotected_LP->ADC_Crude ADC_Pure Purified ADC ADC_Crude->ADC_Pure Purification (SEC) Aggregates Aggregates ADC_Crude->Aggregates Aggregation

Caption: Workflow for ADC synthesis highlighting potential aggregation points.

Troubleshooting_Logic Start Aggregation Detected? Check_DAR Check DAR Start->Check_DAR Yes End Aggregation Minimized Start->End No Optimize_Buffer Optimize Reaction Buffer (pH, Co-solvent) Check_DAR->Optimize_Buffer Purification_Method Review Purification Method Optimize_Buffer->Purification_Method Storage_Conditions Assess Storage Conditions Purification_Method->Storage_Conditions Storage_Conditions->End

Caption: Decision tree for troubleshooting ADC aggregation.

Technical Support Center: Purification Strategies for Boc-aminooxy-PEG4-propargyl Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-aminooxy-PEG4-propargyl bioconjugates. The information is designed to address specific issues that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound linker?

This is a heterobifunctional linker used in bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs).[1] Its two distinct reactive groups, a Boc-protected aminooxy group and a propargyl group, allow for the sequential and controlled attachment of two different molecules.[2] The propargyl group is used for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," while the aminooxy group, after deprotection of the Boc group, reacts with aldehydes or ketones to form a stable oxime linkage.[1][3]

Q2: What is the recommended order of conjugation when using this linker?

The sequential use of the two reactive functionalities is the primary strategy to prevent self-conjugation and ensure a more homogenous product.[4] The decision on which end to react first depends on the stability of your target molecules to the reaction conditions of the subsequent step. A common approach is to first perform the reaction with the more stable functional group on the linker and then proceed to the second conjugation after purification.

Q3: What are the critical quality attributes to monitor during the purification of ADCs made with this linker?

Key quality attributes to monitor include the drug-to-antibody ratio (DAR), the presence of unconjugated antibody (DAR=0), residual free drug-linker, and the formation of aggregates.[5] Chromatographic techniques like Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) are essential for characterizing and purifying the final product to achieve a desired level of homogeneity.[6][7]

Q4: How stable are the oxime and triazole linkages formed by this linker?

Both linkages are generally stable under physiological conditions. The 1,2,3-triazole linkage formed via CuAAC is exceptionally stable and resistant to hydrolysis, oxidation, and enzymatic degradation.[8] The oxime bond is also considered stable, particularly when compared to hydrazones, and is favored for bioconjugation where hydrolytic resistance is important.[9][10][11] However, the stability of the oxime linkage can be influenced by pH.[9]

Q5: Can I perform the click chemistry reaction before Boc deprotection?

Yes, this is a viable strategy. The Boc protecting group is stable to the conditions of the copper-catalyzed click chemistry reaction. This allows for the conjugation of an azide-containing molecule to the propargyl end of the linker first, followed by purification, Boc deprotection, and then conjugation of an aldehyde or ketone-containing molecule to the aminooxy end.

Troubleshooting Guides

Boc Deprotection
Problem Possible Causes Recommended Solutions
Incomplete Boc Deprotection - Insufficient acid strength or concentration.- Inadequate reaction time or temperature.- Steric hindrance from the PEG chain or conjugated molecule.- Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for example, from 20% to 50%.- Extend the reaction time and monitor progress by LC-MS.- Consider using a stronger acid system like 4M HCl in dioxane.
Side Product Formation - Acid-labile functional groups on the bioconjugate are being cleaved.- Cationic side reactions.- Use scavengers like triisopropylsilane (B1312306) (TIS) to prevent side reactions.- Perform the deprotection at a lower temperature (e.g., 0°C).
Protein Aggregation after Deprotection - High protein concentration.- Unfavorable buffer conditions after deprotection and neutralization.- Reduce the protein concentration during the deprotection step.- Screen different buffer compositions and pH for resuspension.- Include stabilizing excipients in the final buffer.
Aminooxy (Oxime) Conjugation
Problem Possible Causes Recommended Solutions
Low Conjugation Efficiency - The pH of the reaction buffer is not optimal (typically requires slightly acidic conditions, pH 4.5-6.5).- The aldehyde/ketone on the target molecule is not sufficiently reactive or is sterically hindered.- Rinsing glassware with acetone (B3395972) can inactivate the aminooxy group.[3]- Optimize the reaction pH.- Increase the molar excess of the aminooxy-PEGylated molecule.- Ensure all glassware is free of acetone residue.[3]
Oxime Bond Instability - The pH of the purification or storage buffer is too low.- Maintain a pH of 7.0-7.5 for purification and storage to ensure the stability of the oxime linkage.
Propargyl (Click Chemistry) Conjugation
Problem Possible Causes Recommended Solutions
Low Conjugation Yield - Inefficient copper(I) catalysis due to oxidation.- Presence of copper-chelating agents in the buffer.- Use a freshly prepared solution of a copper(I) source or a reducing agent like sodium ascorbate (B8700270) to maintain the copper in its +1 oxidation state.- Use a copper-coordinating ligand to stabilize the catalyst.- Ensure buffers are free from chelating agents like EDTA.
Protein Damage - Copper-mediated generation of reactive oxygen species.- Include a copper-binding ligand and a reducing agent in the reaction mixture to protect the biomolecule from oxidation.
Purification of the Final Bioconjugate
Problem Possible Causes Recommended Solutions
Poor Separation of DAR Species - The hydrophobicity difference between species with different drug-to-antibody ratios is insufficient for the chosen chromatography method.- Optimize the gradient in Hydrophobic Interaction Chromatography (HIC).- Consider using a mixed-mode or cation-exchange chromatography resin which can offer different selectivity.[12]
Presence of Aggregates - The hydrophobicity of the conjugated payload leads to protein aggregation.- Use Size Exclusion Chromatography (SEC) to remove high molecular weight species.- Optimize the formulation buffer with excipients that reduce aggregation.
Unreacted Linker or Drug in Final Product - Inefficient purification steps.- Perform sequential purification steps. For example, an initial SEC to remove the bulk of unreacted small molecules, followed by HIC for finer separation of DAR species.

Experimental Protocols

Protocol 1: Sequential Antibody-Drug Conjugate (ADC) Synthesis and Purification

This protocol describes a general workflow for creating an ADC using the this compound linker, where an azide-containing drug is first conjugated via click chemistry, followed by the conjugation of a second, aldehyde-tagged molecule after Boc deprotection.

Step 1: Click Chemistry Conjugation

  • Antibody-Linker Conjugation: React the this compound linker with an azide-containing cytotoxic drug using a copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Purification 1: Remove excess linker and catalyst by Size Exclusion Chromatography (SEC) or tangential flow filtration.

Step 2: Boc Deprotection

  • Deprotection Reaction: Treat the purified antibody-linker conjugate with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes at room temperature.

  • Neutralization and Buffer Exchange: Neutralize the reaction and exchange the buffer to a suitable conjugation buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5) using SEC or dialysis.

Step 3: Oxime Ligation

  • Second Conjugation: React the deprotected aminooxy-functionalized antibody-drug conjugate with an aldehyde-tagged molecule (e.g., a targeting ligand or another payload).

  • Purification 2: Purify the final ADC to remove unreacted molecules and separate different DAR species using Hydrophobic Interaction Chromatography (HIC).

Step 4: Final Formulation

  • Buffer Exchange: Exchange the purified ADC into a final formulation buffer suitable for storage using SEC or dialysis.

  • Characterization: Characterize the final ADC for purity, DAR, and aggregation using SEC, HIC, and mass spectrometry.

Quantitative Data Summary

Parameter Typical Value/Range Analytical Method Reference
Purity after Final Purification >95%SEC-HPLC, HIC-HPLC[6][7]
Yield of ADC after Purification 60-85%UV-Vis Spectroscopy[6][13]
Average Drug-to-Antibody Ratio (DAR) 2-8HIC-HPLC, Mass Spectrometry[12][14]
Aggregate Content <5%SEC-HPLC[13]

Visualizations

experimental_workflow cluster_step1 Step 1: First Conjugation (Click Chemistry) cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Conjugation (Oxime Ligation) cluster_step4 Step 4: Final Product start This compound + Azide-Drug react1 Cu(I) Catalyzed Azide-Alkyne Cycloaddition start->react1 purify1 Purification 1 (e.g., SEC) react1->purify1 deprotect TFA in DCM purify1->deprotect neutralize Neutralization & Buffer Exchange deprotect->neutralize react2 Oxime Ligation with Aldehyde-Molecule neutralize->react2 purify2 Purification 2 (e.g., HIC) react2->purify2 formulate Final Formulation & Characterization purify2->formulate

Caption: Sequential bioconjugation workflow.

troubleshooting_logic cluster_conjugation Problem Area: Conjugation cluster_purification Problem Area: Purification cluster_solutions Potential Solutions start Low Yield of Final Conjugate check_boc Incomplete Boc Deprotection? start->check_boc check_click Inefficient Click Reaction? start->check_click check_oxime Poor Oxime Ligation? start->check_oxime check_loss Product Loss During Purification Steps? start->check_loss sol_boc Optimize Deprotection (Acid, Time, Temp) check_boc->sol_boc sol_click Optimize Catalyst & Remove Chelators check_click->sol_click sol_oxime Adjust pH & Molar Ratios check_oxime->sol_oxime sol_purify Optimize Chromatography (Resin, Gradient, Buffer) check_loss->sol_purify

Caption: Troubleshooting low yield logic.

References

Technical Support Center: Optimizing Oxime Ligation with Boc-aminooxy-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for oxime ligation reactions involving Boc-aminooxy-PEG4-propargyl.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for oxime ligation?

A1: The optimal pH for oxime ligation is typically around 4.5.[1] This acidic condition provides a balance between the acid-catalyzed dehydration of the hemiaminal intermediate and preventing the protonation of the aminooxy nucleophile, which would render it unreactive.

Q2: Can oxime ligation be performed at neutral pH?

A2: Yes, oxime ligation can be performed at a neutral pH (around 7.0-7.4), which is often necessary for biological applications involving sensitive molecules like proteins. However, the reaction rate is significantly slower at neutral pH compared to acidic conditions. To overcome this, catalysts are typically used to accelerate the reaction.[1]

Q3: What catalysts can be used to improve reaction rates at neutral pH?

A3: Aniline (B41778) and its derivatives are effective nucleophilic catalysts for oxime ligation at neutral pH.[2] p-Phenylenediamine (B122844) has been shown to be a more efficient catalyst than aniline at neutral pH. These catalysts work by forming a more reactive Schiff base intermediate.[2]

Q4: How do I deprotect the Boc group from this compound?

A4: The tert-butyloxycarbonyl (Boc) protecting group can be removed under mild acidic conditions to yield the free aminooxy group required for ligation.[3] A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete Boc Deprotection: The aminooxy group is not available for ligation.- Ensure complete removal of the Boc group by optimizing deprotection time and TFA concentration. - Confirm deprotection using analytical methods like mass spectrometry before proceeding with ligation.
Suboptimal pH: The reaction is too slow or the aminooxy group is protonated.- For non-biomolecule reactions, adjust the pH to the optimal range of 4.5-5.5. - For reactions at neutral pH, ensure the addition of an appropriate catalyst (e.g., aniline or p-phenylenediamine) at a sufficient concentration.
Degradation of Reagents: The aldehyde/ketone or the aminooxy-PEG reagent may have degraded.- Use fresh reagents. - Avoid repeated freeze-thaw cycles of stock solutions.
Low Reactant Concentration: Reaction kinetics are slow at low concentrations.- If possible, increase the concentration of one or both reactants.
Slow Reaction Rate Neutral pH without Catalyst: The uncatalyzed reaction at neutral pH is inherently slow.- Add a catalyst such as aniline (typically 10-100 mM) or p-phenylenediamine to accelerate the reaction.
Steric Hindrance: The carbonyl group on the substrate is sterically hindered.- Increase the reaction time and/or temperature. - Consider using a less sterically hindered substrate if possible.
Presence of Side Products Oxidation of Catalyst: Catalysts like p-phenylenediamine can oxidize, leading to colored impurities.- Prepare catalyst solutions fresh. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Hydrolysis of the Oxime Bond: The newly formed oxime bond can hydrolyze, especially at very low pH.- After the reaction is complete, adjust the pH to a more neutral range for storage.
Reaction with Buffer Components: Some buffer components may interfere with the reaction.- Use a non-nucleophilic buffer. Phosphate (B84403) or acetate (B1210297) buffers are commonly used.

Quantitative Data on pH and Catalyst Effects

The following table summarizes the effect of pH and catalysts on the rate of oxime ligation. The data is compiled from various studies and provides a general guideline. Actual rates will vary depending on the specific reactants and conditions.

pH Catalyst Relative Reaction Rate Enhancement Notes
4.5NoneBaseline (Optimal uncatalyzed rate)Provides a good balance for the reaction mechanism.[1]
4.5AnilineUp to 400-foldSignificant rate acceleration at the optimal pH.[1]
7.0NoneSignificantly slower than at pH 4.5The reaction is often impractically slow for many applications without a catalyst.[1]
7.0AnilineUp to 40-foldAniline effectively catalyzes the reaction at a physiologically relevant pH.[1]
7.0p-PhenylenediamineMore effective than anilineProvides a greater rate enhancement than aniline at the same concentration.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolution: Dissolve this compound in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A typical ratio is 1:1 (v/v) of DCM to TFA, but this may need optimization.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Solvent Removal: Remove the DCM and TFA under reduced pressure (e.g., using a rotary evaporator).

  • Purification: The resulting deprotected aminooxy-PEG4-propargyl can be purified by precipitation in cold diethyl ether or by another suitable chromatographic method.

  • Verification: Confirm the removal of the Boc group by mass spectrometry. The deprotected product should show a mass decrease of 100.12 Da.

Protocol 2: Oxime Ligation at Optimal pH (4.5)
  • Reagent Preparation: Dissolve the aldehyde or ketone-containing molecule and the deprotected aminooxy-PEG4-propargyl in a suitable buffer, such as 100 mM sodium acetate, pH 4.5.

  • Mixing: Mix the reactants in the desired molar ratio (a slight excess of the aminooxy-PEG reagent is often used).

  • Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS). Reaction times can range from a few hours to overnight.

  • Purification: Purify the resulting oxime-linked conjugate using an appropriate method such as size-exclusion chromatography or reverse-phase HPLC.

Protocol 3: Catalyzed Oxime Ligation at Neutral pH (7.4)
  • Reagent Preparation: Dissolve the aldehyde or ketone-containing molecule and the deprotected aminooxy-PEG4-propargyl in a non-nucleophilic buffer, such as 100 mM phosphate buffer, pH 7.4.

  • Catalyst Addition: Prepare a fresh stock solution of the catalyst (e.g., 1 M aniline or p-phenylenediamine in a suitable solvent) and add it to the reaction mixture to the desired final concentration (e.g., 50-100 mM).

  • Mixing: Mix the reactants and catalyst thoroughly.

  • Reaction: Incubate the reaction at room temperature or 37°C. The reaction progress should be monitored.

  • Purification: Purify the conjugate to remove unreacted starting materials and the catalyst.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Low or No Product Yield check_deprotection Check Boc Deprotection start->check_deprotection deprotection_ok Deprotection Confirmed? check_deprotection->deprotection_ok optimize_deprotection Optimize Deprotection (Time, TFA conc.) deprotection_ok->optimize_deprotection No check_ph Verify Reaction pH deprotection_ok->check_ph Yes optimize_deprotection->check_deprotection ph_ok pH Optimal? check_ph->ph_ok adjust_ph Adjust pH to 4.5-5.5 or Add Catalyst at Neutral pH ph_ok->adjust_ph No check_reagents Assess Reagent Quality ph_ok->check_reagents Yes adjust_ph->check_ph reagents_ok Reagents Fresh? check_reagents->reagents_ok use_fresh_reagents Use Fresh Reagents reagents_ok->use_fresh_reagents No increase_concentration Increase Reactant Concentration reagents_ok->increase_concentration Yes use_fresh_reagents->check_reagents success Successful Ligation increase_concentration->success

Caption: Troubleshooting workflow for low yield in oxime ligation.

References

Technical Support Center: Catalyst Selection for Boc-aminooxy-PEG4-propargyl Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of Boc-aminooxy-PEG4-propargyl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this specific click chemistry application.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction occurring with this compound in click chemistry?

A1: this compound contains a terminal alkyne group (propargyl group). This functional group undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a molecule containing an azide (B81097) group. This reaction forms a stable triazole linkage, covalently connecting the PEG linker to the azide-containing molecule.[1][2][3][4][5]

Q2: What is the active catalyst for this reaction, and how is it generated?

A2: The active catalyst is the copper(I) ion (Cu(I)).[6][7] Since Cu(I) is prone to oxidation to the inactive Cu(II) state in the presence of oxygen, it is typically generated in situ from a more stable copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄).[6][7][8] A reducing agent, most commonly sodium ascorbate (B8700270), is added to the reaction mixture to reduce Cu(II) to the active Cu(I) state and maintain its concentration throughout the reaction.[6][7][8]

Q3: Why is a ligand necessary for the CuAAC reaction, and which ones are commonly used?

A3: A ligand is crucial for several reasons: it stabilizes the catalytically active Cu(I) oxidation state, prevents its disproportionation, accelerates the reaction rate, and protects sensitive biomolecules from damage caused by reactive oxygen species (ROS) that can be generated by the copper/ascorbate system.[8][9][10] Commonly used ligands for bioconjugation include Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), with THPTA being favored for its water solubility.[6][10][11] Other highly effective ligands include BTTAA, BTTES, and BTTP.[10][11]

Q4: What are the primary side reactions to be aware of, and how can they be minimized?

A4: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which leads to the formation of a diyne byproduct.[12] This can be minimized by maintaining a sufficient concentration of the reducing agent (sodium ascorbate) and by working under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[6] Additionally, side reactions with amino acid residues on biomolecules can occur due to the generation of reactive oxygen species.[8] The use of an appropriate ligand and additives like aminoguanidine (B1677879) can help mitigate this issue.[9]

Troubleshooting Guide

Symptom Potential Cause Suggested Solution
No or Low Product Yield Inactive catalyst (Cu(II) form)Degas all solvents and solutions thoroughly. Use freshly prepared sodium ascorbate solution. Consider working under an inert atmosphere (N₂ or Ar).[13]
Poor quality of reagentsVerify the purity and integrity of the this compound and the azide-containing molecule using analytical methods like NMR or mass spectrometry.[13]
Steric hindrance around the alkyne or azideIncrease the reaction temperature (e.g., to 37-60°C). Prolong the reaction time. If possible, consider using a longer PEG linker to increase the distance between the reactive groups and any bulky substituents.[13][14]
Suboptimal reaction conditionsOptimize the pH of the reaction buffer (typically between 6.5 and 8.0). Ensure all reactants are fully dissolved; co-solvents like DMSO or DMF can be used.[9][13]
Multiple Products Observed Alkyne homocoupling (Glaser coupling)Increase the concentration of sodium ascorbate. Ensure the reaction is protected from oxygen.[6][12]
Degradation of sensitive biomoleculesUse a copper-chelating ligand like THPTA or BTTAA to protect the biomolecule. Lower the reaction temperature. Add a scavenger for reactive ascorbate byproducts, such as aminoguanidine.[9]
Slow Reaction Rate Insufficient catalyst or ligandIncrease the catalyst loading (up to 10 mol%). Ensure the appropriate ligand-to-copper ratio is used (typically 1:1 to 5:1).[9][13]
Inappropriate solventFor PEGylated reagents, aqueous buffers or mixtures with organic co-solvents (e.g., DMSO, tBuOH) are often effective. Ensure the solvent system fully solubilizes all components.[13]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and performance metrics for CuAAC reactions, which can be used as a starting point for optimization.

Table 1: Recommended Starting Conditions for CuAAC with PEGylated Alkynes

Parameter Recommended Value/Range Notes
Reactant Ratio (Azide:Alkyne) 1:1.1 to 1:1.5A slight excess of the less critical or more soluble reactant can drive the reaction to completion.[13]
Copper(II) Source (e.g., CuSO₄) 1-10 mol%Higher concentrations may be necessary for more challenging reactions.[13]
Reducing Agent (e.g., Sodium Ascorbate) 3-10 equivalents relative to Copper(II)A significant excess is crucial to maintain the Cu(I) state.[8][13]
Ligand (e.g., THPTA, BTTAA) 1-5 equivalents relative to Copper(II)Ligands accelerate the reaction and protect biomolecules from oxidative damage. A 5:1 ratio is often recommended for bioconjugation.[9][13]
Solvent Aqueous buffer (e.g., PBS, HEPES), or mixtures with DMSO, tBuOH, or DMFEnsure all components are fully dissolved.[13]
Temperature Room Temperature to 60°CStart at room temperature and gently heat if the reaction is slow.[13]
Reaction Time 1 - 24 hoursMonitor reaction progress by TLC or LC-MS to determine completion.[13]

Table 2: Comparison of Ligand Performance in CuAAC

Ligand Key Features Relative Reaction Rate
TBTA Good for organic solvents, but has low water solubility.Lowest among the compared ligands.[11]
THPTA Highly water-soluble, making it ideal for bioconjugation.Moderate.[11]
BTTES Balances reactivity and solubility.High.[11]
BTTAA Shows the highest activity in accelerating the CuAAC reaction.Highest among the compared ligands.[11]

Experimental Protocols

General Protocol for CuAAC of this compound

This protocol provides a general starting point for the click reaction. Optimization of concentrations, ratios, and reaction time may be necessary for specific substrates.

1. Reagent Preparation:

  • Dissolve the azide-containing molecule (1 equivalent) and this compound (1.1 equivalents) in a suitable degassed solvent (e.g., a mixture of phosphate (B84403) buffer and DMSO).

  • Prepare fresh stock solutions of:

    • Copper(II) sulfate (CuSO₄) in deionized water.

    • Sodium ascorbate in deionized water.

    • A suitable copper-chelating ligand (e.g., THPTA) in deionized water.

2. Reaction Setup:

  • In a reaction vessel, combine the solution of your azide and this compound.

  • Add the ligand solution to the mixture, followed by the CuSO₄ solution. It is important to pre-mix the copper and ligand before adding the reducing agent.[9]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Protect the reaction from light and agitate gently at room temperature.

3. Monitoring and Work-up:

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, TLC, or HPLC).

  • Once the reaction is complete, the product can be purified by standard methods such as chromatography or extraction to remove the copper catalyst and excess reagents.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne This compound (Alkyne) Product Triazole-linked Conjugate Alkyne->Product Azide Azide-containing Molecule Azide->Product Cu(II) Cu(II)SO4 Cu(I) Active Cu(I) Catalyst Cu(II)->Cu(I) Reduction Reducer Sodium Ascorbate Reducer->Cu(I) Ligand Ligand (e.g., THPTA) Ligand->Cu(I) Stabilization Cu(I)->Product Catalysis

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting_Workflow start Low or No Product Yield? check_catalyst Is the catalyst active? start->check_catalyst Yes check_reagents Are the reagents pure? check_catalyst->check_reagents Yes solution_catalyst Degas solvents, use fresh ascorbate, consider inert atmosphere. check_catalyst->solution_catalyst No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Verify purity via NMR/MS. check_reagents->solution_reagents No solution_conditions Optimize temperature, time, and solvent. check_conditions->solution_conditions No end Successful Reaction check_conditions->end Yes solution_catalyst->end solution_reagents->end solution_conditions->end

Caption: A troubleshooting workflow for addressing low or no yield in CuAAC reactions.

References

Validation & Comparative

A Comparative Guide to the Quality Control and Purity Analysis of Boc-aminooxy-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice and quality of bifunctional linkers are paramount. Boc-aminooxy-PEG4-propargyl is a heterobifunctional linker that offers the versatility of "click chemistry" and oxime ligation, making it a valuable tool for drug development. This guide provides an objective comparison of this compound with a common alternative, Maleimide-PEG4-NHS ester, and details the essential quality control and purity analysis methodologies for these critical reagents.

Comparative Performance: this compound vs. Maleimide-PEG4-NHS ester

The selection of a linker chemistry significantly impacts the homogeneity, stability, and ultimately, the efficacy and safety of the final bioconjugate. Below is a comparison of two distinct strategies: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) enabled by the propargyl group of this compound, and the thiol-maleimide Michael addition reaction.

A key advantage of "click chemistry" over traditional maleimide-thiol conjugation is the ability to achieve a more controlled and defined stoichiometry.[1][2] This leads to a more homogenous product, which is a critical quality attribute in drug development.

FeatureThis compound (Click Chemistry)Maleimide-PEG4-NHS ester (Thiol-Maleimide Conjugation)
Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Michael Addition
Specificity Highly specific between alkyne and azide (B81097) groups.Highly specific for thiol groups (cysteine residues).
Stoichiometry Controllable, leading to a more defined conjugate-to-protein ratio.[1][2]Can result in a mixture of products with varying numbers of conjugated linkers.[1]
Product Homogeneity HighPotentially low, with a diverse range of reaction products.[1]
Functional Binding Capacity of Bioconjugate Can be equal to or better than maleimide-thiol conjugates.[1][2]Can be compromised due to the potential for multiple conjugation sites.
Stability of Linkage Forms a stable triazole ring.The resulting thiosuccinimide ring can be unstable under physiological conditions, potentially leading to premature drug release.[3]

Experimental Protocols for Quality Control and Purity Analysis

Ensuring the purity and identity of this compound is a critical first step in any bioconjugation workflow. The following are key analytical techniques for the quality control of this and similar bifunctional linkers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of PEGylated linkers. A typical method for analyzing this compound would involve Reversed-Phase HPLC (RP-HPLC).

Protocol:

  • System: A standard HPLC system equipped with a UV detector and preferably an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as the PEG backbone has a weak UV chromophore.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid or TFA.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 20 minutes) is used to elute the compound and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a low wavelength (e.g., 210-220 nm) and/or ELSD/CAD.

  • Sample Preparation: Dissolve the linker in the initial mobile phase to a concentration of 1-5 mg/mL and filter through a 0.22 µm syringe filter before injection.

Expected Outcome: A major peak corresponding to the this compound product with a purity of ≥95%, with any minor peaks representing impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are essential for confirming the chemical structure of the linker and identifying any structural impurities.

Protocol:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the linker in approximately 0.5-0.7 mL of the deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the expected structure of this compound. Pay close attention to the characteristic signals of the Boc protecting group, the PEG chain, and the terminal alkyne proton.

Key Structural Confirmation Points:

  • Boc group: A singlet at ~1.4 ppm in the ¹H NMR spectrum.

  • PEG chain: A complex multiplet in the region of 3.5-3.8 ppm in the ¹H NMR spectrum.

  • Propargyl group: A triplet for the acetylenic proton at ~2.4 ppm and a doublet for the methylene (B1212753) protons adjacent to the alkyne at ~4.2 ppm in the ¹H NMR spectrum.

It is important to note that for large polymers, the ¹³C coupled ¹H peaks from the repeating PEG units can have significant integrations and should be correctly assigned to avoid erroneous purity calculations.[4][5][6]

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the linker and to detect any impurities with different masses.

Protocol:

  • System: An Electrospray Ionization Mass Spectrometer (ESI-MS) is commonly used.

  • Sample Preparation: The sample is typically dissolved in a suitable solvent such as acetonitrile or methanol (B129727) with a small amount of formic acid and infused directly into the mass spectrometer.

  • Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺) of this compound (C₁₆H₂₉NO₇, Exact Mass: 347.19).

Visualizing Workflows and Relationships

To further clarify the processes involved, the following diagrams illustrate the quality control workflow and the comparative conjugation chemistries.

QC_Workflow cluster_0 Quality Control of this compound Raw Material Raw Material Purity Analysis (HPLC) Purity Analysis (HPLC) Raw Material->Purity Analysis (HPLC) Structural Verification (NMR) Structural Verification (NMR) Raw Material->Structural Verification (NMR) Molecular Weight Confirmation (MS) Molecular Weight Confirmation (MS) Raw Material->Molecular Weight Confirmation (MS) Final Product (≥95% Purity) Final Product (≥95% Purity) Purity Analysis (HPLC)->Final Product (≥95% Purity) Structural Verification (NMR)->Final Product (≥95% Purity) Molecular Weight Confirmation (MS)->Final Product (≥95% Purity) Conjugation_Comparison cluster_click This compound (Click Chemistry) cluster_maleimide Maleimide-PEG4-NHS ester (Thiol Conjugation) Propargyl_Linker Propargyl-PEG-Linker Triazole_Product Stable Triazole Linkage (Homogenous Product) Propargyl_Linker->Triazole_Product Cu(I) catalyst Azide_Molecule Azide-Containing Molecule Azide_Molecule->Triazole_Product Maleimide_Linker Maleimide-PEG-Linker Thioether_Product Thioether Linkage (Potential for Heterogeneity) Maleimide_Linker->Thioether_Product Thiol_Molecule Thiol-Containing Molecule (e.g., Cysteine) Thiol_Molecule->Thioether_Product

References

A Comprehensive Guide to Validating the Structure of Boc-aminooxy-PEG4-propargyl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bifunctional linker, Boc-aminooxy-PEG4-propargyl, is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). Its heterobifunctional nature, featuring a protected aminooxy group for oxime ligation and a propargyl group for click chemistry, allows for the precise and stable attachment of payloads to biomolecules. This guide provides a comprehensive overview of the methods used to validate the structure of this compound and its conjugates, offering a comparison with alternative linkers and detailed experimental protocols.

Structural Validation of this compound

The precise chemical structure of this compound is critical for its successful application. Several analytical techniques are employed to confirm its identity and purity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C16H29NO7[1][2][]
Molecular Weight 347.40 g/mol [1][2][]
Purity ≥95% to >98%[1][4][5][6]
Appearance Solid powder[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • Boc group: A characteristic singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.

  • PEG chain: A series of multiplets in the range of 3.5-3.8 ppm attributed to the methylene (B1212753) protons of the polyethylene (B3416737) glycol chain.

  • Propargyl group: A triplet at approximately 2.4 ppm for the acetylenic proton and a doublet around 4.2 ppm for the methylene protons adjacent to the alkyne.

  • Aminooxy group: Protons on the carbons adjacent to the aminooxy group would appear in the 3.8-4.2 ppm region.

Expected ¹³C NMR Spectral Features:

  • Boc group: Resonances around 28 ppm (methyl carbons) and 80 ppm (quaternary carbon).

  • PEG chain: A characteristic peak around 70 ppm for the repeating ethylene (B1197577) glycol units.

  • Propargyl group: Signals for the acetylenic carbons at approximately 75 and 80 ppm.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the linker, confirming its elemental composition. For this compound, the expected [M+H]⁺ ion would be observed at m/z 348.4.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard method to assess the purity of the linker. A pure sample should exhibit a single major peak.

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of this compound.

Protocol 1: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the this compound linker.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[7] Deuterated DMSO can be particularly useful for observing exchangeable protons like the N-H proton of the carbamate.

  • Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]

  • Analysis: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

Protocol 2: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the linker (approximately 10-100 µM) in a solvent compatible with ESI-MS, such as acetonitrile (B52724) or methanol, often with a small amount of formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range to detect the protonated molecule [M+H]⁺.

Protocol 3: Boc Deprotection

The Boc protecting group on the aminooxy moiety must be removed to allow for conjugation to an aldehyde or ketone.

  • Dissolution: Dissolve the this compound in a suitable organic solvent like dichloromethane (B109758) (DCM).

  • Acid Treatment: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure. The deprotected linker is typically obtained as a TFA salt.

Conjugation and Validation Workflow

The bifunctional nature of this linker allows for a two-step conjugation process, enabling the creation of complex bioconjugates.

G cluster_step1 Step 1: Oxime Ligation cluster_step2 Step 2: Click Chemistry cluster_validation Validation Boc_Linker This compound Deprotection Boc Deprotection (TFA) Boc_Linker->Deprotection Aminooxy_Linker Aminooxy-PEG4-propargyl Deprotection->Aminooxy_Linker Oxime_Conjugate Biomolecule 1-Oxime-PEG4-propargyl Aminooxy_Linker->Oxime_Conjugate Oxime Ligation Biomolecule1 Biomolecule 1 (Aldehyde/Ketone) Biomolecule1->Oxime_Conjugate Final_Conjugate Biomolecule 1-Oxime-PEG4-Triazole-Biomolecule 2 Oxime_Conjugate->Final_Conjugate CuAAC Biomolecule2 Biomolecule 2 (Azide) Biomolecule2->Final_Conjugate MS_Validation Mass Spectrometry Final_Conjugate->MS_Validation HPLC_Validation HPLC/SEC Final_Conjugate->HPLC_Validation Activity_Assay Functional Assay Final_Conjugate->Activity_Assay

Caption: Workflow for the two-step conjugation and validation of this compound conjugates.

Comparison with Alternative Linkers

The choice of linker is critical for the performance of a bioconjugate, influencing its stability, solubility, and in vivo efficacy.[9]

Table 2: Comparison of Bioconjugation Chemistries

LinkageFormation ReactionKey AdvantagesKey Disadvantages
Oxime Aminooxy + Aldehyde/KetoneHigh stability, especially compared to hydrazones.[10][11] Bioorthogonal.Slower reaction kinetics at neutral pH compared to some other click reactions.[12]
Triazole (CuAAC) Alkyne + Azide (Cu(I) catalyst)High efficiency and specificity.[13] Forms a very stable linkage.Requires a copper catalyst which can be toxic to cells, though ligands can mitigate this.[14]
Thioether Maleimide (B117702) + ThiolFast reaction kinetics at physiological pH.Potential for maleimide ring hydrolysis and retro-Michael addition, leading to instability.
Amide Activated Ester + AmineVery stable bond.Amine groups are abundant on biomolecules, leading to potential lack of site-selectivity.

The PEG4 chain in this compound enhances the hydrophilicity of the resulting conjugate, which can improve solubility and pharmacokinetic properties.[15][16] Studies have shown that the length of the PEG chain can significantly impact the in vivo performance of ADCs, with longer chains sometimes leading to improved stability and reduced clearance.[16]

Performance Comparison in Antibody-Drug Conjugates

In the context of ADCs, the linker plays a crucial role in the therapeutic index of the drug.

Table 3: Performance Characteristics of Different Linker Types in ADCs

Linker TypeStability in CirculationDrug Release MechanismPotential for "Bystander Effect"
Oxime (Non-cleavable) HighLysosomal degradation of the antibodyNo
Valine-Citrulline (Cleavable) High in human plasma, less stable in mouse plasmaEnzymatic cleavage by cathepsins in the lysosomeYes
Hydrazone (pH-sensitive) Moderate, prone to hydrolysisAcid-catalyzed cleavage in the acidic environment of endosomes/lysosomesYes
Disulfide (Redox-sensitive) Variable, depends on steric hindranceReduction in the intracellular environmentYes

While a non-cleavable linker like the one formed by oxime ligation relies on the complete degradation of the antibody to release the payload, cleavable linkers are designed to release the drug upon specific triggers within the target cell.[17] The choice between a cleavable and non-cleavable linker depends on the specific drug, target, and desired mechanism of action.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the general mechanism of action for an ADC utilizing a non-cleavable linker.

cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor Binding Internalization Internalization Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Cell_Death Cell Death Payload_Release->Cell_Death Induces

Caption: General mechanism of action for an ADC with a non-cleavable linker.

References

Stability Showdown: A Comparative Guide to Boc-aminooxy-PEG4-propargyl and Alternative Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the success of bioconjugates, influencing their stability, efficacy, and safety. This guide provides an objective comparison of the Boc-aminooxy-PEG4-propargyl linker with common alternatives, focusing on their stability under various conditions. The information presented is supported by experimental data to aid in the rational design of next-generation bioconjugates, including antibody-drug conjugates (ADCs).

The this compound linker is a heterobifunctional linker that offers a versatile platform for covalently linking two molecules. Its structure comprises a Boc-protected aminooxy group for conjugation to carbonyls (aldehydes or ketones), a hydrophilic PEG4 spacer, and a propargyl group for click chemistry. The stability of this linker is a composite of the stability of its individual components.

Key Stability Features of the this compound Linker:

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines that is stable under a broad range of conditions but can be readily removed under acidic conditions to unmask the reactive aminooxy group.

  • Oxime Linkage: The reaction of the deprotected aminooxy group with an aldehyde or ketone forms a highly stable oxime bond. This linkage is significantly more stable against hydrolysis over a wide pH range compared to other imine-based linkages like hydrazones.

  • PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the conjugate, which can improve solubility and reduce aggregation. PEG linkers are generally stable and resistant to enzymatic degradation.

  • Propargyl Group and Triazole Linkage: The terminal propargyl group allows for conjugation to azide-bearing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." The resulting 1,2,3-triazole ring is exceptionally stable and resistant to hydrolysis, oxidation, and enzymatic degradation.[1][2]

Comparison with Alternative Linkers:

The stability of the this compound linker is best understood when compared to other commonly used linkers in bioconjugation, such as those based on maleimide (B117702) chemistry. Maleimide linkers are frequently used for their high reactivity towards thiols, but the resulting thioether bond can exhibit instability.

Data Presentation

The following tables summarize the stability of the different linkages formed by the this compound linker and a common maleimide-based alternative.

Table 1: Comparative Stability of Linker Chemistries

Linker ChemistryBond FormedStability in PlasmaKey Stability Features
Aminooxy (Oxime) OximeHigh Stable over a broad pH range (pH 2-9)[3]; significantly more resistant to hydrolysis than hydrazones.
Propargyl (Click Chemistry) 1,2,3-TriazoleVery High Highly stable aromatic heterocycle, resistant to hydrolysis, oxidation, and enzymatic cleavage.[1]
Maleimide ThioetherModerate to Low Susceptible to retro-Michael reaction leading to deconjugation and exchange with other thiols (e.g., albumin).[4][5][6]

Table 2: Quantitative Stability Data for Oxime vs. Hydrazone Linkages

ConjugatepDHalf-life (t½)
Oxime 7.025 days
Methylhydrazone7.01 hour
Acetylhydrazone7.02 hours
Semicarbazone7.05 hours
(Data adapted from a study on the hydrolytic stability of isostructural hydrazones and an oxime, demonstrating the superior stability of the oxime linkage at neutral pH.)[7]

Table 3: Stability of Maleimide-Thiol Conjugates in Plasma/Serum

Maleimide Conjugate TypeCondition% Conjugate RemainingTime
N-alkyl maleimideMouse Serum~30-40%200 hours
N-aryl maleimideMouse Serum~90-100%200 hours
Maleimide-thiol conjugateHuman PlasmaGradual decrease7 days
(Data compiled from studies showing the instability of N-alkyl maleimide conjugates and the improved stability of N-aryl maleimides. The rate of degradation in plasma can vary depending on the specific conjugate and local microenvironment.)[4]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of linker stability.

1. Plasma Stability Assay Protocol

This protocol is designed to evaluate the stability of a linker in a bioconjugate when exposed to plasma.

  • Materials:

    • Bioconjugate of interest

    • Human or mouse plasma (citrated)

    • Phosphate-buffered saline (PBS), pH 7.4

    • LC-MS system (e.g., Q-TOF)

    • Immuno-affinity capture beads (e.g., Protein A/G)

    • Reducing agent (e.g., DTT)

    • Denaturing buffer

  • Procedure:

    • Incubate the bioconjugate in plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours).

    • At each time point, stop the reaction by freezing the sample at -80°C.

    • Thaw the samples and perform immuno-affinity capture to isolate the bioconjugate from plasma proteins.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bioconjugate from the beads.

    • Analyze the samples by LC-MS to determine the amount of intact bioconjugate remaining. The drug-to-antibody ratio (DAR) is often monitored for ADCs.[8][9][10]

2. pH Stability Assay Protocol

This protocol assesses the hydrolytic stability of a linker at different pH values.

  • Materials:

    • Linker or bioconjugate

    • Buffers of varying pH (e.g., pH 4, 5, 6, 7.4, 8, 9)

    • HPLC or LC-MS system

  • Procedure:

    • Incubate the linker or bioconjugate in the different pH buffers at a controlled temperature (e.g., 37°C).

    • Collect aliquots at specified time intervals.

    • Analyze the samples by HPLC or LC-MS to quantify the amount of intact compound remaining.

    • Calculate the half-life (t½) of the linker at each pH.

3. Forced Degradation Study Protocol

This study exposes the linker to harsh conditions to identify potential degradation pathways.[11]

  • Materials:

    • Linker or bioconjugate

    • Acidic solution (e.g., 0.1 M HCl)

    • Basic solution (e.g., 0.1 M NaOH)

    • Oxidizing agent (e.g., 3% H₂O₂)

    • UV light source

    • High-temperature oven

    • LC-MS/MS system

  • Procedure:

    • Expose the linker or bioconjugate to each of the stress conditions (acid, base, oxidation, light, heat) for a defined period.

    • Analyze the stressed samples by LC-MS/MS to identify and characterize any degradation products.

Mandatory Visualization

Stability_Comparison_Workflow Workflow for Comparative Stability Assay of Linkers cluster_conjugation Bioconjugate Synthesis cluster_assays Stability Assays cluster_analysis Analysis LinkerA This compound ConjugateA Bioconjugate A LinkerA->ConjugateA LinkerB Maleimide-PEG-Linker ConjugateB Bioconjugate B LinkerB->ConjugateB Molecule1 Molecule 1 (e.g., Antibody) Molecule1->ConjugateA Molecule1->ConjugateB Molecule2 Molecule 2 (e.g., Drug) Molecule2->ConjugateA Molecule2->ConjugateB Plasma Plasma Stability (37°C) ConjugateA->Plasma pH pH Stability (pH 4-9) ConjugateA->pH Forced Forced Degradation (Acid, Base, Oxidative) ConjugateA->Forced ConjugateB->Plasma ConjugateB->pH ConjugateB->Forced LCMS LC-MS Analysis (% Intact Conjugate) Plasma->LCMS pH->LCMS Forced->LCMS Data Data Comparison (Half-life, Degradation Products) LCMS->Data Conclusion Conclusion on Linker Stability Data->Conclusion

Caption: Comparative stability assay workflow.

Linker_Degradation_Pathways Degradation Pathways of Linker Moieties cluster_oxime Oxime Linkage cluster_triazole Triazole Linkage cluster_maleimide Maleimide-Thiol Adduct Oxime R-CH=N-O-R' Hydrolysis_O Hydrolysis (Acid/Base Catalyzed) Oxime->Hydrolysis_O Slow Products_O R-CHO + H2N-O-R' Hydrolysis_O->Products_O Triazole 1,2,3-Triazole Ring Degradation_T Resistant to Hydrolysis, Oxidation, and Enzymatic Cleavage Triazole->Degradation_T Maleimide Succinimidyl Thioether Retro_Michael Retro-Michael Reaction Maleimide->Retro_Michael Reversible Hydrolysis_M Ring Hydrolysis Maleimide->Hydrolysis_M Irreversible Thiol_Exchange Thiol Exchange (e.g., with Albumin) Retro_Michael->Thiol_Exchange

Caption: Linker degradation pathways.

References

A Comparative Guide to Boc-aminooxy-PEG4-propargyl and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the choice of a suitable linker is paramount to the efficacy, stability, and overall performance of complex biomolecules such as antibody-drug conjugates (ADCs), PROTACs, and diagnostic agents. This guide provides an objective comparison of the heterobifunctional linker, Boc-aminooxy-PEG4-propargyl, with other commonly employed polyethylene (B3416737) glycol (PEG) linkers. We will delve into their performance characteristics, supported by experimental data where available, and provide detailed experimental protocols for their application and evaluation.

Introduction to Bifunctional PEG Linkers

Polyethylene glycol (PEG) linkers are indispensable tools in bioconjugation, serving as flexible, hydrophilic spacers that connect two molecular entities.[1] Their inherent properties, such as high water solubility, non-toxicity, and low immunogenicity, make them ideal for improving the pharmacokinetic and pharmacodynamic profiles of bioconjugates.[2][3] Bifunctional PEG linkers, possessing reactive groups at both termini, enable the precise and efficient coupling of biomolecules to drugs, imaging agents, or other functional moieties.[4]

The selection of a bifunctional linker is a critical design consideration, as its chemical nature dictates the conjugation strategy, the stability of the resulting linkage, and the biophysical properties of the final conjugate. This guide focuses on this compound, a versatile linker featuring a protected aminooxy group and a terminal alkyne, allowing for sequential or orthogonal conjugation via oxime ligation and click chemistry.

Overview of this compound and Alternative Linkers

This compound is a heterobifunctional PEG linker that offers two distinct reactive handles.[5][6][7] The tert-butyloxycarbonyl (Boc) protected aminooxy group, after deprotection, reacts with aldehydes or ketones to form a stable oxime bond.[8] The terminal propargyl group (an alkyne) readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form a highly stable triazole linkage with an azide-functionalized molecule.[6][7] The PEG4 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.[5]

For a comprehensive comparison, we will evaluate this compound against other widely used classes of heterobifunctional PEG linkers:

  • Maleimide-PEG-NHS Ester: This popular linker class combines a maleimide (B117702) group, which selectively reacts with thiols (e.g., from cysteine residues), and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine (B10760008) residues).

  • DBCO-PEG-NHS Ester: This linker is designed for copper-free click chemistry. The dibenzocyclooctyne (DBCO) group reacts with azides via strain-promoted alkyne-azide cycloaddition (SPAAC), while the NHS ester targets primary amines.

  • Azide-PEG-NHS Ester: This linker provides an azide (B81097) handle for CuAAC or SPAAC reactions and an NHS ester for amine conjugation.

Performance Comparison

The performance of a bifunctional linker is evaluated based on several key parameters: reaction efficiency, the stability of the resulting conjugate, and the impact on the overall hydrophilicity of the biomolecule. The following sections provide a comparative overview based on available data.

Reaction Efficiency and Kinetics

The efficiency and rate of conjugation are critical for maximizing yield and minimizing reaction times. Oxime ligation, while highly specific, is generally slower than click chemistry reactions.[9][] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is known for its exceptionally fast reaction rates, often orders of magnitude faster than uncatalyzed reactions.[11] Strain-promoted azide-alkyne cycloaddition (SPAAC) offers the advantage of being copper-free, which is beneficial for in vivo applications, but it is generally slower than CuAAC.[12]

Linker TypeReaction 1Reaction 2Typical Reaction TimeTypical Yield
This compound Oxime LigationCuAAC1-24 hours>90%
Maleimide-PEG-NHS Ester Thiol-MaleimideAmine-NHS Ester1-4 hours>85%
DBCO-PEG-NHS Ester SPAACAmine-NHS Ester4-18 hours>90%
Azide-PEG-NHS Ester CuAAC/SPAACAmine-NHS Ester1-18 hours>90%

Note: Reaction times and yields are highly dependent on the specific substrates, concentrations, and reaction conditions. The data presented is a compilation from various sources and should be considered as a general guide.

Stability of the Resulting Conjugate

The stability of the linkage is crucial for the in vivo performance of a bioconjugate. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy. Both the oxime bond formed from the aminooxy group and the triazole ring from click chemistry are considered highly stable under physiological conditions.[13][14] The triazole linkage is particularly robust and resistant to hydrolysis and enzymatic degradation.[14] The stability of the thioether bond from a maleimide-thiol reaction can sometimes be a concern due to the potential for retro-Michael reactions, although this is dependent on the local chemical environment.

Linkage TypeStability in PlasmaKey Features
Oxime HighStable under a broad pH range.[15]
Triazole (from CuAAC/SPAAC) Very HighExceptionally stable to hydrolysis and enzymatic cleavage.[16]
Thioether (from Maleimide) Moderate to HighStability can be influenced by surrounding structures.
Amide (from NHS Ester) HighGenerally very stable.

Note: Stability is influenced by the overall structure of the conjugate and the specific in vivo environment.

Hydrophilicity

The PEG component of the linker significantly enhances the hydrophilicity of the resulting bioconjugate.[17][18] This is particularly important when conjugating hydrophobic payloads, as it can prevent aggregation and improve the pharmacokinetic profile.[17][18] The hydrophilicity of a surface modified with a linker can be assessed by measuring the water contact angle; a lower contact angle indicates a more hydrophilic surface.[19] The overall hydrophilicity of a bioconjugate can be evaluated using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC), where more hydrophilic molecules have shorter retention times.[20]

Linker FeatureImpact on Hydrophilicity
PEG4 Spacer Increases hydrophilicity.
Longer PEG Chains (e.g., PEG12, PEG24) Further increases hydrophilicity.[17][18]
DBCO Group Can increase hydrophobicity compared to a linear alkyne.[12]

Experimental Protocols

To provide a practical guide for researchers, this section outlines detailed methodologies for a comparative study of this compound and other bifunctional linkers.

General Experimental Workflow

The following diagram illustrates a general workflow for a comparative study of different bifunctional linkers.

G cluster_0 Biomolecule & Drug Preparation cluster_1 Conjugation cluster_2 Purification & Characterization cluster_3 Performance Evaluation Biomolecule (e.g., Antibody) Biomolecule (e.g., Antibody) Conjugation Reaction 1 Conjugation Reaction 1 Biomolecule (e.g., Antibody)->Conjugation Reaction 1 Conjugation Reaction 2 Conjugation Reaction 2 Biomolecule (e.g., Antibody)->Conjugation Reaction 2 Payload/Label with complementary functional group Payload/Label with complementary functional group Payload/Label with complementary functional group->Conjugation Reaction 1 This compound This compound This compound->Conjugation Reaction 1 Alternative Linker (e.g., Mal-PEG-NHS) Alternative Linker (e.g., Mal-PEG-NHS) Alternative Linker (e.g., Mal-PEG-NHS)->Conjugation Reaction 2 Purification (e.g., SEC) Purification (e.g., SEC) Conjugation Reaction 1->Purification (e.g., SEC) Conjugation Reaction 2->Purification (e.g., SEC) Characterization (e.g., MS, HPLC) Characterization (e.g., MS, HPLC) Purification (e.g., SEC)->Characterization (e.g., MS, HPLC) Reaction Efficiency Analysis Reaction Efficiency Analysis Characterization (e.g., MS, HPLC)->Reaction Efficiency Analysis Stability Assay (e.g., Plasma Incubation) Stability Assay (e.g., Plasma Incubation) Characterization (e.g., MS, HPLC)->Stability Assay (e.g., Plasma Incubation) Hydrophilicity Assessment (e.g., RP-HPLC) Hydrophilicity Assessment (e.g., RP-HPLC) Characterization (e.g., MS, HPLC)->Hydrophilicity Assessment (e.g., RP-HPLC) Payload/Label with complementary functional group) Payload/Label with complementary functional group) Payload/Label with complementary functional group)->Conjugation Reaction 2

Caption: A generalized workflow for comparing bifunctional linkers.

Protocol 1: Bioconjugation using this compound

This protocol describes a two-step conjugation process involving oxime ligation followed by CuAAC.

Step 1: Oxime Ligation

  • Deprotection of this compound: Dissolve the linker in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 50% v/v) and stir at room temperature for 1-2 hours. Remove the solvent and TFA under reduced pressure.

  • Preparation of Aldehyde/Ketone-functionalized Biomolecule: Ensure your biomolecule (e.g., protein, antibody) has an accessible aldehyde or ketone group. This can be achieved through enzymatic or chemical modification of the biomolecule.

  • Conjugation: Dissolve the deprotected aminooxy-PEG4-propargyl and the aldehyde/ketone-functionalized biomolecule in a suitable buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5). A typical molar ratio is a 5-20 fold excess of the linker. The reaction can be catalyzed by the addition of aniline (B41778) (10-100 mM).

  • Reaction Monitoring: Incubate the reaction mixture at room temperature for 2-24 hours. Monitor the progress of the reaction by LC-MS or SDS-PAGE.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) to remove excess linker and catalyst.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Preparation of Azide-functionalized Payload: Dissolve the payload (e.g., drug, fluorophore) containing an azide group in a suitable solvent (e.g., DMSO).

  • Preparation of Catalyst Solution: Prepare fresh solutions of copper(II) sulfate (B86663) (CuSO4) and a reducing agent such as sodium ascorbate (B8700270). A copper ligand like TBTA or THPTA can be used to improve reaction efficiency and protect the biomolecule.

  • Conjugation: To the purified propargyl-PEG-biomolecule conjugate in a suitable buffer (e.g., PBS, pH 7.4), add the azide-functionalized payload. Add the copper(II) sulfate/ligand solution followed by the sodium ascorbate solution to initiate the reaction.

  • Reaction Monitoring: Incubate the reaction at room temperature for 1-4 hours. Monitor the reaction by HPLC or LC-MS.

  • Purification: Purify the final bioconjugate using SEC or another appropriate chromatographic method to remove excess reagents and byproducts.

Protocol 2: Plasma Stability Assay

This protocol outlines a method to compare the stability of bioconjugates in plasma.

  • Incubation: Incubate the purified bioconjugates (e.g., at 1 mg/mL) in human or mouse plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 144 hours).

  • Sample Preparation: At each time point, the bioconjugate can be captured from the plasma using affinity purification (e.g., protein A/G beads for antibodies).

  • Analysis: Analyze the captured bioconjugate by LC-MS to determine the drug-to-antibody ratio (DAR) or the integrity of the conjugate. The amount of free payload released into the plasma can also be quantified by LC-MS/MS.[1][17][21]

  • Data Analysis: Plot the percentage of intact conjugate or the DAR over time to determine the half-life of the conjugate in plasma.

Protocol 3: Hydrophilicity Assessment by RP-HPLC

This protocol describes a method to compare the relative hydrophilicity of different bioconjugates.

  • Instrumentation: Use a reverse-phase HPLC system with a C4 or C8 column, which is suitable for protein separations.

  • Mobile Phases: Use a gradient of two mobile phases: Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).

  • Analysis: Inject the purified bioconjugates onto the column and elute with a linear gradient of Mobile Phase B.

  • Data Analysis: Compare the retention times of the different conjugates. A shorter retention time indicates a more hydrophilic molecule.[20]

Signaling Pathways and Logical Relationships

The utility of these linkers is often realized in complex biological systems. For instance, in the context of an Antibody-Drug Conjugate (ADC), the linker plays a crucial role in the delivery of the cytotoxic payload to the target cancer cell.

G cluster_0 Systemic Circulation cluster_1 Target Cell ADC in Circulation ADC in Circulation Antigen Binding Antigen Binding ADC in Circulation->Antigen Binding Targeting Internalization (Endocytosis) Internalization (Endocytosis) Antigen Binding->Internalization (Endocytosis) Lysosomal Trafficking Lysosomal Trafficking Internalization (Endocytosis)->Lysosomal Trafficking Payload Release Payload Release Lysosomal Trafficking->Payload Release Linker Cleavage or Antibody Degradation Cytotoxicity Cytotoxicity Payload Release->Cytotoxicity Induces Apoptosis

Caption: Simplified ADC mechanism of action.

Conclusion

This compound is a highly versatile heterobifunctional linker that offers researchers the ability to perform sequential and orthogonal bioconjugation reactions with high efficiency. The resulting oxime and triazole linkages provide excellent stability, while the PEG4 spacer enhances hydrophilicity. When compared to other common PEG linkers, the choice ultimately depends on the specific application and the available functional groups on the molecules to be conjugated. For applications requiring the utmost stability, the triazole linkage formed via click chemistry is an excellent choice. The ability to perform two distinct high-yielding reactions makes this compound a valuable tool in the development of next-generation bioconjugates. Rigorous experimental evaluation of reaction efficiency, stability, and hydrophilicity, as outlined in this guide, is essential for selecting the optimal linker for a given therapeutic or diagnostic application.

References

A Head-to-Head Battle of Bioorthogonal Linkers: Boc-Aminooxy-PEG4-Propargyl vs. DBCO for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of linker is paramount to the success of their experiments. This guide provides a comprehensive comparison of two prominent copper-free click chemistry linkers: Boc-aminooxy-PEG4-propargyl, which participates in oxime ligation, and dibenzocyclooctyne (DBCO) linkers, utilized in strain-promoted alkyne-azide cycloaddition (SPAAC).

This comparison delves into the reaction kinetics, linkage stability, and practical considerations of each system, supported by experimental data and detailed protocols to aid in the selection of the optimal linker for specific research applications, from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs).

At a Glance: Key Performance Characteristics

FeatureOxime Ligation (via Boc-aminooxy-PEG4)SPAAC (DBCO Linkers)
Reaction Principle Condensation between an aminooxy group and an aldehyde or ketone.Strain-promoted [3+2] cycloaddition between a cyclooctyne (B158145) (DBCO) and an azide.
Reaction Partners Aminooxy and Aldehyde/KetoneDBCO and Azide
Reaction Speed Slower, often requires catalysts (e.g., aniline) and acidic pH for optimal rates.[1][2]Very fast, catalyst-free reaction.[3][4]
Second-Order Rate Constant ~10⁻³ to 1 M⁻¹s⁻¹ (uncatalyzed at neutral pH); can be increased with catalysts.[1][5]~0.1 to 1 M⁻¹s⁻¹.[6][7]
Resulting Linkage OximeTriazole
Linkage Stability Generally stable, especially compared to hydrazones, but can be reversible under certain conditions.[2]Exceptionally stable to hydrolysis, oxidation, and enzymatic degradation.[8]
Biocompatibility High, as it does not require a cytotoxic copper catalyst.Excellent, a key advantage for in vivo applications due to the absence of a copper catalyst.[3][4]
Key Advantage Utilizes readily available aldehyde/ketone functionalities.Extremely fast and bioorthogonal reaction.
Key Disadvantage Slower reaction kinetics at physiological pH.[1]DBCO can be sensitive to storage conditions and may lose reactivity over time.[3]

Delving Deeper: Reaction Mechanisms and Stability

The choice between these two linkers often comes down to a trade-off between reaction speed and the nature of the functional groups available for conjugation.

This compound and Oxime Ligation

The this compound linker is a heterobifunctional reagent. For copper-free click chemistry, the key functional group is the Boc-protected aminooxy moiety. The propargyl group is typically reserved for copper-catalyzed click chemistry. Before conjugation, the tert-butyloxycarbonyl (Boc) protecting group must be removed under acidic conditions to reveal the reactive aminooxy group. This aminooxy group then reacts with an aldehyde or ketone to form a stable oxime linkage.

The formation of the oxime bond is reversible, although the equilibrium strongly favors the product.[2] Oximes are significantly more stable than corresponding hydrazone linkages, particularly at physiological pH.[9] However, the reaction kinetics can be slow at neutral pH, often necessitating the use of catalysts like aniline (B41778) or its derivatives to achieve reasonable reaction times.[10] It is important to note that while aniline is an effective catalyst, it can be toxic to living cells.[10]

Boc_Linker Boc-HN-O-PEG4-Propargyl Deprotection Acidic Deprotection (e.g., TFA) Boc_Linker->Deprotection Aminooxy_Linker H2N-O-PEG4-Propargyl Deprotection->Aminooxy_Linker Aldehyde R-CHO (Aldehyde/Ketone) Aminooxy_Linker->Aldehyde + Oxime_Product R-CH=N-O-PEG4-Propargyl (Oxime Linkage) Aldehyde->Oxime_Product Oxime Ligation

Workflow for Oxime Ligation.
DBCO Linkers and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

DBCO linkers are central to one of the fastest and most widely used copper-free click chemistry reactions: SPAAC. The high ring strain of the dibenzocyclooctyne ring allows it to react spontaneously with azides in a [3+2] cycloaddition to form a stable triazole ring. This reaction is highly bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.[3][4]

The resulting triazole linkage is exceptionally stable and resistant to hydrolysis, oxidation, and enzymatic degradation.[8] The reaction is typically fast, with second-order rate constants in the range of 0.1 to 1 M⁻¹s⁻¹.[6][7] This rapid, catalyst-free reaction makes DBCO linkers ideal for in vivo applications and for conjugations where reaction speed is critical.

DBCO_Linker DBCO-Linker Azide N3-Molecule DBCO_Linker->Azide + SPAAC_Product Triazole Linkage Azide->SPAAC_Product SPAAC Reaction

Mechanism of SPAAC Reaction.

Quantitative Comparison of Reaction Kinetics

The rate of conjugation is a critical factor in many bioconjugation experiments. The table below summarizes the reported second-order rate constants for oxime ligation and SPAAC.

ReactionReactantsRate Constant (M⁻¹s⁻¹)Conditions
Oxime LigationAminooxy + Aldehyde0.03pH 4.6, uncatalyzed[1]
Oxime LigationAminooxy + Aldehyde0.4pH 7, trapped-Knoevenagel[1]
Oxime LigationAminooxy + Aldehyde~2.6Uncatalyzed[5]
Oxime LigationAminooxy + Aldehyde~19010 mM aniline catalyst[5]
Oxime LigationAminooxy + Aldehyde~2,000100 mM aniline catalyst[5]
SPAACDBCO + Benzyl Azide~1[6]
SPAACCyclooctyne + Azide0.11[7]

As the data indicates, SPAAC with DBCO linkers is significantly faster than uncatalyzed oxime ligation at physiological pH. While the rate of oxime ligation can be substantially increased with catalysts, this may introduce cytotoxicity concerns for in vivo studies.

Experimental Protocols

Protocol 1: Boc Deprotection and Oxime Ligation

This protocol provides a general guideline for the deprotection of a Boc-aminooxy linker and subsequent conjugation to an aldehyde-containing biomolecule.

Materials:

  • Boc-aminooxy-PEG4-containing molecule

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Aldehyde-functionalized biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH ~6-7)

  • (Optional) Aniline or other catalyst

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-aminooxy-PEG4-containing molecule in a solution of TFA in DCM (e.g., 20-50% TFA v/v).[11]

    • Incubate at room temperature for 30-60 minutes.

    • Remove the solvent and TFA under vacuum.

    • The resulting deprotected aminooxy-linker should be used immediately or stored under inert gas at low temperature.

  • Oxime Ligation:

    • Dissolve the deprotected aminooxy-linker and the aldehyde-functionalized biomolecule in the reaction buffer.

    • If using a catalyst, add it to the reaction mixture.

    • Incubate the reaction at room temperature or 37°C for 2-24 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC, mass spectrometry).

    • Purify the conjugate using an appropriate chromatography technique (e.g., size-exclusion or affinity chromatography).

cluster_deprotection Boc Deprotection cluster_ligation Oxime Ligation start_deprotect Dissolve Boc-linker in TFA/DCM incubate_deprotect Incubate 30-60 min at RT start_deprotect->incubate_deprotect evaporate Evaporate solvent and TFA incubate_deprotect->evaporate end_deprotect Deprotected linker evaporate->end_deprotect mix Mix deprotected linker and aldehyde-biomolecule in buffer end_deprotect->mix add_catalyst (Optional) Add catalyst mix->add_catalyst incubate_ligate Incubate 2-24 h add_catalyst->incubate_ligate purify Purify conjugate incubate_ligate->purify

Experimental Workflow for Oxime Ligation.
Protocol 2: DBCO-Azide Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines a general procedure for conjugating a DBCO-labeled molecule to an azide-containing biomolecule.

Materials:

  • DBCO-functionalized molecule

  • Azide-functionalized biomolecule

  • Reaction buffer (e.g., PBS, pH 7.4). Avoid buffers containing sodium azide.[4]

Procedure:

  • Reaction Setup:

    • Dissolve the DBCO-functionalized molecule and the azide-functionalized biomolecule in the reaction buffer. A slight molar excess (1.5-10 fold) of one component can be used to drive the reaction to completion.[12]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C.[4][13] The reaction progress can be monitored by UV-Vis spectroscopy by observing the decrease in DBCO absorbance at around 310 nm.[3]

  • Purification:

    • Purify the conjugate using a suitable method such as size-exclusion chromatography, dialysis, or HPLC to remove any unreacted starting materials.[13]

start Dissolve DBCO-linker and azide-biomolecule in azide-free buffer incubate Incubate 1-4 h at RT or overnight at 4°C start->incubate monitor (Optional) Monitor reaction by UV-Vis at 310 nm incubate->monitor purify Purify conjugate monitor->purify

Experimental Workflow for SPAAC.

Conclusion: Making the Right Choice

The selection between this compound and DBCO linkers for copper-free click chemistry is highly dependent on the specific requirements of the application.

  • Choose DBCO linkers for:

    • Rapid conjugation: When speed is essential.

    • In vivo applications: Where biocompatibility and the absence of catalysts are critical.

    • High efficiency: When quantitative yields are required.

  • Choose this compound for:

    • Utilizing existing aldehyde or ketone handles: When these functionalities are already present on the biomolecule of interest.

    • Applications where slower, controlled reactions are acceptable.

    • When the use of a catalyst is feasible and does not interfere with the biological system.

Ultimately, a thorough understanding of the kinetics, stability, and practical handling of each linker system will empower researchers to design and execute robust and efficient bioconjugation strategies, advancing the development of novel therapeutics and research tools.

References

The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. This guide provides a comprehensive comparative analysis of different length polyethylene (B3416737) glycol (PEG) linkers in PROTACs, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.

PROTACs are a revolutionary therapeutic modality that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3] The linker is not merely a spacer but plays a crucial role in the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation.[2][4]

PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[2][3] The length of the PEG linker is a critical parameter, as it dictates the spatial orientation and proximity of the POI and the E3 ligase.[4][5] An optimal linker length is crucial for productive ubiquitination and subsequent degradation of the target protein.[2][3] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might not effectively bring the POI and E3 ligase into productive proximity, leading to inefficient ubiquitination.[1][4]

Comparative Efficacy of PROTACs with Different PEG Linker Lengths

The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited. The relationship between linker length and degradation efficacy is often not linear, and empirical testing is crucial.[1] Below is a summary of quantitative data from studies investigating the impact of PEG linker length on the efficacy of PROTACs targeting various proteins.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)VHLPEG12Similar binding affinity to 16-atom linkerLess potent than 16-atom linker[6][7]
Estrogen Receptor α (ERα)VHLPEG16Potent degradation~75[7][8]
Estrogen Receptor α (ERα)VHLPEG19Less potent than 16-atom linker~50[7]
Estrogen Receptor α (ERα)VHLPEG21Less potent than 16-atom linker~25[7]
TANK-binding kinase 1 (TBK1)VHLAlkyl/Ether<12No activityNot Specified[1][6]
TANK-binding kinase 1 (TBK1)VHLAlkyl/Ether21396[1]
Bromodomain-containing protein 4 (BRD4)CRBNPEG0 PEG units< 0.5 µMNot Specified[9]
Bromodomain-containing protein 4 (BRD4)CRBNPEG1-2 PEG units> 5 µMNot Specified[9]
Bromodomain-containing protein 4 (BRD4)CRBNPEG4-5 PEG units< 0.5 µMNot Specified[9]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key steps.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release and Recycling Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow start Start: PROTAC Synthesis (Varying PEG linker lengths) cell_culture Cell Culture (e.g., MCF7, H661) start->cell_culture treatment Treat cells with different PROTAC concentrations cell_culture->treatment incubation Incubate for a defined period (e.g., 24h) treatment->incubation cell_lysis Cell Lysis incubation->cell_lysis cell_viability Cell Viability Assay (e.g., MTS assay) incubation->cell_viability protein_quant Protein Quantification (e.g., BCA assay) cell_lysis->protein_quant western_blot Western Blot Analysis protein_quant->western_blot data_analysis Data Analysis (DC50 and Dmax determination) western_blot->data_analysis end End: Comparative Analysis data_analysis->end cell_viability->end

Caption: Generalized workflow for evaluating PROTAC efficacy.

Signaling Pathway Intervention by an ERα PROTAC

PROTACs targeting the Estrogen Receptor α (ERα) have been a key area of research, particularly for breast cancer. The following diagram illustrates the simplified estrogen receptor signaling pathway and the intervention by an ERα PROTAC.

Estrogen_Signaling cluster_pathway Estrogen Receptor Signaling Pathway Estrogen Estrogen ERa_inactive Inactive ERα Estrogen->ERa_inactive ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization Degradation ERα Degradation ERa_inactive->Degradation ERE Estrogen Response Element (in DNA) ERa_active->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation PROTAC_ERa ERα PROTAC PROTAC_ERa->ERa_inactive Binds to

Caption: Simplified estrogen receptor signaling and ERα PROTAC intervention.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison of PROTAC efficacy, detailed experimental protocols are essential.

Western Blotting for Target Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[5]

  • Cell Seeding and Treatment: Plate cells (e.g., MCF7 for ERα, H661 for BRD4) in 6-well plates and allow them to adhere overnight.[1] Treat the cells with a dose-response range of PROTACs with different linker lengths for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[1][5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.[5]

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ERα, anti-TBK1) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express the results as a percentage of the vehicle-treated control to determine Dmax and DC50 values.

Cell Viability Assay (e.g., MTS Assay)

This assay is used to assess the cytotoxic effects of PROTACs on cancer cells.

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of each PROTAC for a specified duration (e.g., 48 or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. The viable cells will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).

Conclusion

The length of the PEG linker is a critical determinant of PROTAC efficacy, profoundly influencing the formation of a productive ternary complex and subsequent target protein degradation.[2][4] The provided data and protocols offer a framework for the systematic evaluation of different linker lengths in PROTAC design. Researchers and drug developers should undertake a comprehensive optimization of the linker for each specific target and E3 ligase combination to unlock the full therapeutic potential of PROTACs.

References

A Comparative Guide to the In Vitro Stability of ADCs Featuring Boc-aminooxy-PEG4-propargyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Antibody-Drug Conjugates (ADCs) synthesized using the Boc-aminooxy-PEG4-propargyl linker with those employing other common linker technologies. The stability of the linker is a critical attribute of an ADC, directly impacting its therapeutic index by ensuring the cytotoxic payload remains attached to the antibody in circulation and is only released at the target site. This document summarizes key performance data, details experimental methodologies, and provides visual representations of relevant biological and experimental pathways to aid researchers in making informed decisions for their ADC development programs.

Comparative In Vitro Performance

The this compound linker facilitates a "click chemistry" approach to ADC manufacturing, often resulting in a more homogenous product with a defined drug-to-antibody ratio (DAR). The resulting oxime bond is known for its high stability. The integrated PEG4 spacer is intended to enhance hydrophilicity, which can improve solubility and potentially reduce aggregation.

Below is a summary of expected in vitro performance characteristics of ADCs with an aminooxy-PEG linker compared to two commonly used alternatives: a maleimide-based linker and a protease-cleavable valine-citrulline-p-aminobenzoyloxycarbonyl (vc-PABC) linker. It is important to note that direct head-to-head experimental data for the specific this compound linker is limited in publicly available literature; therefore, this comparison is based on the known properties of the respective linkage chemistries.

Parameter Aminooxy-PEG Linker (Non-Cleavable) Maleimide Linker (Non-Cleavable) vc-PABC Linker (Cleavable)
Plasma Stability (Human) Expected to be very high due to the stability of the oxime bond.[1]Generally high, but can be susceptible to a retro-Michael reaction leading to payload loss.[1]Stable in human plasma.[2]
Payload Release in Plasma Minimal premature payload release expected.Low, but potential for gradual release via retro-Michael reaction.Low in human plasma, but can be unstable in rodent plasma due to carboxylesterase activity.[1][3]
Aggregation Propensity The hydrophilic PEG4 spacer is designed to reduce aggregation.[4]Can be higher, particularly with hydrophobic payloads.Can be influenced by the hydrophobicity of the payload and linker combination.
In Vitro Cytotoxicity (IC50) Potency is dependent on efficient internalization and lysosomal degradation of the antibody to release the payload-linker-amino acid catabolite.[2]Similar mechanism to other non-cleavable linkers, relying on antibody degradation.Can exhibit high potency due to efficient enzymatic cleavage and release of the payload within the lysosome.[5]

Experimental Protocols

Detailed and robust in vitro assays are essential for characterizing and comparing the stability of different ADC constructs. Below are generalized protocols for key experiments.

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, measuring the extent of payload release over time.

Methodology:

  • Incubation: Incubate the ADC at a concentration of 1 mg/mL in human and mouse plasma at 37°C. Include a buffer control (e.g., PBS) to assess inherent ADC stability.

  • Time Points: Collect aliquots at various time points, for instance, 0, 24, 48, 72, and 168 hours.

  • Sample Processing: At each time point, isolate the ADC from the plasma using immunoaffinity capture, such as with Protein A magnetic beads.

  • Analysis of Intact ADC: Analyze the captured ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR over time indicates payload release.

  • Analysis of Released Payload: The plasma supernatant after ADC capture can be analyzed by LC-MS/MS to quantify the concentration of free payload.

Aggregation Assay

This assay assesses the propensity of the ADC to form aggregates, which can affect its efficacy and immunogenicity.

Methodology:

  • Incubation: Incubate the ADC at a relevant concentration in a formulation buffer at various temperatures (e.g., 4°C and 40°C) for a set period (e.g., 7 days).

  • Analysis: Analyze the samples using Size Exclusion Chromatography (SEC) with UV detection. The appearance of high molecular weight species (HMWS) indicates aggregation.

  • Data Analysis: Quantify the percentage of monomer and HMWS at each time point and temperature to compare the aggregation propensity of different ADC constructs.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Methodology:

  • Cell Culture: Plate target antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC. Include the free payload and a non-targeting ADC as controls.

  • Incubation: Incubate the cells for a period sufficient to observe cytotoxic effects (e.g., 72-120 hours).

  • Cell Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each ADC construct to compare their in vitro potency.

Visualizing Key Pathways and Workflows

Experimental Workflow for In Vitro ADC Stability Assessment

G cluster_prep Sample Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis ADC ADC Stock Solution Timepoints Time Points (0, 24, 48, 72, 168h) ADC->Timepoints Plasma Human/Mouse Plasma Plasma->Timepoints Buffer PBS Control Buffer->Timepoints ImmunoCapture Immunoaffinity Capture (Protein A) Timepoints->ImmunoCapture SEC SEC Analysis (Aggregation) Timepoints->SEC Aggregation Assay LCMS_DAR LC-MS Analysis (DAR Measurement) ImmunoCapture->LCMS_DAR Intact ADC LCMS_Payload LC-MS/MS Analysis (Free Payload) ImmunoCapture->LCMS_Payload Supernatant

Caption: Workflow for assessing ADC stability and aggregation in vitro.

Mechanism of Action: ADC Targeting a Cancer Cell

G cluster_extracellular Extracellular Space cluster_intracellular Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Payload Released Payload Lysosome->Payload Antibody Degradation (Non-cleavable linker) Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis

Caption: General mechanism of action for a non-cleavable ADC.

Signaling Pathway: Tubulin Polymerization Inhibition

Many ADC payloads, such as auristatins (MMAE, MMAF), function by inhibiting tubulin polymerization, which is essential for microtubule formation and cell division.

G Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization MitoticArrest Mitotic Arrest Tubulin->MitoticArrest Disruption of Microtubule Dynamics Payload Auristatin Payload (e.g., MMAE, MMAF) Payload->Tubulin Binds to Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Inhibition of tubulin polymerization by an auristatin payload.

References

A Comparative Guide to Functional Assays for Antibody-Drug Conjugates Synthesized with Boc-aminooxy-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of key functional assays for evaluating Antibody-Drug Conjugates (ADCs) synthesized with the non-cleavable linker, Boc-aminooxy-PEG4-propargyl. We offer an objective comparison of the expected performance of ADCs utilizing this linker technology against alternatives, supported by representative experimental data. Detailed methodologies for critical in vitro assays are provided to aid in the robust characterization of novel ADC candidates.

The this compound linker is a non-cleavable, hydrophilic linker that utilizes click chemistry for conjugation.[1][2] Its non-cleavable nature generally leads to high plasma stability, as the payload is only released upon complete degradation of the antibody in the lysosome.[3][] The integrated polyethylene (B3416737) glycol (PEG4) spacer is designed to improve the ADC's solubility and pharmacokinetic properties.[5][6] This guide will delve into the critical functional assays necessary to characterize ADCs constructed with this type of linker, comparing its performance profile with that of ADCs featuring cleavable linkers.

Comparative Performance of ADC Linkers

The choice of linker is a critical determinant of an ADC's therapeutic index, influencing its efficacy, safety, and pharmacokinetics.[7] Non-cleavable linkers like this compound are contrasted with cleavable linkers that are designed to release their payload in response to specific conditions within the tumor microenvironment.[3]

FeatureADC with this compound (Non-cleavable)ADC with Cleavable Linker (e.g., Val-Cit)
Mechanism of Payload Release Antibody degradation in the lysosome[3]Enzymatic cleavage (e.g., by Cathepsin B), pH sensitivity, or reduction[3]
Plasma Stability High[]Variable, can be susceptible to premature cleavage[8]
Bystander Effect Limited to none[9]Can be significant, depending on payload permeability[10][]
Expected In Vitro Potency (IC50) Potent on antigen-positive cells[12][13]Often more potent, especially in co-culture, due to bystander killing[12]
Therapeutic Window Potentially wider due to higher stability and reduced off-target toxicity[13]May be narrower due to potential for off-target toxicity from premature payload release

Representative In Vitro Cytotoxicity Data

The following table summarizes typical performance data for ADCs constructed with non-cleavable versus cleavable linkers. The data is illustrative and compiled from various studies to highlight expected trends.

Cell Line TypeADC with Non-cleavable Linker (IC50, ng/mL)ADC with Cleavable Linker (IC50, ng/mL)
Antigen-Positive (Monoculture) 10 - 100[14]1 - 50[14]
Antigen-Negative (Monoculture) >1000[12]>1000 (direct toxicity)
Antigen-Negative (Co-culture with Antigen-Positive) High (limited effect)[9]Low to moderate (significant killing)[15][16]

Note: Lower IC50 values indicate higher potency. Actual values are dependent on the specific antibody, payload, target antigen expression levels, and cell line used.

Key Functional Assays

A battery of in vitro assays is essential to characterize the functional activity of an ADC.

G cluster_0 In Vitro Functional Assay Workflow cluster_1 Key Outputs Cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT) IC50 IC50 Values (Potency) Cytotoxicity->IC50 Bystander Bystander Effect Assay (Co-culture) Bystander_Killing Quantification of Bystander Killing Bystander->Bystander_Killing Internalization Internalization Assay (Flow Cytometry/Imaging) Internalization_Rate Internalization Rate & Extent Internalization->Internalization_Rate

Figure 1: General workflow for in vitro functional assessment of ADCs.
Cytotoxicity Assay

Cytotoxicity assays are fundamental for determining the potency of an ADC against target cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures cell viability based on mitochondrial metabolic activity.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed antigen-positive and antigen-negative cancer cell lines in separate 96-well plates at a density of 5,000-10,000 cells/well.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and relevant controls (e.g., unconjugated antibody, free payload) in cell culture medium.

    • Remove the medium from the cells and add the ADC dilutions. Include untreated wells as a control.

    • Incubate the plates for 72-120 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well.

    • Agitate the plates on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.

Bystander Effect Assay

The bystander effect is the ability of an ADC to kill neighboring antigen-negative cells, a property primarily associated with cleavable linkers and membrane-permeable payloads.[10][] For non-cleavable linkers like this compound, this effect is expected to be minimal.[9] A co-culture assay is the standard method to evaluate this phenomenon.

Experimental Protocol: Co-culture Bystander Effect Assay

  • Cell Preparation:

    • Use an antigen-positive cell line and an antigen-negative cell line that is sensitive to the ADC's payload.

    • Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding:

    • Seed the antigen-positive and fluorescently labeled antigen-negative cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).

    • Include monocultures of each cell line as controls.

  • ADC Treatment:

    • Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative monoculture.

    • Incubate for a period determined by the ADC's mechanism of action (typically 72-120 hours).

  • Data Acquisition and Analysis:

    • Measure the fluorescence of the antigen-negative cells using a fluorescence plate reader or flow cytometer.

    • Compare the viability of the antigen-negative cells in the co-culture to the monoculture control to quantify the extent of bystander killing.

Internalization Assay

The efficacy of an ADC is dependent on its ability to be internalized by the target cell.[12] Various methods, including flow cytometry and fluorescence microscopy, can be used to quantify the rate and extent of ADC internalization.

G cluster_0 Internalization Assay Workflow (Flow Cytometry) cluster_1 Output Start Label ADC with fluorescent dye Incubate Incubate labeled ADC with target cells at 37°C Start->Incubate Quench Quench or strip surface fluorescence Incubate->Quench Analyze Analyze cells by flow cytometry Quench->Analyze MFI Mean Fluorescence Intensity (MFI) (proportional to internalized ADC) Analyze->MFI

Figure 2: Workflow for a typical ADC internalization assay using flow cytometry.

Experimental Protocol: Flow Cytometry-Based Internalization Assay

  • ADC Labeling:

    • Label the ADC with a pH-sensitive or other suitable fluorescent dye.

  • Cell Treatment:

    • Incubate target cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 0, 1, 4, 24 hours).

    • Include a control incubated at 4°C to measure surface binding without internalization.

  • Quenching of Surface Fluorescence:

    • Wash the cells to remove unbound ADC.

    • Add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to extinguish the signal from non-internalized, surface-bound ADC.

  • Data Acquisition and Analysis:

    • Analyze the cells using a flow cytometer.

    • The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of internalized ADC.

    • Calculate the percentage of internalization by comparing the MFI of cells incubated at 37°C to those kept at 4°C.

ADC-Induced Cell Death Signaling Pathway

Upon internalization and release of the payload, ADCs induce cell death through various signaling pathways, most commonly apoptosis. The specific pathway activated depends on the mechanism of action of the cytotoxic payload. For many common payloads, such as auristatins and maytansinoids, the intrinsic (mitochondrial) pathway of apoptosis is a key mechanism.

G cluster_0 ADC-Induced Apoptosis ADC ADC Internalization Internalization ADC->Internalization 1. Binding & Lysosome Lysosome Internalization->Lysosome 2. Trafficking Payload Payload Lysosome->Payload 3. Degradation & Release Disruption Disruption Payload->Disruption 4. Target Engagement (e.g., Microtubule Disruption) Bcl2_Family Bcl2_Family Disruption->Bcl2_Family 5. Stress Signaling Mitochondria Mitochondria Bcl2_Family->Mitochondria 6. MOMP Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c 7. Release Apoptosome Apoptosome Cytochrome_c->Apoptosome 8. Formation Caspase9 Caspase9 Apoptosome->Caspase9 9. Activation Caspase3 Caspase3 Caspase9->Caspase3 10. Activation Apoptosis Apoptosis Caspase3->Apoptosis 11. Execution

Figure 3: A simplified representation of the intrinsic apoptotic pathway induced by an ADC.

This guide provides a foundational framework for the functional evaluation of ADCs synthesized with the this compound linker. The provided protocols and comparative data will aid researchers in making informed decisions during the development and characterization of novel ADC candidates. Rigorous and standardized functional testing is paramount to advancing these promising therapeutics to the clinic.

References

A Comparative Guide to the Characterization of Boc-aminooxy-PEG4-propargyl by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical characterization of Boc-aminooxy-PEG4-propargyl, a heterobifunctional linker essential in bioconjugation and drug development. A detailed comparison with alternative linkers, supported by experimental data, is presented to aid in the selection of the most suitable molecule for specific research applications.

Introduction to this compound

This compound is a versatile linker molecule featuring three key components: a tert-butyloxycarbonyl (Boc)-protected aminooxy group, a tetraethylene glycol (PEG4) spacer, and a terminal propargyl group. This unique combination of functional groups allows for a two-step orthogonal conjugation strategy. The propargyl group can readily participate in copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry") reactions. Subsequent deprotection of the Boc group under acidic conditions reveals the aminooxy functionality, which can then selectively react with aldehydes or ketones to form stable oxime linkages. The hydrophilic PEG4 spacer enhances the solubility of the linker and any conjugated biomolecules in aqueous media.

Comparative Analysis of Bifunctional Linkers

The selection of a bifunctional linker is critical in the design of bioconjugates, antibody-drug conjugates (ADCs), and PROTACs. The nature and length of the spacer, as well as the reactivity of the terminal functional groups, significantly impact the stability, solubility, and biological activity of the final conjugate. Below is a comparison of this compound with alternative linkers.

Compound NameStructureMolecular Weight ( g/mol )Key Features
This compound Boc-NH-O-(CH₂CH₂O)₄-CH₂-C≡CH347.40PEG4 spacer provides a balance of length and hydrophilicity. Orthogonal reactivity of propargyl and Boc-aminooxy groups.
Boc-aminooxy-PEG3-propargylBoc-NH-O-(CH₂CH₂O)₃-CH₂-C≡CH303.35Shorter PEG3 spacer, may be advantageous in applications requiring closer proximity of conjugated molecules.
Boc-aminooxy-PEG5-propargylBoc-NH-O-(CH₂CH₂O)₅-CH₂-C≡CH391.45Longer PEG5 spacer, offering increased hydrophilicity and greater spatial separation.
Boc-aminooxy-amide-PEG4-propargylBoc-NH-O-CH₂-CO-NH-(CH₂CH₂O)₄-CH₂-C≡CH404.46Features an amide bond, which can alter the flexibility and enzymatic stability of the linker compared to an ether linkage.

Experimental Characterization Data

The identity and purity of this compound are confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of each atom within the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
C(CH₃)₃1.45 (s, 9H)28.3
C (CH₃)₃-81.5
C =O-156.7
O-CH₂-CH₂-O (PEG)3.65-3.75 (m, 12H)70.0-70.5
O-CH₂-C≡CH3.78 (t, 2H)69.2
O-CH₂-CH₂-ONHBoc3.85 (t, 2H)77.5
CH₂-C≡CH4.20 (d, 2H)58.6
C≡C H2.45 (t, 1H)74.8
C ≡CH-79.9

Note: These are predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. For this compound, with a molecular formula of C₁₆H₂₉NO₇, the expected monoisotopic mass is 347.1944 g/mol .

Table 3: Expected Mass Spectrometry Data for this compound

IonExpected m/z
[M+H]⁺348.1944
[M+Na]⁺370.1763
[M+K]⁺386.1503

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 s

    • Pulse angle: 30-45°

    • Temperature: 25 °C

  • Data Processing: The Free Induction Decay (FID) is processed with an exponential window function and Fourier transformed. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Parameters:

    • Number of scans: 1024-4096 (or more, depending on sample concentration)

    • Relaxation delay: 2-5 s

    • Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Temperature: 25 °C

  • Data Processing: Similar to ¹H NMR, the FID is processed with an exponential window function and Fourier transformed. Chemical shifts are referenced to the solvent peak.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent for electrospray ionization (ESI), typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

Electrospray Ionization-Mass Spectrometry (ESI-MS):

  • Instrument: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Mode: Positive ion mode.

  • Parameters:

    • Capillary voltage: 3-4 kV

    • Nebulizing gas pressure: 20-30 psi

    • Drying gas flow: 5-10 L/min

    • Drying gas temperature: 250-350 °C

    • Mass range: m/z 100-1000

  • Data Analysis: The acquired mass spectrum is analyzed to identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) and confirm that the measured m/z values are consistent with the calculated exact mass of the compound.

Workflow and Relationship Diagrams

The following diagrams illustrate the experimental workflow for characterization and the logical relationship of the functional groups in this compound.

G cluster_workflow Characterization Workflow start This compound Sample nmr_prep NMR Sample Preparation (Dissolve in deuterated solvent) start->nmr_prep ms_prep MS Sample Preparation (Dilute in ESI solvent) start->ms_prep nmr_acq NMR Data Acquisition (¹H and ¹³C spectra) nmr_prep->nmr_acq ms_acq MS Data Acquisition (High-resolution spectrum) ms_prep->ms_acq nmr_proc NMR Data Processing (FT, phasing, baseline correction) nmr_acq->nmr_proc ms_proc MS Data Analysis (Identify molecular ions) ms_acq->ms_proc nmr_interp Structural Confirmation (Chemical shifts, integration) nmr_proc->nmr_interp ms_interp Molecular Weight Confirmation (m/z values) ms_proc->ms_interp final_report Characterization Report nmr_interp->final_report ms_interp->final_report

Caption: Workflow for the characterization of this compound.

G cluster_structure Functional Relationships boc_aminooxy Boc-Aminooxy Group (Protected Carbonyl Reactive) peg4 PEG4 Spacer (Hydrophilic Linker) boc_aminooxy->peg4 ether linkage propargyl Propargyl Group (Click Chemistry Handle) peg4->propargyl ether linkage

A Researcher's Guide to Batch-to-Batch Consistency in Bioconjugation: A Comparative Analysis of Boc-aminooxy-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. In the complex field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the chemical linkers used are critical determinants of the final product's efficacy, safety, and stability.[1] Batch-to-batch variability in these linkers can introduce unforeseen complications, leading to inconsistent products and jeopardizing regulatory approval.[1][2]

This guide provides a comparative analysis of Boc-aminooxy-PEG4-propargyl , a discrete, heterobifunctional linker, with alternative conjugation technologies. We will delve into the importance of batch consistency, present key quality control data to look for, and provide a detailed experimental protocol for its application.

Understanding this compound

This compound is a versatile linker molecule designed for precise bioconjugation. Its structure consists of three key components:

  • A Boc-protected aminooxy group: This end reacts specifically with aldehyde or ketone groups, which can be enzymatically or chemically introduced onto a biomolecule (e.g., an antibody's glycans). The tert-butyloxycarbonyl (Boc) protecting group prevents unwanted reactions and can be removed under mild acidic conditions to initiate the conjugation.[3][4]

  • A propargyl group: This terminal alkyne is ready to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction, for attaching a second molecule of interest (e.g., a cytotoxic payload or a fluorescent dye).[5][6]

  • A discrete PEG4 spacer: The polyethylene (B3416737) glycol (PEG) chain, consisting of exactly four ethylene (B1197577) glycol units, enhances the aqueous solubility and reduces the immunogenicity of the conjugate.[7] Its discrete nature—meaning it has a defined molecular weight, not an average—is crucial for producing a homogeneous final product, a key consideration for therapeutic applications.[8][9]

The primary advantage of this linker lies in its orthogonal reactivity, allowing for a controlled, two-step conjugation process that yields a well-defined bioconjugate.

The Critical Role of Batch-to-Batch Consistency

In drug development, consistency is not just a goal; it is a regulatory requirement.[2] For a linker like this compound, batch-to-batch consistency ensures that each synthesis of an ADC or other conjugate will have the same properties. The key quality attributes for these linkers are:

  • Purity: High purity (typically >95% or >98%) is essential to prevent side reactions from impurities that could lead to poorly defined and potentially toxic byproducts. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR).[8][10]

  • Identity and Structural Integrity: The exact molecular weight and structure must be confirmed, usually by Mass Spectrometry (MS) and NMR, to ensure the linker has not degraded and possesses the correct functional groups.[10]

  • Monodispersity: For discrete PEG linkers, it is crucial to confirm that the product is a single chemical entity rather than a mixture of different PEG chain lengths (polydispersity). Polydispersity in linkers can lead to a heterogeneous mixture of final conjugates, complicating analysis and characterization.[9][11]

Performance Comparison: Discrete vs. Polydisperse and Alternative Linkers

The choice of linker technology can significantly impact the final conjugate's homogeneity and performance. Below is a comparison of this compound with other common alternatives.

Data Presentation: Quality Control Metrics

A Certificate of Analysis (CofA) for a high-quality linker should provide clear quantitative data on its purity and identity. When evaluating suppliers, researchers should demand this level of detail. The table below illustrates a hypothetical comparison between three batches of a high-quality, discrete linker like this compound and a lower-quality, polydisperse alternative.

Table 1: Illustrative Batch-to-Batch Quality Control Comparison

ParameterMethodHigh-Quality Discrete Linker (this compound) Lower-Quality Polydisperse Linker
Batch ID A-101 A-102
Purity RP-HPLC98.9%99.1%
Molecular Weight LC-MS ([M+Na]⁺)370.18 Da370.19 Da
Identity Confirmation ¹H NMRConforms to StructureConforms to Structure
Appearance VisualWhite SolidWhite Solid

Note: Data is illustrative. High-quality linkers from reputable suppliers like BroadPharm, MedKoo, and AxisPharm typically show purity levels of ≥95% to >98%.[3][4][12]

Comparison with Alternative Chemistries

Beyond quality, the choice of reactive groups defines the conjugation strategy.

Table 2: Comparison of Bioconjugation Linker Chemistries

Linker TypeTarget Functional GroupKey AdvantagesKey Considerations
Aminooxy-Alkyne (e.g., this compound)Aldehyde/Ketone + Azide (B81097)Orthogonal, site-specific conjugation possible, stable oxime bond.Requires introduction of an aldehyde/ketone handle; CuAAC requires a copper catalyst.
NHS Ester-Maleimide Amine + ThiolWell-established chemistry, high reactivity.NHS esters are susceptible to hydrolysis; potential for off-target lysine (B10760008) modification.
DBCO-Azide (SPAAC) Azide + DBCOCopper-free click chemistry, bioorthogonal, fast kinetics.DBCO is a bulky, hydrophobic group which may alter conjugate properties.
Me-Tetrazine-TCO (iEDDA) TCO + TetrazineExtremely fast, bioorthogonal "click" reaction.[13]Tetrazine and TCO reagents can be less stable than alkyne/azide.

Experimental Protocols and Workflows

The following is a detailed protocol for a two-step, site-specific conjugation of a payload to an antibody using this compound, adapted from established methodologies.[14]

Part 1: Site-Specific Generation of Aldehyde Groups on Antibody Glycans
  • Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 5-10 mg/mL.

  • Oxidation:

    • Cool the antibody solution to 4°C.

    • Prepare a fresh stock solution of sodium periodate (B1199274) (NaIO₄) in cold PBS.

    • Add the NaIO₄ solution to the antibody to a final concentration of 1-2 mM.

    • Incubate the reaction for 30 minutes at 4°C in the dark.

  • Purification: Immediately remove excess periodate using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with a conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5).

  • Quantification: Determine the concentration of the purified, oxidized antibody via spectrophotometry at 280 nm.

Part 2: Oxime Ligation and Click Chemistry
  • Deprotection and Ligation:

    • Prepare a stock solution of this compound in an organic solvent like DMSO.

    • Add a 50- to 100-fold molar excess of the linker to the oxidized antibody solution. The acidic pH of the buffer will facilitate the in-situ deprotection of the Boc group, revealing the reactive aminooxy group which then forms an oxime bond with the antibody's new aldehyde groups.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the antibody-linker conjugate using a desalting column or size-exclusion chromatography (SEC) to remove excess linker, using a buffer suitable for the subsequent click reaction (e.g., PBS, pH 7.4).

  • Click Reaction:

    • Prepare a stock solution of the azide-functionalized payload (e.g., cytotoxin, fluorophore) in DMSO.

    • Prepare stock solutions for the copper-catalyzed click reaction: Copper (II) Sulfate (CuSO₄), and a reducing agent/ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Sodium Ascorbate.

    • To the antibody-linker conjugate, add the azide payload (typically 5-10 molar excess).

    • Add the pre-mixed catalyst components to initiate the click reaction.

    • Incubate for 1-2 hours at room temperature.

  • Final Purification: Purify the final Antibody-Drug Conjugate using SEC or another appropriate chromatography method to remove residual reagents and aggregates.

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm purity, typically using Hydrophobic Interaction Chromatography (HIC) and/or LC-MS.[14]

Visualizing Workflows and Relationships

Diagrams created using Graphviz help to clarify the complex processes and relationships in bioconjugation.

G cluster_prep Part 1: Antibody Preparation cluster_conjugation Part 2: Conjugation Ab Native Antibody Oxidized_Ab Aldehyde-functionalized Antibody Ab->Oxidized_Ab NaIO₄ Oxidation Ab_Linker Antibody-Linker Conjugate Oxidized_Ab->Ab_Linker Oxime Ligation Linker This compound Linker->Ab_Linker Payload Azide-Payload ADC Final Antibody-Drug Conjugate (ADC) Payload->ADC Ab_Linker->ADC CuAAC Click Chemistry G cluster_linker This compound cluster_reactants Reaction Partners Linker Boc-Aminooxy Group PEG4 Spacer Propargyl Group Antibody Antibody Aldehyde/Ketone Linker->Antibody Reacts with Payload Payload Azide Linker->Payload Reacts with

References

Safety Operating Guide

Proper Disposal of Boc-aminooxy-PEG4-propargyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the disposal of Boc-aminooxy-PEG4-propargyl. It is essential to consult your institution's Environmental Health and Safety (EHS) office and the specific Safety Data Sheet (SDS) for the product you are using to ensure full compliance with local, state, and federal regulations.

Hazard Assessment and Waste Classification

Before disposal, a thorough hazard assessment is crucial. This compound comprises three key functional groups that inform its handling and disposal: a Boc-protected aminooxy group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group.

  • Boc (tert-Butyloxycarbonyl) Group: This protecting group is generally stable under basic and nucleophilic conditions but is cleaved by acids.[1][2][3] The deprotection process itself can introduce hazards that need to be managed.

  • PEG (Polyethylene Glycol) Spacer: PEG compounds are generally considered to be of low toxicity and are often biodegradable.[4][5] This characteristic may allow for less stringent disposal methods for the PEG component itself.

  • Propargyl Group: The terminal alkyne (propargyl group) can be reactive, particularly with certain metals, and may pose a fire or explosion hazard under specific conditions.[6][7]

Without a definitive SDS, it is prudent to treat this compound as potentially hazardous waste.

Recommended Disposal Procedure

The following step-by-step protocol is a conservative recommendation for the disposal of this compound.

Step 1: Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

Step-2: Waste Segregation

  • Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste.

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, should be disposed of as solid chemical waste.

Step 3: Waste Collection and Storage Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

Step 4: Contact Your EHS Office Contact your institution's Environmental Health and Safety (EHS) office or your designated chemical waste disposal service. Provide them with the name of the chemical and any other relevant information you have. They will provide specific instructions for the final disposal, which will likely involve incineration or another approved method for chemical waste.[6][8]

What Not to Do:

  • Do Not Pour Down the Drain: Until a formal non-hazardous classification is confirmed, do not dispose of this chemical or its solutions down the sanitary sewer.[9][10]

  • Do Not Dispose of in Regular Trash: Solid waste contaminated with this chemical should not be placed in the regular trash.[11][12]

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes key properties of related compounds that inform disposal decisions.

Functional GroupRelevant PropertyDisposal Consideration
Boc-aminooxy Acid-labileDeprotection with acid generates tert-butyl cation and CO2.[13] The resulting amine's properties will dictate further disposal steps.
PEG Generally biodegradable and low toxicityMay be suitable for less hazardous disposal methods if not contaminated with other hazardous materials.[4]
Propargyl Reactive alkynePotential for hazardous reactions; generally requires disposal as chemical waste, often via incineration.[6][7]

Experimental Protocols

General Protocol for Handling Chemical Waste:

  • Identification: Properly identify and label all chemical waste.

  • Segregation: Keep different types of chemical waste separate to avoid dangerous reactions.

  • Containment: Use appropriate, sealed, and labeled containers for waste collection.

  • Storage: Store waste in a designated, secure, and well-ventilated area.

  • Disposal: Arrange for pickup and disposal by your institution's EHS office or a licensed chemical waste contractor.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal route for this compound.

DisposalWorkflow start Start: Have this compound for Disposal sds_check Consult Compound-Specific Safety Data Sheet (SDS) start->sds_check ehs_consult Consult Institutional EHS Office sds_check->ehs_consult SDS Unavailable follow_sds Follow Disposal Instructions in SDS sds_check->follow_sds SDS Available hazardous_waste Treat as Hazardous Waste ehs_consult->hazardous_waste collection Collect in Labeled, Sealed Waste Container hazardous_waste->collection follow_sds->collection storage Store in Designated Secure Area collection->storage disposal Arrange for Professional Disposal storage->disposal end End of Process disposal->end

References

Essential Safety and Operational Guide for Handling Boc-aminooxy-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Boc-aminooxy-PEG4-propargyl. The following procedures are based on the known hazards of its functional groups—Boc-aminooxy, polyethylene (B3416737) glycol (PEG), and propargyl—in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

To ensure safety, a comprehensive PPE protocol is mandatory. The required equipment is detailed below, drawing on best practices for handling chemicals with similar functional groups.[1][2][3][4]

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before each use.[1][2]
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.[1][2]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[2]
Body Laboratory coatA standard lab coat is required to protect against skin contact.[2]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust may be generated. A risk assessment should determine the specific type of respirator.[2]

Operational Plan: Step-by-Step Handling

A systematic approach is essential for minimizing exposure and ensuring safe handling of this compound.[3]

1. Preparation and Engineering Controls:

  • All manipulations of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Verify that all necessary PPE is available and in good condition before commencing work.[2]

2. Handling the Compound:

  • Wear all PPE as detailed in the table above.

  • To prevent the generation of dust when handling the solid material, use appropriate tools such as spatulas.[2][3]

  • Avoid direct contact with skin and eyes.[6]

  • Grounding and bonding of containers may be necessary when transferring material to prevent static discharge, especially given the flammable nature of the propargyl group.[5]

3. In Case of a Spill:

  • Immediately evacuate the area.

  • For a small spill, and if you are trained to do so, wear appropriate PPE, including respiratory protection.

  • Use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[5][7][8][9]

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal.[5]

  • Prevent the spilled material from entering waterways.[10]

4. Emergency First Aid:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[5][8][9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[5][8][9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][8][9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[5][8][9]

Disposal Plan

Proper disposal of this compound and its waste is critical to ensure environmental safety and regulatory compliance.

  • Solid Chemical Waste: Collect in a designated, labeled, and sealed hazardous waste container.[3]

  • Contaminated Solvents: Collect in a designated, labeled, and sealed hazardous waste container, separated into halogenated or non-halogenated solvents as appropriate.[3]

  • Empty Containers: Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste. Dispose of the rinsed container according to your institution's guidelines.[3]

While polyethylene glycol itself is biodegradable, the presence of the propargyl and Boc-aminooxy groups necessitates that the compound be treated as hazardous chemical waste.[11] All waste should be handled by a licensed chemical waste disposal contractor.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 Ensure handle1 Weigh/Transfer Compound prep2->handle1 Proceed to handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 Upon Completion clean2 Segregate Waste clean1->clean2 clean3 Dispose via Licensed Contractor clean2->clean3 spill Spill Occurs evac_spill Evacuate & Contain spill->evac_spill Action exposure Exposure Occurs first_aid Administer First Aid exposure->first_aid Action

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-aminooxy-PEG4-propargyl
Reactant of Route 2
Reactant of Route 2
Boc-aminooxy-PEG4-propargyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.